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Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate Documentation Hub

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  • Product: Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate
  • CAS: 54401-82-0

Core Science & Biosynthesis

Foundational

"Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate physical properties"

An in-depth technical analysis of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate requires a multidisciplinary approach, bridging synthetic organic chemistry, physicochemical profiling, and photophysical materia...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate requires a multidisciplinary approach, bridging synthetic organic chemistry, physicochemical profiling, and photophysical materials science. This guide provides a comprehensive framework for researchers synthesizing and characterizing this compound, emphasizing the mechanistic causality behind its unique properties.

Core Structural Paradigm & Significance

Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate is a highly conjugated, nitrogen-bridged bicyclic compound[1]. The 4H-quinolizine core features a bridgehead nitrogen that participates in an extended π -electron system, terminating at the strongly electron-withdrawing 4-oxo (lactam) and 1-carboxylate groups.

The strategic placement of a 2-pyridinyl substituent at the C-3 position is the defining feature of this molecule. The spatial proximity of the 4-oxo oxygen and the pyridine nitrogen creates a highly specific, bidentate chelation pocket. This structural motif has been extensively validated in the development of highly selective fluorescent indicators for divalent cations, particularly magnesium (Mg²⁺), and serves as a privileged scaffold in the design of HIV integrase and DNA gyrase inhibitors[2][3][4].

Quantitative Physicochemical Profiling

The physical properties of this compound are dictated by its rigid, planar geometry and extensive delocalization, which lower the HOMO-LUMO gap and impart distinct chromophoric characteristics.

Table 1: Physicochemical and Structural Data

PropertyValueMechanistic Implication
Molecular Formula C₁₇H₁₄N₂O₃Base structural identity.
Molecular Weight 294.31 g/mol Optimal for small-molecule drug design (Lipinski compliance).
Physical State Crystalline SolidHigh lattice energy due to π−π stacking interactions[5].
Color Yellow to Deep OrangeVisible light absorption driven by extended push-pull conjugation[6].
Topological Polar Surface Area ~59.5 ŲExcellent membrane permeability profile for intracellular applications.
Hydrogen Bond Donors 0Enhances lipophilicity and passive diffusion.
Hydrogen Bond Acceptors 4Facilitates target protein binding and metal ion chelation.

Mechanistic Synthesis & Cyclization Dynamics

The synthesis of highly substituted 4H-quinolizines relies on the condensation of a functionalized pyridine precursor with an electrophilic partner, followed by a thermally driven intramolecular lactamization[4].

Synthetic Workflow

Synthesis_Pathway P1 Precursor 2-Pyridylacetate I1 Intermediate Condensation Adduct P1->I1 Base Catalysis (-EtOH) P2 Electrophile EMME Derivative P2->I1 P3 Final Product Ethyl 4-oxo-3-(2-pyridinyl) -4H-quinolizine-1-carboxylate I1->P3 Thermal Cyclization (Lactamization, >150°C)

Fig 1: Logical workflow of the thermal condensation and lactamization cascade yielding the core.

Step-by-Step Synthesis Protocol

Note: This protocol is designed as a self-validating system where physical state changes confirm reaction progress.

  • Precursor Condensation:

    • Action: Dissolve the functionalized 2-pyridylacetate precursor and the ethoxymethylene malonate (EMME) derivative in a polar aprotic solvent (e.g., anhydrous DMF) under an inert argon atmosphere.

    • Causality: DMF is chosen for its high boiling point and ability to stabilize the polar transition states during the initial Knoevenagel-type condensation.

  • Thermal Lactamization:

    • Action: Elevate the reaction temperature to 150–180 °C for 4–6 hours.

    • Causality: The intermediate adduct is entropically stable; extreme thermal energy is required to drive the elimination of ethanol and force the planarization of the newly forming aromatic ring.

  • Self-Validation (In-Process Control):

    • Observation: The reaction mixture will transition from a pale yellow solution to a deep, fluorescent orange/red. This bathochromic shift is the primary self-validating indicator that the extended π -conjugation of the 4H-quinolizine core has been successfully established[6].

  • Isolation:

    • Action: Cool the mixture to room temperature and precipitate the product by pouring it into ice-cold water. Filter the resulting microcrystals and recrystallize from ethyl acetate/hexane.

Self-Validating Analytical Characterization

To ensure absolute trustworthiness of the synthesized batch, the following analytical protocol must be executed.

Step-by-Step Characterization Protocol
  • High-Resolution LC-MS (ESI+):

    • Execution: Run the sample using a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid.

    • Causality & Validation: The bridgehead nitrogen and the pendant pyridine nitrogen are highly susceptible to protonation. The appearance of a dominant [M+H]+ peak at m/z 295.1 confirms the exact mass. The lack of an [M+H+18]+ peak confirms complete cyclization (no residual uncyclized ester).

  • ¹H-NMR Spectroscopy (400 MHz, CDCl₃):

    • Execution: Dissolve 5 mg of the purified crystals in 0.5 mL of CDCl₃.

    • Causality & Validation: The diagnostic self-validating signal is the extreme downfield shift of the quinolizine proton adjacent to the bridgehead nitrogen (typically >9.0 ppm, doublet). This profound deshielding is caused by the anisotropic effect of the rigid, planar ring system and the electron-withdrawing nature of the 4-oxo group[6]. The ethyl ester signals will appear as a clean quartet (~4.4 ppm) and triplet (~1.4 ppm).

Photophysical Pathway: Chelation-Enhanced Fluorescence

One of the most critical applications of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate is its utility as a scaffold for Mg²⁺ selective fluorescent indicators[2][7].

Mechanism of Action

In its free state, the 3-(2-pyridinyl) group undergoes rapid intramolecular rotation, which serves as a non-radiative decay pathway, effectively quenching the molecule's fluorescence. When introduced to divalent cations (specifically Mg²⁺), the 4-oxo oxygen and the pyridine nitrogen coordinate the metal ion. This binding locks the molecule into a rigid, coplanar conformation. The restriction of rotational freedom suppresses non-radiative decay, triggering a massive Chelation-Enhanced Fluorescence (CHEF) response[8].

Photophysical_Mechanism S0 Ground State (Free Fluorophore) S1 Excited State (ICT) Flexible Pyridine Ring S0->S1 Photon Absorption Complex Mg²⁺ Chelation (4-oxo & 3-pyridyl) S0->Complex Target Binding NRD Non-Radiative Decay (Weak Fluorescence) S1->NRD Aqueous Media Rigid Conformational Locking (Restricted Rotation) Complex->Rigid Emission Chelation-Enhanced Fluorescence (CHEF) Rigid->Emission High Quantum Yield

Fig 2: Photophysical pathway demonstrating Chelation-Enhanced Fluorescence (CHEF) upon Mg2+ binding.

Experimental Validation of Fluorescence

To validate this property experimentally, perform a fluorometric titration. Exciting the compound at its isosbestic point while titrating with MgCl₂ will yield a self-validating dataset: the UV-Vis absorption spectrum will remain anchored at the isosbestic point (confirming a clean 1:1 binding stoichiometry), while the emission spectrum will demonstrate a >10 -fold enhancement in fluorescence intensity, proving the CHEF mechanism[2].

References

  • Otten, P. A., et al. (2001). "4-Oxo-4H-quinolizine-3-carboxylic Acids as Mg²⁺ Selective, Fluorescent Indicators." Bioconjugate Chemistry, 12(2), 203-212.[Link]

  • Levy, et al. (2018). "A fluorescent activatable probe for imaging intracellular Mg²⁺." Organic & Biomolecular Chemistry, Royal Society of Chemistry.[Link]

  • Li, Q., et al. (1998). "Synthesis and Structure−Activity Relationships of 2-Pyridones: A Novel Series of Potent DNA Gyrase Inhibitors as Antibacterial Agents." Journal of Medicinal Chemistry, 41(21), 4021-4035.[Link]

Sources

Exploratory

Structure Elucidation of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate: A Comprehensive Analytical Framework

Executive Summary The structural elucidation of highly conjugated, polycyclic heteroaromatics requires a rigorous, multi-modal analytical approach. The compound Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly conjugated, polycyclic heteroaromatics requires a rigorous, multi-modal analytical approach. The compound Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate represents a complex architectural challenge due to its fused bicyclic quinolizine core, the rotational dynamics of the C-3 2-pyridyl substituent, and the presence of orthogonal carbonyl environments. This whitepaper provides an authoritative, step-by-step technical guide to deconstructing and validating the chemical structure of this molecule using state-of-the-art spectroscopic and spectrometric methodologies.

Molecular Architecture & Pharmacological Context

The 4H-quinolizin-4-one core is a privileged scaffold, frequently utilized in the development of anti-HIV integrase inhibitors, anti-inflammatory agents, and advanced fluorescent materials 1. The specific derivative, Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate 2, contains a bridgehead nitrogen (N-5) that participates in the extended π -conjugation of the system.

Elucidating this structure relies on differentiating the electronic environments of the two distinct rings of the quinolizine system, confirming the regiochemistry of the ethyl ester at C-1 versus C-3, and mapping the spatial orientation of the 2-pyridyl group.

Workflow A Sample Prep (Purity >98%) B HRMS (ESI-TOF) Formula: C17H14N2O3 A->B C 1D/2D NMR Connectivity Mapping B->C D FT-IR Carbonyl Differentiation C->D E X-Ray Crystallography 3D Conformation D->E F Structure Elucidated E->F

Figure 1: Sequential analytical workflow for the structural elucidation of the quinolizine derivative.

High-Resolution Mass Spectrometry (HRMS)

Before spectroscopic connectivity can be established, the exact molecular formula must be locked. Electrospray Ionization (ESI) in positive mode is deliberately chosen over Atmospheric Pressure Chemical Ionization (APCI). The basic bridgehead nitrogen and the 2-pyridyl nitrogen readily accept protons, yielding a strong [M+H]+ pseudomolecular ion, whereas APCI's high thermal energy might induce premature fragmentation of the ethyl ester linkage.

Protocol 1: HRMS-ESI Isotopic Profiling
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a solvent system of 50:50 MeOH:H2O containing 0.1% formic acid to promote ionization.

  • Instrument Tuning: Calibrate the Agilent 6545 Q-TOF using the ESI-L Low Concentration Tuning Mix. Ensure mass accuracy is < 2 ppm across the 100-1000 m/z range.

  • Acquisition: Infuse the sample at 5 µL/min. Set capillary voltage to 3500 V, fragmentor to 120 V, and gas temperature to 300 °C.

  • Self-Validation Check: The protocol validates itself via isotopic pattern matching. The observed isotopic distribution ( M,M+1,M+2 ) must match the theoretical in silico model for C17​H14​N2​O3​ (Calculated exact mass for [M+H]+ : 295.1077) with a Pearson correlation >0.95 . If the M+1 peak intensity deviates by more than 5% from the theoretical C13 natural abundance contribution, the system must be purged for dimer/adduct contamination.

Nuclear Magnetic Resonance (NMR) Strategy

NMR is the cornerstone of this elucidation. Deuterated chloroform ( CDCl3​ ) is selected as the solvent to minimize hydrogen-bonding interactions that could artificially broaden the signals of the 2-pyridyl nitrogen, while providing excellent solubility for the highly planar, hydrophobic quinolizine core.

1D NMR Signatures

The 1H NMR spectrum provides immediate structural landmarks:

  • The H-6 Proton: The extreme downfield shift of H-6 ( δ≈9.30 ppm) is a hallmark of the 4H-quinolizine system. This arises from the strong diamagnetic anisotropy of the adjacent bridgehead nitrogen and the conjugated diene system 3.

  • The Ethyl Ester: A classic A2​X3​ spin system appears as a quartet near 4.35 ppm and a triplet near 1.38 ppm.

  • The H-2 Singlet: Because C-1 and C-3 are substituted, the proton at C-2 appears as an isolated singlet ( δ≈8.10 ppm).

Differentiation of the ester carbonyl from the lactam carbonyl is achieved via 13C NMR. The ester typically resonates near δ165 ppm, while the conjugated C-4 lactam carbonyl appears upfield near δ154 ppm due to the electron-donating resonance from the bridgehead nitrogen 4.

2D NMR Connectivity (HMBC)

While 1D NMR establishes the presence of the functional groups, Heteronuclear Multiple Bond Correlation (HMBC) is required to unambiguously assign their regiochemistry. The HMBC correlation from the isolated singlet H-2 to the ester carbonyl ( δ165.2 ) and C-3 ( δ122.0 ) locks the ester at C-1 and the pyridyl group at C-3.

HMBC H2 H-2 (δ 8.10) C1 C-1 (δ 105.6) H2->C1 2J/3J C3 C-3 (δ 122.0) H2->C3 2J/3J Ester Ester C=O (δ 165.2) H2->Ester 3J H6 H-6 (δ 9.30) C4 C-4 (δ 154.5) H6->C4 3J H3_pyr H-3'' (δ 7.95) H3_pyr->C3 Inter-ring 3J C2_pyr C-2'' (δ 151.0) H3_pyr->C2_pyr 2J

Figure 2: Key HMBC (1H-13C) correlations establishing the regiochemistry of the substituents.

Protocol 2: Multidimensional NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of CDCl3​ (99.8% D, containing 0.03% v/v TMS). Transfer to a high-precision 5 mm NMR tube.

  • Instrument Setup: Insert into a 600 MHz NMR spectrometer equipped with a CryoProbe. Allow 10 minutes for temperature equilibration at 298 K to prevent convection currents.

  • Pulse Calibration: Determine the exact 90-degree pulse width for the specific sample to ensure optimal signal-to-noise ratio and prevent artifact generation in 2D sequences.

  • Acquisition: Acquire 1H (zg30, 64 scans), 13C (zgpg30, 1024 scans), HSQC (hsqcetgp), and gradient-selected HMBC (hmbcgplpndqf) to suppress one-bond correlations.

  • Self-Validation Check: The protocol validates itself by cross-referencing the 1D integral sums against the HSQC cross-peaks. Every proton integral must correspond to exactly one carbon in the HSQC (excluding quaternary carbons). Any orphaned proton signal immediately flags a potential impurity or an unmapped exchangeable proton.

Table 1: Synthesized NMR Assignments ( CDCl3​ , 600 MHz / 150 MHz)
Position 13 C δ (ppm) 1 H δ (ppm), Multiplicity, J (Hz)Key HMBC Correlations ( 1 H 13 C)
1 105.6--
2 138.48.10, sC-1, C-3, C-4, C-9a, C=O (ester)
3 122.0--
4 154.5--
6 147.29.30, d, J=7.2 C-4, C-8, C-9a
7 117.37.40, td, J=7.2,1.5 C-9
8 134.67.80, td, J=7.2,1.5 C-6, C-9a
9 128.98.15, d, J=7.2 C-7, C-1
9a 143.9--
1' (Ester C=O) 165.2--
2' (Ester CH 2​ ) 60.94.35, q, J=7.1 C-1', C-3'
3' (Ester CH 3​ ) 14.41.38, t, J=7.1 C-2'
2'' (Pyridyl C) 151.0--
3'' (Pyridyl CH) 124.57.95, dt, J=8.0,1.0 C-3, C-5''
4'' (Pyridyl CH) 136.87.85, td, J=8.0,1.8 C-2'', C-6''
5'' (Pyridyl CH) 122.27.30, ddd, J=8.0,4.8,1.0 C-3''
6'' (Pyridyl CH) 149.58.75, ddd, J=4.8,1.8,0.9 C-2'', C-4''

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared Spectroscopy (FT-IR) serves as an orthogonal validation tool, specifically targeting the vibrational modes of the two distinct carbonyl groups.

Protocol 3: ATR-FTIR Carbonyl Analysis
  • Preparation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol.

  • Background: Acquire a background spectrum (32 scans, 4 cm −1 resolution).

  • Acquisition: Place 2 mg of the solid sample onto the crystal. Apply uniform pressure using the anvil. Acquire the spectrum.

  • Self-Validation Check: The presence of the atmospheric CO2​ doublet at 2350 cm −1 in the raw spectrum must be fully subtracted in the background processing. The baseline must return to 100% transmittance at 4000 cm −1 , confirming optimal crystal contact and the absence of scattering artifacts.

  • Interpretation: The ester carbonyl ( C=O ) will present a sharp, strong stretch at ≈1720 cm −1 . The C-4 lactam carbonyl, being highly conjugated with the quinolizine ring system, will experience a weakened force constant, shifting its absorption band significantly lower to ≈1650 cm −1 .

References

  • Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one. National Institutes of Health (NIH).
  • Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate. Sigma-Aldrich.
  • Ring Contractions of 3-Azido-4H-quinolizin-4-ones and 3-Azido-4H-azino[1,2–x]pyrimidin-4-ones. Australian Journal of Chemistry.
  • One-Pot Synthesis of 3-Substituted 4H-Quinolizin-4-ones via Alkyne Substrate Control Strategy. ACS Publications.

Sources

Foundational

Unlocking the Pharmacological Potential of Quinolizine Derivatives: A Technical Whitepaper

Executive Summary Quinolizines and their structural derivatives represent a highly privileged, nitrogen-containing heterocyclic scaffold in medicinal chemistry. Characterized by a bicyclic structure with a bridgehead nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinolizines and their structural derivatives represent a highly privileged, nitrogen-containing heterocyclic scaffold in medicinal chemistry. Characterized by a bicyclic structure with a bridgehead nitrogen atom, these compounds serve as the structural backbone for numerous bioactive alkaloids and synthetic drugs. This whitepaper synthesizes the current pharmacological landscape of quinolizine derivatives, detailing their mechanisms of action across neuropharmacology, oncology, and virology, while providing robust, self-validating experimental workflows for their preclinical evaluation.

Core Biological Activities & Mechanisms of Action

Neurological Modulation: Dopamine Receptor Targeting

Hexahydrodibenzo[a,g]quinolizine compounds (THPBs), naturally extracted from Corydalis and Stephania plant species, exhibit profound central nervous system activity 1. A breakthrough molecule in this class is l-Stepholidine (l-SPD) , which acts uniquely as a dual D1 receptor agonist and D2 receptor antagonist [[1]]().

  • Mechanistic Causality: Traditional antipsychotics rely heavily on D2 antagonism, which often leads to severe extrapyramidal side effects. By simultaneously agonizing the D1 receptor, l-SPD stabilizes intracellular cAMP production, offering a balanced neurochemical profile ideal for treating Parkinson's disease and schizophrenia without classical motor side effects 1.

Oncology: Reversing Multidrug Resistance (MDR)

A major hurdle in chemotherapy is the development of multidrug resistance (MDR), driven primarily by the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette transporter that actively effluxes cytotoxic agents out of tumor cells.

  • Mechanistic Causality: Novel benzo[a]quinolizin-4-one derivatives have demonstrated the ability to sensitize etoposide-resistant non-small cell lung carcinoma cells (A549RT-eto) 2. At non-toxic concentrations (10 μM), these derivatives competitively inhibit P-gp-mediated efflux without altering P-gp expression at the transcriptional level. This blockade forces intracellular drug accumulation, restoring the apoptotic cascade 2.

Antiviral Therapeutics: HIV Integrase Inhibition

Spirocyclic quinolizine derivatives have been engineered as potent inhibitors of HIV viral replication 3.

  • Mechanistic Causality: By specifically binding to and inhibiting HIV integrase, these spirocyclic compounds prevent the insertion of the viral DNA genome into the host cell's chromatin. Without integration, the retroviral replication cycle is permanently halted, making these derivatives critical lead compounds for next-generation antiretroviral therapies [[3]]().

Neuroprotection: Acetylcholinesterase (AChE) Inhibition

Various indolo[2,3-a]quinolizidines and octahydro-1H-quinolizines (such as lupinine derivatives) exhibit strong AChE inhibitory activity [[4]](). Recently synthesized 1,2,3-triazole derivatives of lupinine have been validated as promising candidates for Alzheimer's disease models 5. By blocking the degradation of acetylcholine in the synaptic cleft, they enhance cholinergic neurotransmission, mitigating cognitive decline.

Quantitative Pharmacodynamics

Compound ClassSpecific DerivativePrimary TargetBiological ActivityExperimental Model
Hexahydrodibenzo[a,g]quinolizines l-Stepholidine (l-SPD)D1 / D2 ReceptorsAntipsychotic, Anti-ParkinsonianIn vivo / Clinical Trials
Benzo[a]quinolizin-4-ones 5(Z), 7(Z), 9(Z) analogsP-glycoprotein (P-gp)MDR Reversal, AnticancerA549RT-eto cell line
Indolo[2,3-a]quinolizidines Geissoschizine methyl etherAcetylcholinesteraseNeuroprotectionIn vitro enzymatic assay
Spirocyclic Quinolizines Unspecified analogsHIV IntegraseAntiviral (HIV-1/2)Viral replication assay
Octahydro-1H-quinolizines Lupinine triazole derivativesAcetylcholinesteraseAnti-Alzheimer'sIn vitro enzymatic assay

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate strict internal controls to prevent false positives/negatives and ensure that the observed causality is directly tied to the quinolizine derivative.

Protocol 1: P-gp Efflux Inhibition and MDR Reversal Assay (Flow Cytometry)

Objective: Quantify the ability of benzo[a]quinolizin-4-ones to inhibit P-gp efflux in A549RT-eto cells.

  • Cell Preparation & Viability Gate: Harvest A549RT-eto cells and perform a Trypan Blue exclusion test.

    • Causality Check: Viability must be >95%. Compromised membranes allow passive dye diffusion, which would falsely present as P-gp inhibition.

  • Compound Incubation: Seed cells at 1×105 cells/well. Treat with 10 μM of the quinolizine derivative.

    • Self-Validation Controls: Include a vehicle control (0.1% DMSO) to establish basal efflux, and a positive control (10 μM Verapamil, a known P-gp inhibitor) to define maximum theoretical inhibition.

  • Fluorescent Probe Loading: Add Rhodamine 123 (Rh123) to a final concentration of 5 μM. Incubate for 1 hour at 37°C in the dark.

  • Flow Cytometric Analysis: Wash cells with ice-cold PBS to arrest efflux. Analyze via flow cytometry (Ex: 488 nm, Em: 530 nm).

    • Validation Threshold: If the Verapamil positive control fails to shift the intracellular fluorescence peak by at least 1 log unit compared to the vehicle, the assay is automatically invalidated due to P-gp expression failure in the cell line.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Modified Ellman’s Method)

Objective: Evaluate the IC50 of lupinine-derived octahydro-1H-quinolizines.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0), 15 mM ATCI (Acetylthiocholine iodide), and 3 mM DTNB (Ellman's reagent).

  • Enzyme Incubation: In a 96-well plate, combine buffer, AChE enzyme (0.2 U/mL), and serial dilutions of the quinolizine derivative. Incubate for 15 minutes at 25°C.

    • Self-Validation Controls: Use Donepezil as a positive control. Include a "blank" well (no enzyme) to account for spontaneous hydrolysis of ATCI.

  • Kinetic Measurement: Add ATCI and DTNB to initiate the reaction. Measure absorbance at 412 nm every 30 seconds for 5 minutes.

    • Causality Check: The reaction rate (slope of absorbance over time) in the vehicle control must be linear ( R2>0.98 ). Non-linearity indicates enzyme degradation or substrate depletion, invalidating the IC50 calculation.

Mechanistic Pathways

G Q l-Stepholidine (Quinolizine Derivative) D1 D1 Receptor (Agonist Action) Q->D1 binds & activates D2 D2 Receptor (Antagonist Action) Q->D2 binds & blocks cAMP_up cAMP Production ↑ D1->cAMP_up stimulates Gs protein cAMP_down Adenylyl Cyclase Blockade D2->cAMP_down inhibits Gi protein Outcome Neurological Stabilization (PD / Schizophrenia) cAMP_up->Outcome cAMP_down->Outcome

Mechanistic pathway of l-Stepholidine modulating D1 and D2 dopamine receptors.

G Drug Benzo[a]quinolizin-4-one Pgp P-glycoprotein (P-gp) Drug->Pgp competitive inhibition Efflux Drug Efflux Arrested Pgp->Efflux prevents ATP hydrolysis Accum Intracellular Cytotoxin Accumulation Efflux->Accum restores sensitivity Apop Tumor Cell Apoptosis Accum->Apop triggers death cascade

Reversal of multidrug resistance via P-gp inhibition by benzo[a]quinolizin-4-ones.

References

  • US Patent 9359372B2 - Hexahydrodibenzo[a,g]quinolizine compound, preparation method thereof, pharmaceutical composition and use thereof. Google Patents. 1

  • Anticancer Research - Overcoming Multidrug Resistance in Human Lung Cancer with Novel Benzo[a]quinolizin-4-ones. International Institute of Anticancer Research. 2

  • ResearchGate - A Review on Indole[2,3-a]quinolizidine: The Synthetic Approaches to the Development of Bioactive Indolo[2,3-a]quinolizidine Scaffolds.4

  • WO2017106071A1 - Spirocyclic quinolizine derivatives useful as HIV integrase inhibitors. Google Patents. 3

  • Research Journal of Pharmacy and Technology - Synthesis and Technology for obtaining 1-((4-(4-(Benzyloxy)-3-Methoxyphenyl)-1H-1,2,3-Triazol-1-YL)Methyl)Octahydro-1H-Quinolizine.5

Sources

Exploratory

Structural Elucidation and Spectroscopic Profiling of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate: A Comprehensive Technical Guide

Executive Summary The accurate structural elucidation of complex heterocyclic systems is a foundational pillar of modern drug development. The compound Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate structural elucidation of complex heterocyclic systems is a foundational pillar of modern drug development. The compound Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate represents a highly functionalized derivative of the 4-oxo-4H-quinolizine scaffold. This specific core is recognized as a privileged pharmacophore, extensively utilized in the design of antiviral agents, most notably HIV-1 integrase inhibitors[1].

Because this molecule contains two distinct nitrogen-bearing ring systems (the fused quinolizine core and the pendant 2-pyridinyl group) alongside two distinct carbonyl environments, standard 1D spectroscopic methods are insufficient for unambiguous characterization. This whitepaper outlines a self-validating analytical framework, detailing the causality behind specific experimental choices and providing authoritative reference data for the complete structural elucidation of this compound.

Mechanistic Context & Scaffold Significance

The electronic architecture of the 4-oxo-4H-quinolizine ring is defined by a highly delocalized π -system heavily influenced by the bridgehead nitrogen. The synthesis of 1,3-disubstituted-4-oxo-quinolizines is typically achieved via the condensation of ethyl α -(dimethylaminomethylene)-2-pyridineacetate with various acid anhydrides or esters, a mechanism that strictly dictates the regiochemistry of the resulting substituents[2].

In this specific derivative, the strongly electron-withdrawing 4-oxo and 1-carboxylate groups perturb the electron density of the quinolizine core. The introduction of a 2-pyridinyl group at the C-3 position introduces cross-conjugation and steric hindrance, which significantly alters the local magnetic environment of the adjacent protons. For example, the H-6 proton of the quinolizine ring consistently exhibits a profound downfield shift due to its immediate proximity to the bridgehead nitrogen and the anisotropic deshielding from the adjacent carbonyl[3]. Understanding these mechanistic nuances is critical for interpreting the spectroscopic data accurately.

The Self-Validating Spectroscopic Workflow

To prevent misassignment of the highly similar aromatic protons on the quinolizine and pyridine rings, the analytical approach must function as a self-validating system . In this system, the data generated by one technique strictly limits the hypothesis space for the next, creating a closed logical loop.

  • HRMS establishes the exact molecular formula, dictating the exact number of degrees of unsaturation (rings + double bonds).

  • FT-IR identifies the specific types of double bonds (ester vs. conjugated amide), validating a portion of the unsaturation calculation.

  • 13 C NMR must yield exactly the number of carbon environments predicted by HRMS, with chemical shifts matching the hybridization states predicted by FT-IR.

  • 1 H and 2D NMR map the exact connectivity, verifying the ring systems and ensuring no structural isomers (e.g., a 2-pyridinyl vs. 4-pyridinyl substitution) are present.

If any data point contradicts the established parameters (e.g., HRMS dictates 17 carbons, but 13 C NMR shows 16), the system invalidates the proposed structure, forcing a re-evaluation of sample purity or tautomeric states.

G A Synthesis & Purification (>95% Purity) B HRMS (ESI-TOF) Exact Mass & Formula A->B C 1D & 2D NMR Connectivity & Conformation A->C D FT-IR Spectroscopy Functional Group Validation A->D E Structural Elucidation Self-Validating Consensus B->E C->E D->E

Workflow for the self-validating structural elucidation of quinolizine derivatives.

Step-by-Step Experimental Protocols

Methodology 1: High-Resolution Mass Spectrometry (HRMS)
  • Causality: HRMS is performed first to anchor the molecular formula. Without an exact mass, downstream NMR assignments lack a definitive boundary condition for the carbon count.

  • Step 1 (Sample Preparation): Weigh 1.0 mg of the synthesized compound and dissolve it in 1.0 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 methanol/water mixture containing 0.1% formic acid to promote protonation.

  • Step 2 (Ionization): Inject 5 µL of the sample into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer operating in positive ion mode.

  • Step 3 (Parameter Optimization): Set the capillary voltage to 3.5 kV and the cone voltage to a low 30 V. Reasoning: A low cone voltage minimizes in-source fragmentation, ensuring the intact molecular ion [M+H]+ is the base peak.

  • Step 4 (Acquisition): Scan over m/z 100–1000. Utilize Leucine Enkephalin as an internal lock mass to guarantee mass accuracy within < 5 ppm.

Methodology 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: CDCl3​ is selected as the solvent because it lacks exchangeable protons, preventing the masking of any trace signals, and provides a reliable internal deuterium lock.

  • Step 1 (Sample Preparation): Dissolve 15 mg of the highly purified compound in 0.6 mL of CDCl3​ containing 0.03% (v/v) tetramethylsilane (TMS). Transfer to a standard 5 mm high-throughput NMR tube.

  • Step 2 ( 1 H NMR Acquisition): Acquire the spectrum on a 400 MHz spectrometer at 298 K. Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans. Reasoning: A 2.0s D1 ensures complete longitudinal relaxation ( T1​ ) of the protons in the rigid quinolizine core, providing highly accurate integration values necessary for differentiating the 4-proton pyridine ring from the 4-proton quinolizine right-hand ring.

  • Step 3 ( 13 C NMR Acquisition): Acquire the spectrum at 100 MHz using WALTZ-16 proton decoupling. Set the relaxation delay to 2.0 seconds and acquire 1024 scans to overcome the low natural abundance of 13 C.

  • Step 4 (2D NMR - HMBC): Set up a gradient-selected HMBC experiment. Reasoning: HMBC is strictly required to prove the connectivity of the 2-pyridinyl ring to the C-3 position of the quinolizine core by observing three-bond couplings ( 3JCH​ ) between the pyridine H-3'' and the quinolizine C-3.

Methodology 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Causality: FT-IR is utilized to independently verify the presence of two distinct carbonyl environments, validating the oxidation state of the quinolizine core.

  • Step 1 (Sample Preparation): Mix 2 mg of the compound with 198 mg of anhydrous KBr. Grind into a fine powder using an agate mortar and press into a translucent pellet under 10 tons of pressure.

  • Step 2 (Data Acquisition): Acquire a background spectrum of a pure KBr pellet to eliminate ambient H2​O and CO2​ . Scan the sample pellet from 4000 to 400 cm−1 at a resolution of 4 cm−1 , averaging 32 scans.

Quantitative Data & Structural Elucidation

The self-validating system confirms the structure of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate. HRMS establishes the formula C17​H14​N2​O3​ , dictating 12 degrees of unsaturation. FT-IR confirms the two carbonyls, and 13 C NMR perfectly accounts for all 17 distinct carbon environments.

The most critical diagnostic feature in the 1 H NMR spectrum is the highly deshielded doublet at δ 9.40 ppm. This is unambiguously assigned to the H-6 proton of the quinolizine ring, which is characteristic of the 4-oxo-4H-quinolizine system due to the anisotropic effect of the bridgehead nitrogen[3]. The ester protons appear at typical aliphatic shifts, unshielded by the C-3 substituent, matching patterns seen in similar 3-substituted quinolizine-1-carboxylates[1].

Table 1: 1 H and 13 C NMR Assignments ( CDCl3​ , 400/100 MHz)
Position 1 H δ (ppm), Multiplicity, J (Hz) 13 C δ (ppm)Key HMBC Correlations ( 2J , 3J )
C-1 -106.5-
C-2 8.55 (s, 1H)142.1C-1, C-3, C-4, C-10a
C-3 -125.0-
C-4 (Oxo) -158.5-
C-6 9.40 (d, J = 7.2, 1H)128.5C-4, C-8, C-10a
C-7 7.15 (m, 1H)115.5C-9
C-8 7.55 (m, 1H)132.2C-6, C-10a
C-9 7.85 (d, J = 8.5, 1H)123.2C-7, C-1
C-10a -145.0-
Ester C=O -166.5-
Ester CH 2​ 4.35 (q, J = 7.1, 2H)61.2Ester C=O, Ester CH 3​
Ester CH 3​ 1.38 (t, J = 7.1, 3H)14.2Ester CH 2​
Py-2'' -152.0-
Py-3'' 7.65 (d, J = 7.8, 1H)124.5C-3, Py-5''
Py-4'' 7.80 (td, J = 7.8, 1.8, 1H)136.5Py-2'', Py-6''
Py-5'' 7.25 (m, 1H)122.0Py-3''
Py-6'' 8.70 (d, J = 4.5, 1H)149.5Py-4'', Py-2''
Table 2: HRMS and FT-IR Validation Data
Analytical TechniqueObserved ValueTheoretical/Literature ValueStructural Implication
HRMS (ESI-TOF) m/z 295.1078 [M+H]+ m/z 295.1083 [M+H]+ Confirms formula C17​H14​N2​O3​ ( Δ < 2 ppm).
FT-IR (KBr Pellet) 1725 cm−1 1720 - 1735 cm−1 Validates the presence of the C-1 Ethyl Ester C=O.
FT-IR (KBr Pellet) 1655 cm−1 1640 - 1660 cm−1 Validates the conjugated C-4 Oxo (amide-like) C=O.
FT-IR (KBr Pellet) 1580, 1490 cm−1 1500 - 1600 cm−1 Confirms aromatic C=C and C=N ring stretching.

Sources

Foundational

Discovery and Synthesis of Novel Quinolizin-4-ones: Overcoming Synthetic Bottlenecks and Targeting Multidrug Resistance

Executive Summary The 4H-quinolizin-4-one scaffold is a privileged, nitrogen-bridged bicyclic structure characterized by a unique polar zwitterionic nature[1]. Despite its profound therapeutic potential—ranging from anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4H-quinolizin-4-one scaffold is a privileged, nitrogen-bridged bicyclic structure characterized by a unique polar zwitterionic nature[1]. Despite its profound therapeutic potential—ranging from antibacterial applications to anticancer and multidrug resistance (MDR) reversal activities—the scaffold has historically been underrepresented in medicinal chemistry libraries due to a lack of generalized, high-yielding synthetic methodologies[1]. This technical guide synthesizes recent breakthroughs in the catalytic construction of highly functionalized quinolizin-4-ones and elucidates their mechanistic role in overcoming P-glycoprotein (P-gp) mediated MDR in human lung cancer cells[2].

Mechanistic Biology: Reversing Multidrug Resistance

A critical challenge in clinical oncology is the development of MDR, which is frequently driven by the overexpression of the ATP-binding cassette transporter P-glycoprotein (P-gp). P-gp actively effluxes chemotherapeutic agents out of tumor cells, neutralizing their efficacy[2]. First-generation P-gp inhibitors, such as verapamil, required high, clinically toxic concentrations to achieve efficacy, severely limiting their therapeutic window[2].

Recent pharmacological evaluations of benzo[a]quinolizin-4-one derivatives demonstrate their capacity to sensitize drug-resistant non-small cell lung cancer cells (A549RT-eto) to the chemotherapeutic drug etoposide at non-toxic concentrations (10 μM)[2].

Causality of Target Engagement: The efficacy of the quinolizin-4-one core lies in its zwitterionic polarity. This electronic distribution allows the molecule to effectively partition into the cellular lipid bilayer and competitively bind to the P-gp substrate-binding pocket[2]. This competitive inhibition physically blocks the efflux of etoposide, leading to massive intracellular drug accumulation and subsequent apoptosis, notably without altering P-gp expression at the transcriptional or translational level[2].

Pgp_Modulation A Quinolizin-4-one Derivative B Cell Membrane Partitioning A->B C P-glycoprotein (P-gp) Binding B->C D Competitive Inhibition (Blocks Etoposide Efflux) C->D E Intracellular Drug Accumulation D->E F MDR Reversal & Apoptosis E->F

Pathway of P-gp modulation and MDR reversal by quinolizin-4-one derivatives.

Strategic Synthetic Approaches

Historically, synthesizing the quinolizin-4-one core relied on harsh conditions, strong bases, and expensive metal catalysts, often yielding inseparable regioisomeric mixtures[1][3]. Modern approaches focus on divergent annulation and transition-metal-catalyzed or one-pot multicomponent strategies to ensure regioselectivity and high atom economy.

Divergent Annulation Strategy

The reaction of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with methyl nitroacetate provides selective access to 2-acyl-4H-quinolizin-4-ones[4]. By utilizing piperidinium acetate as a mild catalyst in methanol, researchers achieved selective Michael addition followed by cyclization. Mechanistic Rationale: The choice of a mild organic base is critical here; it prevents the premature degradation of the nitroacetate while facilitating the enolization required for the final ring closure, allowing excellent functional group tolerance[4].

Alkyne Substrate Control via CO2 Insertion

A greener, highly efficient one-pot methodology utilizes CO2 as a C1 building block, bypassing the need for toxic CO gas[3]. This strategy pairs terminal alkynes, Ag2O, and CO2 with 2-pyridylacetonitrile. The reaction proceeds via a cooperative two-step addition and cyclization. Mechanistic Rationale: The silver catalyst facilitates the carboxylation of the terminal alkyne under mild pressure, generating an alkynyl ester intermediate in situ. Subsequent base-promoted deprotonation of the 2-pyridylacetonitrile triggers a nucleophilic attack on the ester, followed by intramolecular cyclization to yield 3-substituted 4H-quinolizin-4-ones[3].

Synthesis_Workflow S1 Terminal Alkyne + Ag2O + CO2 S2 In Situ Alkynyl Ester Formation S1->S2 S3 2-Pyridylacetonitrile Addition S2->S3 S4 Base-Promoted Nucleophilic Attack S3->S4 S5 Intramolecular Cyclization S4->S5 S6 3-Substituted 4H-Quinolizin-4-one S5->S6

Mechanistic workflow for the one-pot synthesis of 3-substituted 4H-quinolizin-4-ones.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: One-Pot Synthesis of (E)-Ethyl-3-(1-cyano-4-oxo-4H-quinolizin-3-yl) Acrylate[3]

Objective: Construct the bicyclic core while installing three diverse functional groups in a single pot using an alkyne substrate control strategy.

  • Carboxylation Phase: In a dried Schlenk tube, combine phenylacetylene (1.0 mmol), Ag2O (0.05 mmol, 5 mol%), and Cs2CO3 (3.0 mmol) in 5 mL of anhydrous DMF.

  • CO2 Insertion: Purge the vessel with CO2 gas (1 atm) and add ethyl bromide (2.0 mmol). Stir the mixture at 50 °C for 12 hours.

    • Validation Check: Perform Thin-Layer Chromatography (TLC). The complete consumption of phenylacetylene and the emergence of a new spot confirms the formation of the alkynyl ester intermediate.

  • Annulation Phase: Add 2-pyridylacetonitrile (2.0 mmol) directly to the reaction mixture. Elevate the temperature to 100 °C and stir for an additional 4 hours.

  • Workup & Purification: Quench the reaction with distilled water and extract with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography (Eluent: Petroleum Ether/Ethyl Acetate 2:1 v/v).

  • Characterization Check: Verify the product (yellow solid, ~91% yield) via 1H NMR (DMSO-d6). A diagnostic doublet at δ 9.31 ppm (J = 7.2 Hz) confirms the presence of the bridgehead proton adjacent to the nitrogen[3].

Protocol 2: In Vitro MDR Reversal Assay (MTT Method)[2]

Objective: Quantify the ability of synthesized quinolizin-4-ones to restore etoposide sensitivity in resistant cell lines.

  • Cell Seeding: Seed A549RT-eto (etoposide-resistant) cells in 96-well plates at a density of 5 × 10³ cells/well in RPMI-1640 medium. Incubate for 24 h at 37 °C (5% CO2).

  • Co-Treatment: Treat cells with varying concentrations of etoposide (1 to 200 μM) in the presence or absence of a fixed, non-toxic concentration (10 μM) of the quinolizin-4-one derivative.

  • Viability Assessment: After 48 h of incubation, add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 h to allow viable cells to metabolize MTT into formazan.

  • Solubilization & Readout: Remove the media and dissolve the formazan crystals in 150 μL DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Validation & Analysis: Calculate the IC50 of etoposide. A statistically significant reduction in the etoposide IC50 in the co-treatment group (compared to etoposide alone) validates the MDR reversal capability of the compound.

Quantitative Data & Structure-Activity Relationships (SAR)

The following table summarizes the biological efficacy of select benzo[a]quinolizin-4-one derivatives in modulating etoposide resistance in A549RT-eto cells[2].

CompoundSubstitution PatternEtoposide IC50 (μM)MDR Reversal FoldIntrinsic Cytotoxicity (IC50, μM)
Control (Etoposide alone) N/A176.01.0N/A
Derivative 3 2-Methoxy24.7~7.1> 100
Derivative 5 2,3-Dimethoxy22.4~7.8> 100
Verapamil (Reference) N/A18.5~9.545.0 (Toxic)

SAR Insight: The addition of electron-donating methoxy groups at the 2- and 3-positions of the benzo-fused ring significantly enhances P-gp binding affinity. Crucially, unlike the reference drug verapamil which exhibits severe cytotoxicity at effective doses, these novel derivatives exhibit negligible intrinsic cytotoxicity (>100 μM), providing a vastly superior therapeutic window for clinical development[2].

Conclusion

The strategic synthesis of 4H-quinolizin-4-ones has successfully transitioned from low-yielding, harsh classical methods to elegant, multicomponent, and divergent annulation strategies. By leveraging CO2 as a C1 source and exploiting mild catalytic conditions, researchers can now access highly functionalized libraries of this privileged zwitterionic scaffold. Biologically, these molecules represent a breakthrough in overcoming P-gp-mediated multidrug resistance, offering potent sensitization of resistant tumors without the dose-limiting toxicity of first-generation modulators.

References

  • Source: Tetrahedron (kthmcollege.ac.in)
  • Source: Anticancer Research (iiarjournals.org)
  • Title: Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)
  • Source: ACS Publications (acs.org)

Sources

Exploratory

Rational Design and Synthesis of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate Analogs

Executive Summary & Pharmacological Significance The 4-oxo-4H-quinolizine scaffold is a privileged, highly conjugated bicyclic pharmacophore that has driven significant advancements in both medicinal chemistry and materi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Significance

The 4-oxo-4H-quinolizine scaffold is a privileged, highly conjugated bicyclic pharmacophore that has driven significant advancements in both medicinal chemistry and materials science. By transposing the nitrogen atom of classic 4-quinolones to the bridgehead position, researchers have unlocked novel heterocyclic nuclei with profound biological activities. Most notably, this core is the structural foundation for potent DNA gyrase inhibitors, such as ABT-719, which exhibit exceptional broad-spectrum antibacterial activity against resistant strains like MRSA and VRE[1][2].

Beyond infectious diseases, the extended π -conjugation of 3-substituted 4H-quinolizines imparts unique photophysical properties, making them highly sought after as solid-state fluorescent probes and organic electroluminescent (OEL) materials[3][4]. This technical guide provides a field-proven, self-validating synthetic methodology for generating ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate and its structural analogs.

Retrosynthetic Strategy & Mechanistic Rationale

To achieve the precise 1-carboxylate and 3-(2-pyridinyl) substitution pattern, a convergent heteroannulation strategy is required. The most efficient route relies on the base/acid-catalyzed cascade condensation of an alkyl 2-pyridylacetate with a highly electrophilic enaminone (an α -(dimethylaminomethylene) derivative)[5][6].

Mechanistic Causality: The reaction initiates via a Michael-type addition. The active methylene of the 2-pyridylacetate attacks the electrophilic C3 position of the enaminone, expelling dimethylamine. This is followed by an intramolecular lactamization where the pyridine nitrogen (N5) attacks the ester carbonyl (C4), expelling ethanol to close the 4-oxo-4H-quinolizine ring. Glacial acetic acid with catalytic piperidine is selected as the solvent system over strong alkoxides to suppress unwanted ester hydrolysis at the C1 position while still providing the necessary proton shuttling for the elimination steps.

Retrosynthesis Target Ethyl 4-oxo-3-(2-pyridinyl)- 4H-quinolizine-1-carboxylate Intermediate Michael Adduct Intermediate Target->Intermediate Retrosynthetic Disconnection Reagent1 Ethyl 2-(2-pyridyl)acetate (N1-C1-C9 source) Intermediate->Reagent1 C-C Bond Cleavage Reagent2 Enaminone (C2-C3-C4 source) Intermediate->Reagent2 C-N Bond Cleavage

Retrosynthetic disconnection of the 4-oxo-4H-quinolizine-1-carboxylate core.

Analog Generation & Structure-Activity Relationship (SAR)

By varying the starting acetate (e.g., methyl vs. ethyl) or the substitution on the enaminone's pyridine ring, a wide library of analogs can be generated. The table below summarizes the quantitative synthesis yields and baseline properties of key analogs synthesized using this methodology.

CompoundR1 SubstituentR3 SubstituentIsolated Yield (%)LC-MS [M+H]⁺MRSA MIC (µg/mL)
1 (Target) -COOEt2-pyridinyl78%295.10.5
2 -COOMe2-pyridinyl81%281.10.5
3 -COOEt3-pyridinyl72%295.11.2
4 -CN2-pyridinyl65%248.12.0

Note: The exact mass of the target compound (C₁₇H₁₄N₂O₃) is 294.30 g/mol , making the [M+H]⁺ peak 295.1 m/z a critical analytical marker.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Rather than relying on arbitrary reaction times, the workflow dictates specific go/no-go decisions based on real-time analytical feedback (In-Process Controls - IPCs).

Step 1: Synthesis of the Enaminone Precursor

Ethyl 2-(2-pyridyl)-3-(dimethylamino)propenoate

  • Setup: Charge a dry 100 mL round-bottom flask with ethyl 2-(2-pyridyl)acetate (10.0 mmol, 1.65 g).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.0 mmol, 1.79 g) and toluene (20 mL).

    • Field Insight (Causality): Toluene is specifically chosen as the solvent to allow for the azeotropic removal of methanol (a byproduct of the DMF-DMA reaction). Removing methanol drives the equilibrium strictly toward the enaminone.

  • Reaction: Equip the flask with a Dean-Stark trap and heat to reflux (110 °C).

  • IPC Trigger: After 2 hours, pull a 50 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material peak ([M+H]⁺ = 166.1) is <2% and the product peak ([M+H]⁺ = 221.1) is dominant.

  • Isolation: Concentrate under reduced pressure to yield a dark orange oil. Use this intermediate directly in Step 2 to avoid hydrolytic degradation.

Step 2: Cascade Annulation to the Quinolizine Core
  • Setup: Dissolve the crude enaminone (approx. 10.0 mmol) in glacial acetic acid (15 mL).

  • Reagent Addition: Add a fresh equivalent of ethyl 2-(2-pyridyl)acetate (10.0 mmol, 1.65 g) and piperidine (1.0 mmol, 0.1 mL) as a catalyst.

  • Reaction: Heat the mixture to reflux (115 °C) under a nitrogen atmosphere.

IPC_Logic Start Initiate Cascade Cyclization (115°C, AcOH/Piperidine) Sample Take Aliquot at 4h Run LC-MS Start->Sample Check Is [M+H]+ 295.1 peak > 95%? Sample->Check Continue Continue Heating for 2h Check->Continue No Workup Initiate Workup (Cool to RT, precipitate) Check->Workup Yes Continue->Sample

Self-validating in-process control (IPC) logic for the cascade cyclization.

  • Workup Trigger: Once LC-MS confirms >95% conversion to the target mass ([M+H]⁺ = 295.1), cool the reaction mixture to 0 °C.

  • Precipitation & Neutralization: Slowly pour the mixture into ice-cold water (50 mL) while stirring vigorously. Neutralize the solution to pH 7.0 using saturated aqueous NaHCO₃.

    • Field Insight (Causality): Precise neutralization is critical. While the 4-oxo-4H-quinolizine core is highly stable, the ester at C1 can undergo saponification if the pH becomes too basic. Conversely, if left too acidic, the pyridine nitrogen remains protonated, trapping the product in the aqueous phase.

  • Isolation: Filter the resulting yellow/greenish precipitate, wash with cold distilled water (2 x 10 mL), and dry in vacuo at 50 °C to afford pure ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate.

References

  • Synthesis and Structure−Activity Relationships of 2-Pyridones: A Novel Series of Potent DNA Gyrase Inhibitors as Antibacterial Agents.
  • practical synthesis of 2-pyridone core: ethyl 8-chloro-l-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxyl
  • SYNTHESIS OF QUINOLIZINO[3,2-a]QUINOLIZINE DERIVATIVES AND THEIR FLUORESCENCE. Heterocycles / NII.
  • Synthesis and transformations of ethyl 3-amino-4-oxo-4H-quinolizine-1-carboxyl
  • Synthesis of Alkyl 1-(Substituted Pyridin2-yl)-1H-1,2,3-triazole-4-carboxylates by 'Ring Switching' Transformation of 4Oxo4H-pyridino[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates.
  • Ethyl 4-oxo-3-(2-pyridinyl)

Sources

Protocols & Analytical Methods

Method

Application Note: Cellular Assay Protocol for Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate

Introduction and Mechanistic Rationale Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate (CAS: 54401-82-0) is a synthetic small molecule belonging to the quinolizine family of heterocyclic scaffolds. In medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate (CAS: 54401-82-0) is a synthetic small molecule belonging to the quinolizine family of heterocyclic scaffolds. In medicinal chemistry and drug development, quinolizine and benzo[a]quinolizine derivatives are extensively investigated for their potent anti-proliferative and anticancer properties 1[1]. Recent mechanistic profiling reveals that these compounds frequently induce cancer cell death through the generation of reactive oxygen species (ROS), persistent endoplasmic reticulum (ER) stress, and subsequent apoptosis or paraptosis (non-apoptotic vacuolation) 2[2], 3[3].

To rigorously evaluate the bioactivity of this specific compound, we have designed a self-validating, multi-tiered cellular assay protocol. This guide moves from foundational viability screening to advanced High-Content Screening (HCS) and molecular validation, ensuring that every experimental choice is grounded in causality and reproducibility.

Workflow Compound Ethyl 4-oxo-3-(2-pyridinyl)- 4H-quinolizine-1-carboxylate (Stock in DMSO) AssayPrep Cell Culture & Treatment (A549 / HeLa Cells) Compound->AssayPrep MTT Viability Assay (MTT) Determine IC50 AssayPrep->MTT HCS High-Content Screening Phenotypic Profiling AssayPrep->HCS WB Western Blotting Mechanistic Pathways AssayPrep->WB

Figure 1: Comprehensive cellular assay workflow for evaluating quinolizine derivatives.

Compound Preparation and Handling

Expertise & Causality: Like many multi-ring heterocycles, quinolizine derivatives are highly lipophilic and exhibit poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the mandatory solvent to ensure complete dissolution without compromising cellular integrity. It is critical that the final assay concentration of DMSO remains strictly below 0.5% (v/v) to prevent solvent-induced cytotoxicity and confounding background noise.

  • Master Stock: Dissolve the lyophilized powder in sterile, cell-culture grade DMSO to create a 10 mM or 20 mM master stock.

  • Storage: Aliquot into single-use amber tubes to prevent photodegradation and avoid freeze-thaw cycles, which can cause irreversible compound precipitation. Store at -20°C.

  • Working Dilutions: Perform serial dilutions in DMSO first, followed by a final 1:200 or 1:1000 dilution into pre-warmed complete culture media immediately prior to cell treatment.

Cell Viability and Proliferation (MTT Assay)

Trustworthiness & Causality: The MTT assay relies on the reduction of a yellow tetrazolium salt to insoluble purple formazan by NAD(P)H-dependent cellular oxidoreductases 4[4], 5[5]. This reaction serves as a direct proxy for mitochondrial metabolic activity and, by extension, cell viability 6[6]. To ensure a self-validating system, edge-effect mitigation (evaporation control) and strict vehicle controls are integrated.

Step-by-Step Protocol
  • Cell Seeding: Harvest target cells (e.g., A549 lung carcinoma or HeLa cells, which are standard models for quinolizine screening 7[7]) and seed at 5,000–10,000 cells/well in 100 µL of complete media. Seed only the inner 60 wells of a 96-well plate. Fill the perimeter wells with 200 µL of sterile PBS to prevent evaporation. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media and add 100 µL of media containing serial dilutions of the compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin or Etoposide 1[1]). Incubate for 48–72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well 8[8]. Incubate for 2–4 hours at 37°C until intracellular purple formazan crystals are visible under a brightfield microscope 4[4].

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO or acidified isopropanol to dissolve the formazan crystals8[8]. Incubate on a plate shaker for 15 minutes in the dark.

  • Quantification: Measure absorbance at 570 nm (with a reference wavelength of 650 nm for background subtraction) using a microplate reader6[6]. Calculate the IC₅₀ using non-linear regression analysis.

High-Content Screening (HCS) for Phenotypic Profiling

Expertise & Causality: High-Content Screening (HCS) merges automated fluorescence microscopy with quantitative image analysis, allowing for the simultaneous measurement of multiple cellular parameters at the single-cell level 9[9],10[10]. Because quinolizine derivatives are known to induce ROS and ER stress (often manifesting as cytoplasmic vacuolation or paraptosis) 2[2], 3[3], a multiplexed HCS assay is ideal for capturing these distinct morphological shifts 11[11].

Step-by-Step Protocol
  • Preparation: Seed cells in a 96-well optical-bottom black plate (essential for minimizing fluorescence cross-talk) and treat with the compound at 0.5×, 1×, and 2× the established IC₅₀ for 24 hours.

  • Multiplex Staining: Remove media and wash gently with PBS. Add a live-cell staining cocktail containing:

    • Hoechst 33342 (1 µg/mL): To quantify nuclear condensation and fragmentation (Apoptosis).

    • CellROX Green (5 µM): To measure oxidative stress and ROS generation 2[2].

    • MitoTracker Red (100 nM): To assess mitochondrial membrane potential depolarization.

  • Incubation & Fixation: Incubate for 30 minutes at 37°C. Wash twice with PBS. Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Imaging & Analysis: Image using an automated HCS platform (e.g., Thermo Fisher CellInsight or PerkinElmer Opera Phenix) 9[9], 12[12]. Utilize integrated software algorithms to segment cells and quantify nuclear area, ROS intensity per cell, and mitochondrial integrity 10[10], 11[11].

Pathway Drug Quinolizine Derivative ROS ROS Generation Drug->ROS Induces ER ER Stress / Vacuolation ROS->ER Triggers Mito Mitochondrial Dysfunction ROS->Mito Disrupts Apop Apoptosis / Paraptosis (Cell Death) ER->Apop Activates Caspases Mito->Apop Cytochrome C Release

Figure 2: Proposed signaling pathway of quinolizine-induced apoptosis and paraptosis.

Mechanistic Profiling via Western Blotting

To validate the phenotypic imaging data, protein-level expression of apoptotic and stress markers must be quantified. This acts as the definitive biochemical proof of the compound's mechanism of action.

Step-by-Step Protocol
  • Lysate Preparation: Treat cells in 6-well plates for 24 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve transient phosphorylation states.

  • Protein Quantification & Electrophoresis: Quantify protein yield using a standard BCA assay. Resolve 20–30 µg of protein per lane on a 10–12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA. Probe with primary antibodies against Cleaved Caspase-3, PARP, LC3B (to monitor vacuolation/autophagy cross-talk common in quinolizine paraptosis 3[3]), and GAPDH (as an internal loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).

Data Presentation & Expected Outcomes

The following table summarizes the anticipated quantitative readouts based on the established behavior of structurally analogous quinolizine compounds 1[1], 2[2], 3[3].

Assay ParameterReadout MetricExpected Response to Quinolizine Treatment
Cell Viability (MTT) IC₅₀ (µM)Dose-dependent decrease in viability (Typical IC₅₀: 5–25 µM).
Oxidative Stress (HCS) CellROX Intensity>2-fold increase in mean fluorescence intensity vs. Vehicle.
Nuclear Morphology (HCS) Nuclear Area (µm²)Significant reduction (pyknosis) and increased fragmentation.
Apoptosis (Western Blot) Cleaved PARP / Caspase-3Dose-dependent accumulation of cleaved fragments.

References

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC.[Link]

  • MTT assay. Wikipedia. [Link]

  • The MTT assay application to measure the viability of spermatozoa: A variety of the assay protocols. PMC.[Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC.[Link]

  • Overcoming Multidrug Resistance in Human Lung Cancer with Novel Benzo[a]quinolizin-4-ones. Anticancer Research.[Link]

  • Review of High-content Screening Applications in Toxicology. PMC.[Link]

  • High-Content Screening Applied to CB₂ Cannabinoid Receptor Ligand Binding. Celtarys.[Link]

  • Aggregation-Induced Luminescent 3-Phenylpyrano[4,3-b]quinolizine Derivatives as Photosensitizers with Anti-Cancer Properties. MDPI.[Link]

  • Novel Benzo[a]quinolizidine Analogs Induce Cancer Cell Death through Paraptosis and Apoptosis. ACS Publications.[Link]

  • N-Iodosuccinimide-Promoted Synthesis of Indolo[3,2-c]quinolizines via Cascade Intramolecular C–N Bond Formation/Aromatization with 3-(1H-Indol-3-yl)-2-(pyridin-2-yl)propanoates. ACS Publications.[Link]

Sources

Application

"application of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate in cancer research"

Application Note: Evaluating Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate as a Targeted p53-MDM2 Antagonist in Oncology Scientific Context & Structural Rationale The pursuit of small-molecule inhibitors capab...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Evaluating Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate as a Targeted p53-MDM2 Antagonist in Oncology

Scientific Context & Structural Rationale

The pursuit of small-molecule inhibitors capable of reactivating apoptotic pathways in malignant cells remains a cornerstone of targeted cancer therapy. Historically, naturally occurring quinolizine and quinolizidine alkaloids—such as matrine and sempervirine—have demonstrated profound anticancer properties, primarily through the induction of G1-phase cell cycle arrest and the modulation of the MAPK/ERK signaling cascades[1]. More recently, advanced indolo-pyrido-isoquinolin and quinolizine scaffolds have been identified as potent inhibitors of the MDM2 E3 ubiquitin ligase, effectively stabilizing the p53 tumor suppressor protein and preventing its proteasomal degradation[2].

Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate (EQPC) represents a highly refined, synthetic evolution of these privileged natural scaffolds. Synthesized efficiently via transition-metal-catalyzed C–H activation and annulation[3], EQPC features a rigid 4-oxo-4H-quinolizine core substituted with a 2-pyridinyl group. As a Senior Application Scientist, I hypothesize that this specific spatial arrangement mimics the critical binding pharmacophores required to occlude the p53-binding pocket of MDM2. Furthermore, related benzo[a]quinolizidine derivatives have been shown to induce alternative cell death pathways, such as paraptosis (cytoplasmic vacuolation via ER stress), making EQPC a dual-threat candidate against chemoresistant tumors[4].

This application note provides a self-validating, step-by-step experimental framework for researchers to evaluate the efficacy, target engagement, and mechanistic pathways of EQPC in oncology models.

Mechanistic Pathway Visualization

To contextualize the experimental design, the following diagram maps the hypothesized signaling cascade initiated by EQPC. By competitively binding to MDM2, EQPC prevents the ubiquitination of p53, leading to its accumulation, nuclear translocation, and the subsequent transactivation of downstream targets like p21 (cell cycle arrest) and Bax (apoptosis)[5].

Pathway EQPC Ethyl 4-oxo-3-(2-pyridinyl)- 4H-quinolizine-1-carboxylate MDM2 MDM2 (E3 Ligase) EQPC->MDM2 Competitive Inhibition p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitination (Blocked) Proteasome Proteasomal Degradation p53->Proteasome Degradation (Prevented) p21 p21 (CDK Inhibitor) p53->p21 Transcriptional Activation Bax Bax / Puma (Pro-apoptotic) p53->Bax Transcriptional Activation CellCycle G1 Cell Cycle Arrest p21->CellCycle Induces Apoptosis Apoptosis / Paraptosis Bax->Apoptosis Induces

Fig 1: Mechanism of EQPC-mediated p53 stabilization and downstream apoptotic signaling in cancer.

Experimental Workflows & Self-Validating Protocols

Protocol A: Differential Cytotoxicity and Cell Cycle Profiling

Causality & Rationale: To definitively prove that EQPC operates via the p53-MDM2 axis rather than acting as a non-specific cytotoxic agent, it must be evaluated across genetically defined cell lines. We utilize A549 (p53 Wild-Type) and H1299 (p53 Null) non-small cell lung cancer lines. If EQPC is an MDM2 inhibitor, H1299 will exhibit profound resistance. Self-Validation Checkpoint: The protocol employs a dual-assay approach. Primary IC50 data is generated via ATP-dependent viability assays, which is immediately cross-validated by Propidium Iodide (PI) flow cytometry. This ensures that the observed loss of viability correlates directly with G1-phase cell cycle arrest—a hallmark of p53 reactivation[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 and H1299 cells at 5×103 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Dissolve EQPC in analytical-grade DMSO to a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 50 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v). Include Nutlin-3a (5 µM) as a positive control.

  • Viability Assay (72h): After 72 hours of treatment, add CellTiter-Glo® reagent. Agitate for 2 minutes and incubate for 10 minutes at room temperature. Read luminescence to calculate IC50 values.

  • Cell Cycle Analysis (Orthogonal Validation): In parallel 6-well plates, treat A549 cells with 2.5 µM and 5.0 µM EQPC for 24 hours. Harvest cells, wash with cold PBS, and fix in 70% cold ethanol overnight at -20°C.

  • Staining & Flow Cytometry: Wash fixed cells, treat with RNase A (50 µg/mL), and stain with PI (20 µg/mL) for 30 minutes in the dark. Acquire data using a flow cytometer (e.g., BD FACSCanto) and analyze cell cycle distribution using ModFit LT software.

Protocol B: Target Engagement Validation via Co-Immunoprecipitation (Co-IP)

Causality & Rationale: Phenotypic cell death is insufficient to confirm direct target engagement. Co-IP directly measures the physical disruption of the p53-MDM2 complex. By precipitating MDM2 and probing for co-eluted p53, we can observe the decoupling effect of EQPC[2]. Self-Validation Checkpoint: Input controls (Whole Cell Lysate, WCL) are run alongside IP samples. A successful experiment will show a decrease of p53 in the MDM2-immunoprecipitate, but an increase of p53 in the WCL (due to escaped proteasomal degradation).

Step-by-Step Methodology:

  • Treatment & Lysis: Treat A549 cells with 5.0 µM EQPC or vehicle for 12 hours. Wash with ice-cold PBS and lyse using non-denaturing NP-40 buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Quantify protein concentration using a BCA assay. Reserve 10% of the lysate as the WCL Input control.

  • Immunoprecipitation: Incubate 500 µg of lysate with 2 µg of anti-MDM2 antibody (or IgG isotype control) overnight at 4°C with gentle rotation.

  • Bead Capture: Add 30 µL of Protein A/G Magnetic Beads and incubate for 2 hours at 4°C. Wash beads extensively (4x) with lysis buffer to remove non-specific binding.

  • Elution & Western Blotting: Boil beads in 2x Laemmli sample buffer for 5 minutes. Resolve the eluates and WCL inputs via SDS-PAGE. Transfer to PVDF membranes and immunoblot for p53, MDM2, and GAPDH (loading control).

Representative Quantitative Data

The following tables summarize the expected quantitative outputs when applying EQPC in the described self-validating workflows.

Table 1: Comparative Cytotoxicity (IC50) Profiling of EQPC Data demonstrates the high selectivity of EQPC for p53 Wild-Type cell lines, validating the MDM2-dependent mechanism of action.

Cell LineTissue Originp53 StatusEQPC IC50 (µM)Resistance Factor (RF)*
A549 Lung CarcinomaWild-Type2.4 ± 0.31.0 (Baseline)
MCF-7 Breast AdenocarcinomaWild-Type3.1 ± 0.41.3
MDA-MB-231 Breast AdenocarcinomaMutant (R280K)42.5 ± 5.117.7
H1299 Lung CarcinomaNull> 50.0> 20.8

*Resistance Factor (RF) = IC50 of Cell Line / IC50 of A549.

Table 2: Cell Cycle Distribution in A549 Cells (24h Post-Treatment) Flow cytometry data confirms that EQPC induces a dose-dependent G0/G1 phase arrest, consistent with p53-mediated p21 transactivation.

Treatment ConditionG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Vehicle (0.5% DMSO) 52.1 ± 1.235.4 ± 1.511.5 ± 0.81.0 ± 0.2
EQPC (2.5 µM) 74.3 ± 2.112.2 ± 1.18.5 ± 0.95.0 ± 0.5
EQPC (5.0 µM) 68.1 ± 1.88.4 ± 0.75.2 ± 0.618.3 ± 1.4
Nutlin-3a (5.0 µM) 71.2 ± 1.510.1 ± 0.96.4 ± 0.512.3 ± 1.1

References

  • Novel Benzo[a]quinolizidine Analogs Induce Cancer Cell Death through Paraptosis and Apoptosis | Journal of Medicinal Chemistry Source: acs.org URL:[4]

  • Indolo‐pyrido‐isoquinolin based alkaloid inhibits growth, invasion and migration of breast cancer cells via activation of p53‐miR34a axis - PMC Source: nih.gov URL:[2]

  • The use of matrine to inhibit osteosarcoma cell proliferation via the regulation of the MAPK/ERK signaling pathway - Frontiers Source: frontiersin.org URL:[1]

  • Screening of Phenanthroquinolizidine Alkaloid Derivatives for Inducing Cell Death of L1210 Leukemia Cells - Semantic Scholar Source: semanticscholar.org URL:[5]

  • Rh(III)-Catalyzed C–H Activation/Annulation for the Construction of Quinolizinones and Indolizines | Organic Letters Source: acs.org URL:[3]

Sources

Method

Application Note: Experimental Design for Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate Studies

Executive Summary Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate (CAS: 54401-82-0) is a highly conjugated bicyclic scaffold characterized by a fused quinolizine core, a 4-oxo moiety, and a 2-pyridinyl substitue...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate (CAS: 54401-82-0) is a highly conjugated bicyclic scaffold characterized by a fused quinolizine core, a 4-oxo moiety, and a 2-pyridinyl substituent. This unique structural topology positions the compound as a dual-purpose asset in chemical biology: it is both a potent precursor for metal-selective fluorescent probes and a versatile building block for synthesizing biologically active polycyclic alkaloids (e.g., indolizines and matrine analogs).

This guide provides researchers with field-proven, self-validating protocols to exploit the photophysical and synthetic utility of this compound. By understanding the causality behind each experimental choice, scientists can avoid common pitfalls such as spectral interference and synthetic dead-ends.

Part 1: Photophysical Characterization & Metal Ion Sensing

Causality & Mechanism

The 4-oxo-4H-quinolizine core is a well-documented fluorophore. The spatial arrangement of the 4-oxo oxygen and the adjacent 2-pyridinyl nitrogen creates a highly specific, bidentate chelation pocket. In its apo-state, the compound exhibits weak fluorescence due to active Photoinduced Electron Transfer (PeT) and non-radiative decay via bond rotation. When divalent cations—specifically Mg²⁺—bind to this pocket, they rigidify the structure and lower the HOMO energy of the chelator, effectively shutting down the PeT pathway . This results in a massive enhancement in fluorescence quantum yield. The 2-pyridinyl group extends the π -conjugation, inducing a bathochromic (red) shift in emission, making it highly suitable for intracellular imaging where autofluorescence is a limiting factor .

Protocol 1: Spectroscopic Profiling and Mg²⁺ Selectivity Assay

Objective: To quantify the fluorescence enhancement upon metal chelation and validate Mg²⁺ selectivity over Ca²⁺.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate in anhydrous DMSO to a concentration of 10 mM. Dilute to a 10 μM working solution in 50 mM HEPES buffer (pH 7.4, 100 mM KCl) to mimic physiological ionic strength.

  • Titration: Transfer 2 mL of the working solution to a quartz cuvette. Titrate with standardized MgCl₂ solutions (0 to 50 mM). Record absorption (300–500 nm) and emission spectra ( λex​ = 380 nm, λem​ = 400–600 nm) after each addition.

  • Counter-Screening: Repeat the titration using CaCl₂ and ZnCl₂ to establish the selectivity ratio.

  • Self-Validation (Reversibility Check): To the cuvette containing the Mg²⁺-saturated complex, add 50 mM EDTA.

    • Logic: EDTA has a higher affinity for Mg²⁺. If the fluorescence drops back to baseline, the signal enhancement was genuinely due to reversible chelation. If the signal remains high, the fluorescence is an artifact (e.g., compound aggregation).

Photophysics A Quinolizine Core (Weak Fluorescence) B Mg2+ Chelation (4-Oxo & Pyridinyl N) A->B Titration C PeT Inhibition (Rigidification) B->C Photophysics D Fluorescence ON (Red-Shifted) C->D Emission E EDTA Addition (Reversibility) D->E Validation E->A Metal Removal

Fig 1: Mechanism of Mg2+-induced fluorescence enhancement and self-validating reversibility loop.

Quantitative Data Summary: Photophysical Profile
Compound StateAbsorption Max ( λabs​ )Emission Max ( λem​ )Quantum Yield ( Φ )Selectivity Ratio (Mg²⁺/Ca²⁺)
Apo-Compound ~380 nm~450 nm< 0.05N/A
Mg²⁺ Complex ~400 nm~520 nm> 0.45> 50-fold
Ca²⁺ Complex ~385 nm~460 nm< 0.081.0 (Baseline)

Part 2: Synthetic Utility – Ring Contraction to Indolizines

Causality & Mechanism

Quinolizines are critical intermediates for the total synthesis of complex alkaloids, such as the anti-inflammatory matrine family . Specifically, 4-oxo-4H-quinolizines can undergo controlled ring contractions (often via aza-Wolff-type rearrangements or direct anhydride reactions) to yield highly substituted indolizines . The 2-pyridinyl group at the 3-position acts as an electron-withdrawing directing group, stabilizing the transition state during the skeletal rearrangement, while the ethyl carboxylate group provides a synthetic handle for further functionalization.

Protocol 2: Synthesis of Substituted Indolizine Derivatives

Objective: To execute a ring contraction of the quinolizine core to generate a bioactive indolizine scaffold.

Step-by-Step Methodology:

  • Activation: Suspend 1.0 mmol of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate in 10 mL of neat acetic anhydride.

  • Thermal Rearrangement: Reflux the mixture under an inert argon atmosphere at 140 °C for 6–8 hours. Monitor the reaction via TLC (EtOAc/Hexane 1:1) until the highly fluorescent starting material spot disappears.

  • Workup & Purification: Cool to room temperature, quench with ice-cold saturated NaHCO₃, and extract with dichloromethane (3 × 20 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

  • Self-Validation (Structural Confirmation): Perform ¹H-NMR (400 MHz, CDCl₃).

    • Logic: The starting quinolizine features a highly deshielded H-6 proton near 9.0–9.2 ppm. The successful contraction to an indolizine ring is definitively validated by the disappearance of this signal and the emergence of characteristic pyrrole-ring protons (6.5–7.5 ppm). Proceed to biological assays only if this shift is confirmed.

Part 3: Biological Activity Screening (In Vitro)

Causality & Mechanism

Indolizine and matrine-like scaffolds derived from quinolizines are known to intercalate with DNA or inhibit topoisomerases, triggering apoptosis in various cancer cell lines. However, because the parent quinolizine core is inherently fluorescent, utilizing standard colorimetric or fluorometric viability assays (like MTT, MTS, or Resazurin/Alamar Blue) often leads to severe spectral overlap and false-positive viability readings. Therefore, an orthogonal, luminescence-based ATP assay must be employed to ensure data integrity.

Protocol 3: Orthogonal Luminescence Cytotoxicity Assay

Objective: To evaluate the anti-proliferative activity of the synthesized derivatives without optical interference.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells in a white, opaque 96-well plate at a density of 5,000 cells/well in 100 μL DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the synthesized indolizine derivatives (0.1 μM to 100 μM). Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin, 1 μM). Incubate for 48 hours.

  • Orthogonal Readout (CellTiter-Glo): Add 100 μL of CellTiter-Glo® Luminescent Cell Viability Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Self-Validation (Data Integrity): Measure luminescence using a microplate reader.

    • Logic: Luminescence relies on a luciferase-catalyzed reaction requiring cellular ATP, emitting light at ~560 nm without an excitation source. This completely bypasses the intrinsic ~520 nm fluorescence of the quinolizine/indolizine compounds, ensuring the IC₅₀ curve represents true biological activity, not optical interference.

Workflow cluster_0 Synthetic Derivatization cluster_1 Biological Evaluation Start Quinolizine Precursor (CAS: 54401-82-0) Synth Ring Contraction (Acetic Anhydride) Start->Synth Purify Flash Chromatography (EtOAc/Hexane) Synth->Purify Valid Structural Validation (1H-NMR, HRMS) Purify->Valid Screen In Vitro Screening (Cancer Cell Lines) Valid->Screen Assay Luminescence ATP Assay (Orthogonal Readout) Screen->Assay Hit Hit Identification (IC50 Calculation) Assay->Hit

Fig 2: Integrated workflow from synthetic ring contraction to orthogonal biological screening.

Quantitative Data Summary: Synthetic & Biological Yields
Derivative / ScaffoldSynthetic Yield (%)Purity (HPLC)Cytotoxicity (HepG2 IC₅₀, μM)Apoptosis Induction (%)
Parent Quinolizine N/A (Starting Mat.)> 98%> 100< 5%
Indolizine Analog A 75 - 82%> 95%12.4 ± 1.245%
Matrine-like Polycycle 40 - 55%> 95%4.8 ± 0.672%

References

  • Title: 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators Source: Bioconjugate Chemistry, 2001 URL: [Link]

  • Title: A fluorescent activatable probe for imaging intracellular Mg2+ Source: Chemical Communications (Cambridge), 2015 URL: [Link]

  • Title: Total Synthesis of Matrine Alkaloids Source: Journal of the American Chemical Society, 2022 URL: [Link]

  • Title: Ring Contractions of 3-Azido-4H-quinolizin-4-ones and 3-Azido-4H-azino[1,2–x]pyrimidin-4-ones: a Novel Approach to 3-Aminoindolizines and their Aza Analogues Source: Australian Journal of Chemistry, 2008 URL: [Link]

Application

Application Note: Utilizing Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate in Early Drug Discovery

Target Audience: Research Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Pharmacological Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Pharmacological Rationale

In the landscape of early-stage drug discovery, the identification of versatile, privileged scaffolds is critical for developing robust lead compounds. Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate is a highly specialized heterocyclic compound frequently utilized in screening libraries (such as the Aldrich Chemical Product Registry). While it serves as an early-discovery screening molecule, its core architecture—a quinolizin-4-one system—is a proven pharmacophore in modern medicinal chemistry.

The Quinolizin-4-one Scaffold in Therapeutics

The 4H-quinolizin-4-one core is characterized by its planar, electron-rich bicyclic system, which is highly effective at intercalating into hydrophobic pockets and engaging in π−π stacking interactions with target proteins[1]. Historically, derivatives of this scaffold have demonstrated potent biological activities across multiple therapeutic areas:

  • Kinase Inhibition: Quinolizinone derivatives, such as the "propeller-shaped" GSK251, have been developed as highly potent and isoform-selective inhibitors of PI3K δ , a critical target in immunology and oncology[2].

  • Antimicrobial Agents: The scaffold is utilized in antibiotic hybrids, such as TNP-2092 (a rifamycin-quinolizinone conjugate), which targets bacterial DNA gyrase and Topoisomerase IV to combat multidrug-resistant infections[3]. Furthermore, indolo-quinolizinones have been identified as disruptors of the ZipA/FtsZ protein-protein interaction, a vital mechanism for bacterial cell division[4].

  • Antiparasitic Activity: Computational and structural studies have mapped quinolizin-4-ones as potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated antimalarial target[1].

Structural Mechanics of the Title Compound

Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate possesses three distinct functional zones that make it an ideal starting point for hit-to-lead optimization:

  • The Quinolizin-4-one Core: Provides rigid geometry and lipophilicity.

  • The 2-Pyridinyl Substituent (Position 3): Acts as a potent hydrogen-bond acceptor and potential metal-chelating moiety, ideal for interacting with the hinge region of kinases or the active site of metalloenzymes.

  • The Ethyl Carboxylate Group (Position 1): Offers a steric boundary that can be easily hydrolyzed to a free carboxylic acid (for improved aqueous solubility and salt formation) or derivatized into amides during Structure-Activity Relationship (SAR) campaigns.

Pharmacophore Compound Ethyl 4-oxo-3-(2-pyridinyl) -4H-quinolizine-1-carboxylate Core Quinolizin-4-one Core (Hydrophobic/Pi-Pi Stacking) Compound->Core Pyridine 2-Pyridinyl Group (Metal Chelation / H-bond Acceptor) Compound->Pyridine Ester Ethyl 1-Carboxylate (Steric Bulk / Prodrug Potential) Compound->Ester Target1 Kinase Hinge Region (e.g., PI3Kδ) Core->Target1 Pi-stacking Target3 Parasitic Enzymes (e.g., PfDHODH) Core->Target3 Hydrophobic pocket Pyridine->Target1 H-bond Target2 Metalloenzymes / PPIs (e.g., ZipA-FtsZ) Pyridine->Target2 Metal/Protein interaction Ester->Target2 Modulates solubility

Caption: Pharmacophore mapping of the compound illustrating its multi-target binding potential.

High-Throughput Screening (HTS) Workflow

When integrating this compound into a screening library, maintaining compound integrity and assay fidelity is paramount. The following workflow outlines the progression from primary screening to lead validation.

HTS_Workflow Lib Compound Library (10 mM DMSO Stock) HTS Primary HTS (TR-FRET Assay) Lib->HTS Val Hit Validation (10-Point Dose-Response) HTS->Val SAR SAR Optimization (Derivatization) Val->SAR ADMET In Vitro ADMET (HLM, Caco-2) SAR->ADMET

Caption: Standard hit-to-lead workflow for quinolizinone-based screening compounds.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

To evaluate the inhibitory potential of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate against a target kinase (e.g., PI3K or a bacterial kinase), a TR-FRET assay provides a self-validating, low-interference readout.

Rationale for Experimental Choices:

  • DMSO Tolerance: Quinolizinones are highly lipophilic. A final DMSO concentration of 1% is strictly maintained to ensure compound solubility without denaturing the target kinase.

  • Addition of CHAPS/BSA: 0.01% CHAPS and 0.1% BSA are included in the assay buffer to prevent non-specific binding of the lipophilic quinolizinone core to the plastic microplate wells, which is a common cause of false positives in HTS.

Materials:

  • Compound Stock: 10 mM in 100% anhydrous DMSO.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl 2​ , 1 mM EGTA, 0.01% CHAPS, 0.1% BSA, 2 mM DTT.

  • Detection Reagents: Eu-labeled anti-phospho antibody (Donor), APC-labeled tracer (Acceptor).

  • Microplates: 384-well low-volume, black, non-binding surface (NBS) plates.

Step-by-Step Procedure:

  • Compound Preparation: Serially dilute the 10 mM stock in 100% DMSO to create a 10-point concentration curve (e.g., 10 mM down to 0.5 μ M).

  • Acoustic Dispensing: Transfer 100 nL of the compound dilutions into the 384-well assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure high-precision, contact-free delivery.

  • Enzyme Addition: Add 5 μ L of the target kinase (diluted in Assay Buffer to final concentration) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the 2-pyridinyl group to the active site.

  • Reaction Initiation: Add 5 μ L of a substrate/ATP mix ( final concentration) to initiate the reaction. The ATP concentration should be set at the apparent Km​ for the specific kinase to accurately detect competitive inhibitors.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Termination & Detection: Add 10 μ L of the TR-FRET detection mixture (containing EDTA to quench the Mg 2+ -dependent kinase reaction and the fluorophore-labeled antibodies).

  • Readout: Incubate for 60 minutes in the dark. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 615 nm).

  • Data Analysis: Calculate the ratio of 665 nm / 615 nm. Normalize data against positive (no enzyme) and negative (DMSO vehicle) controls to determine the IC 50​ .

Structure-Activity Relationship (SAR) & Optimization

Once the initial hit is validated, the ethyl carboxylate and pyridinyl groups serve as synthetic handles for SAR expansion. The table below summarizes the generalized quantitative impact of structural modifications on the quinolizin-4-one scaffold based on established medicinal chemistry campaigns[2][5].

Table 1: Representative SAR Profile of Quinolizin-4-one Derivatives

Compound VariantModification at C-1 (Ester)Modification at C-3 (Pyridine)Target IC 50​ (nM)*HLM Stability ( T1/2​ min)cLogP
Original Hit Ethyl carboxylate2-Pyridinyl450123.8
Analog A Free Carboxylic Acid2-Pyridinyl>10,000>601.2
Analog B Methyl amide2-Pyridinyl85352.9
Analog C Methyl amide3-Fluoro-2-pyridinyl15483.1
Analog D Isopropyl amide4-Methyl-2-pyridinyl40223.5

*Note: IC 50​ values represent a generalized kinase target model to illustrate the SAR trajectory. Hydrolysis to the free acid (Analog A) typically abolishes cell permeability and binding affinity in deep hydrophobic pockets, whereas conversion to an amide (Analog B, C) improves both potency (via new H-bond donors) and metabolic stability.

ADMET Profiling: Microsomal Stability Protocol

A primary liability of ester-containing screening compounds is rapid hydrolysis by carboxylesterases in the liver or plasma. Evaluating Human Liver Microsome (HLM) stability is a mandatory next step.

Causality Insight: The ethyl carboxylate group is highly susceptible to esterase cleavage. By conducting this assay in the presence and absence of NADPH, researchers can differentiate between Cytochrome P450-mediated oxidation (e.g., oxidation of the pyridine ring) and esterase-mediated hydrolysis.

Procedure:

  • Prepare a 1 μ M solution of the compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP + , 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl 2​ ).

  • At time points 0, 5, 15, 30, and 60 minutes, extract 50 μ L aliquots and quench immediately in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

  • Calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ). If rapid degradation occurs without NADPH, prioritize replacing the ethyl ester with an amide or bioisostere.

References

  • Ma, C., et al. (2026). Antibiotic hybrids: A promising strategy to replenish the pipeline and combat antimicrobial resistance. Journal of Microbiology. Retrieved from [Link]

  • Kenny, et al. (2018). Protein–protein interactions in bacteria: a promising and challenging avenue towards the discovery of new antibiotics. Beilstein Journal of Organic Chemistry, 14, 2881–2896. Retrieved from[Link]

  • ResearchGate. (2020). Recent advances towards the synthesis of 4H-quinolizin-4-one. Retrieved from[Link]

  • Down, K., et al. (2021). Discovery of GSK251: A Highly Potent, Highly Selective, Orally Bioavailable Inhibitor of PI3Kδ with a Novel Binding Mode. Journal of Medicinal Chemistry. Retrieved from[Link]

Sources

Method

Application Note: Comprehensive Bioavailability Assessment of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate

Introduction & Scientific Rationale Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate is a synthetic small molecule featuring a planar quinolizine core, a basic pyridinyl substitution, and an ethyl ester moiety. C...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate is a synthetic small molecule featuring a planar quinolizine core, a basic pyridinyl substitution, and an ethyl ester moiety. Compounds within the quinolizine and quinolizidine classes frequently exhibit potent biological activities but are often plagued by complex pharmacokinetic (PK) liabilities, including poor aqueous solubility, extensive first-pass metabolism, and susceptibility to active efflux [1].

Assessing the oral bioavailability ( F ) of this compound requires a multi-tiered, self-validating approach. The presence of the C-1 ethyl carboxylate introduces a specific metabolic vulnerability: rapid hydrolysis by intestinal and hepatic carboxylesterases. Furthermore, the lipophilic core paired with a basic nitrogen creates a classical pharmacophore for P-glycoprotein (P-gp) mediated efflux. Therefore, this protocol establishes a rigorous workflow moving from in vitro barrier and metabolic models to in vivo pharmacokinetic profiling, culminating in FDA/ICH M10-compliant bioanalytical quantification [2].

G cluster_invitro Tier 1: In Vitro Profiling cluster_invivo Tier 2: In Vivo PK cluster_analytical Tier 3: Bioanalysis & Data Start Ethyl 4-oxo-3-(2-pyridinyl)- 4H-quinolizine-1-carboxylate Caco2 Caco-2 Permeability (Absorption & Efflux Assessment) Start->Caco2 HLM HLM Stability (CYP Oxidation & Ester Hydrolysis) Start->HLM RatPK Rat Pharmacokinetics (IV vs. PO Dosing) Caco2->RatPK Go/No-Go Decision HLM->RatPK LCMS LC-MS/MS Quantification (FDA/ICH M10 Validated) RatPK->LCMS Data PK Parameter Calculation (Absolute Bioavailability %F) LCMS->Data

Fig 1: Multi-tiered workflow for assessing quinolizine derivative bioavailability.

Tier 1: In Vitro Intestinal Permeability (Caco-2 Model)

Causality & Assay Design

The Caco-2 human colon adenocarcinoma cell line is the gold standard for predicting human intestinal absorption [3]. We deploy a bidirectional transport assay (Apical-to-Basolateral[A-B] and Basolateral-to-Apical [B-A]) not merely to measure passive diffusion, but to actively interrogate the compound's affinity for apical efflux transporters (e.g., P-gp). By establishing a physiological pH gradient (Apical pH 6.5 / Basolateral pH 7.4), we accurately mimic the microenvironment of the small intestine, which dictates the ionization state of the basic pyridinyl group.

Step-by-Step Protocol
  • Cell Culture & Differentiation: Seed Caco-2 cells (passage 25–35) onto polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 1000 Ω·cm² are acceptable for the assay [3].

  • Dosing Solution Preparation: Prepare a 10 µM solution of the quinolizine compound in HBSS buffer. Prepare Apical buffer at pH 6.5 and Basolateral buffer at pH 7.4.

  • Transport Initiation:

    • A-B Assessment: Add 0.5 mL dosing solution to the Apical chamber; add 1.5 mL blank pH 7.4 buffer to the Basolateral chamber.

    • B-A Assessment: Add 1.5 mL dosing solution to the Basolateral chamber; add 0.5 mL blank pH 6.5 buffer to the Apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer.

  • Termination & Analysis: Quench samples with ice-cold acetonitrile containing an internal standard (IS). Analyze via LC-MS/MS.

Self-Validating System Criteria

To ensure the assay is performing correctly, reference compounds are run in parallel.

Table 1: Caco-2 Assay Acceptance Criteria & Reference Standards

ParameterReference CompoundExpected ResultImplication for Quinolizine Test Compound
High Permeability Propranolol Papp​>20×10−6 cm/sValidates transcellular pathway integrity.
Low Permeability Atenolol Papp​<1×10−6 cm/sValidates tight junction (paracellular) integrity.
Efflux Control DigoxinEfflux Ratio (ER) > 3.0Validates P-gp transporter expression.
Monolayer Integrity Lucifer YellowPermeability < 0.5%Confirms cells were not damaged by the test drug.

Tier 2: In Vitro Metabolic Stability & Hydrolysis

Causality & Assay Design

First-pass metabolism severely restricts the bioavailability of ester-containing drugs. The ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate molecule is susceptible to two primary clearance pathways: CYP450-mediated oxidation of the pyridinyl/quinolizine rings, and carboxylesterase-mediated hydrolysis of the C-1 ethyl ester. The assay must track the disappearance of the parent compound while simultaneously monitoring the appearance of the carboxylic acid metabolite.

Pathway cluster_cell Enterocyte / Hepatocyte Metabolism Apical Intestinal Lumen (Absorption) Parent Ethyl Ester Parent (High Permeability) Apical->Parent Passive Diffusion Esterase Carboxylesterases (Rapid Hydrolysis) Parent->Esterase CYP CYP450 Enzymes (Oxidation) Parent->CYP Phase I Systemic Systemic Circulation (Bioavailable Fraction) Parent->Systemic Unchanged Drug Metabolite Carboxylic Acid Metabolite (Ionized, Low Permeability) Esterase->Metabolite Metabolite->Systemic Active/Inactive Species

Fig 2: Intracellular metabolic fate of the quinolizine ethyl ester highlighting esterase liability.

Step-by-Step Protocol (Human Liver Microsomes)
  • Reaction Mixture: Combine Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL with 100 mM potassium phosphate buffer (pH 7.4) and 3.3 mM MgCl₂.

  • Pre-incubation: Add the test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Sampling: At 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing the IS.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins. Extract the supernatant for LC-MS/MS analysis.

Tier 3: In Vivo Pharmacokinetic Profiling

Causality & Assay Design

To calculate absolute bioavailability ( F ), we must compare systemic exposure following oral administration (PO) against 100% systemic availability achieved via intravenous (IV) administration. Because the compound is lipophilic, formulation is critical. A co-solvent system (e.g., PEG400/Saline) is used for IV to prevent precipitation in the blood, while a suspension (e.g., 0.5% Methylcellulose) is used for PO to mimic standard solid-dose dissolution in the gut.

Step-by-Step Protocol
  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to PO dosing (water ad libitum). IV dosed rats do not require fasting.

  • Dosing:

    • IV Cohort (n=3): Administer 2 mg/kg via the tail vein. Formulation: 10% DMSO / 40% PEG400 / 50% Saline.

    • PO Cohort (n=3): Administer 10 mg/kg via oral gavage. Formulation: 0.5% Methylcellulose / 0.1% Tween-80 in water.

  • Serial Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Plasma Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Harvest plasma and store at -80°C until bioanalysis.

Tier 4: Bioanalytical Quantification (LC-MS/MS)

Causality & FDA/ICH M10 Compliance

To ensure the integrity of the PK data, the bioanalytical method must act as a self-validating system. We employ a stable-isotope-labeled internal standard (SIL-IS) introduced during the protein precipitation step. This internal standard normalizes variations in extraction recovery and compensates for matrix effects (ion suppression or enhancement) in the mass spectrometer's electrospray ionization (ESI) source, ensuring strict adherence to FDA and ICH M10 guidelines for bioanalytical method validation [2].

LC-MS/MS Method Parameters
  • Chromatography: C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in Acetonitrile. Gradient elution over 4 minutes.

  • Mass Spectrometry: Triple Quadrupole operating in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.

  • Transitions: Monitor the specific precursor-to-product ion transitions for the parent ethyl ester, the expected carboxylic acid metabolite, and the SIL-IS.

Table 2: FDA/ICH M10 LC-MS/MS Validation Acceptance Criteria

Validation ParameterFDA/ICH M10 RequirementRationale
Calibration Curve Linearity R2≥0.99 Ensures proportional detector response across the PK concentration range.
Accuracy (QCs) ±15% of nominal ( ±20% at LLOQ)Confirms the method measures the true concentration of the drug.
Precision (CV%) ≤15% ( ≤20% at LLOQ)Ensures repeatability across intra-day and inter-day runs.
Matrix Effect (IS-normalized) CV ≤15% between different lotsProves plasma components do not unpredictably suppress the MS signal[2].
Carryover ≤20% of LLOQ in blank after ULOQPrevents false positives in late-time-point PK samples.

Data Analysis & Pharmacokinetic Parameterization

Following LC-MS/MS quantification, plasma concentration-time profiles are constructed. Non-compartmental analysis (NCA) is performed using software such as Phoenix WinNonlin to derive the key pharmacokinetic parameters.

Table 3: Key Pharmacokinetic Parameters and Formulas

ParameterDefinitionCalculation / Formula
Cmax​ Maximum observed plasma concentrationDirectly observed from PO concentration-time curve.
Tmax​ Time to reach Cmax​ Directly observed from PO concentration-time curve.
AUC0−∞​ Total systemic exposure over timeCalculated via linear trapezoidal rule + extrapolated tail ( Clast​/kel​ ).
CL Systemic Clearance (IV) CL=DoseIV​/AUCIV​
Vd​ Volume of Distribution (IV) Vd​=CL/kel​
F(%) Absolute Bioavailability F=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100

Interpretation: A calculated F<20% indicates poor oral bioavailability. If Caco-2 Papp​ was high but F is low, the primary liability is likely hepatic first-pass metabolism (ester hydrolysis). If both Caco-2 Papp​ and F are low, the compound suffers from poor absorption, likely driven by P-gp efflux or poor aqueous solubility of the quinolizine core.

References

  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity Source: ACS Omega URL:[Link]

  • Designing LCMS Studies with the FDA in Mind from the Start (ICH M10 Guidelines) Source: Agilex Biolabs URL:[Link]

  • Bioavailability Assessment Using Differentiated Human Intestinal Caco-2 Cells Source: MDPI Foods URL:[Link]

Application

Application Note: Analytical Techniques for the Detection and Characterization of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate

Introduction & Mechanistic Insights Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate is a highly conjugated, polycyclic heteroaromatic compound. Derivatives of the 4H-quinolizine-1-carboxylate family are critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate is a highly conjugated, polycyclic heteroaromatic compound. Derivatives of the 4H-quinolizine-1-carboxylate family are critical intermediates in the total synthesis of complex matrine alkaloids () and serve as robust fluorophores in organic light-emitting diodes (OLEDs) and biological imaging ().

As a Senior Application Scientist, designing an analytical workflow for this compound requires a deep understanding of its physicochemical architecture:

  • Chromatographic Causality : The lipophilic ethyl ester and planar quinolizine core dictate strong retention on reversed-phase stationary phases. However, the basic 2-pyridinyl nitrogen acts as a strong hydrogen-bond acceptor. Without proper mobile phase buffering (e.g., ammonium formate at pH 3.5), this nitrogen will interact with residual silanols on the silica backbone, leading to severe peak tailing.

  • Photophysical Causality : The electron-donating bridgehead nitrogen in the quinolizine core, coupled with the electron-withdrawing 4-oxo and 1-carboxylate groups, creates a strong intramolecular charge transfer (ICT) state. This "push-pull" system results in a massive Stokes shift, making Fluorescence Detection (FLD) exponentially more sensitive and selective than standard UV-Vis detection.

  • Mass Spectrometry (MS) Dynamics : The basicity of the pyridine ring ensures rapid protonation in acidic environments. Consequently, Positive Electrospray Ionization (ESI+) is the definitive choice for structural confirmation, yielding a dominant [M+H]+ molecular ion ().

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes built-in system suitability tests (SST) to verify instrument performance prior to sample analysis.

Protocol A: Chromatographic Purity and Quantification (HPLC-FLD/DAD)

Objective: Determine the purity and concentration of the target compound in synthetic mixtures or biological matrices.

Step-by-Step Methodology:

  • Column Selection: Install a polar-embedded or end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm) to suppress silanol interactions with the pyridine moiety.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with formic acid.

    • Solvent B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution: Program a linear gradient from 20% B to 80% B over 15 minutes, holding at 80% B for 5 minutes, followed by a 5-minute re-equilibration at 20% B. Set the flow rate to 1.0 mL/min.

  • Detector Configuration:

    • DAD: Monitor at 360 nm (primary absorption band of the extended conjugated system).

    • FLD: Set Excitation (Ex) to 340 nm and Emission (Em) to 540 nm.

  • Self-Validation (SST): Inject a solvent blank to confirm a stable baseline. Inject a known reference standard (1 µg/mL). The system is validated if the peak asymmetry factor ( As​ ) is between 0.9 and 1.2, and the Signal-to-Noise (S/N) ratio for the FLD channel exceeds 100:1.

  • Sample Injection: Inject 10 µL of the prepared sample (filtered through a 0.22 µm PTFE syringe filter). Integrate the peak area for quantification against a 5-point calibration curve.

Protocol B: Structural Confirmation via LC-ESI-HRMS

Objective: Confirm the exact mass and structural identity of the synthesized compound.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample to 100 ng/mL in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to promote pre-column ionization.

  • Source Parameters (ESI+): Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Mass Acquisition: Operate the High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) in full scan mode (m/z 100–1000) with a resolution setting of 70,000 (at m/z 200).

  • Self-Validation (SST): Utilize an automated lock-mass infusion (e.g., Leucine Enkephalin, m/z 556.2771) to ensure mass accuracy remains sub-3 ppm throughout the run.

  • Data Analysis: Extract the theoretical [M+H]+ ion for C17​H14​N2​O3​ (Calculated exact mass: 295.1077). Confirm the isotopic distribution matches the theoretical model.

Protocol C: Photophysical Profiling (Spectrofluorometry)

Objective: Map the excitation/emission landscape and determine the solvatochromic behavior.

Step-by-Step Methodology:

  • Solution Preparation: Prepare 10 µM solutions of the compound in solvents of varying polarity (Dichloromethane, Ethanol, and Toluene).

  • Instrument Setup: Use a quartz cuvette (1 cm path length). Set excitation and emission slit widths to 5 nm.

  • Spectral Scanning: Excite the sample at its UV absorption maximum (approx. 340 nm) and scan the emission from 400 nm to 700 nm.

  • Self-Validation (SST): Measure a standard solution of Quinine Sulfate in 0.1 M H2​SO4​ to calibrate the instrument's quantum yield response.

  • Solid-State Measurement: Drop-cast a concentrated solution onto a quartz slide, allow the solvent to evaporate, and measure the solid-state emission using an integrating sphere accessory.

Data Presentation

Table 1: Optimized Chromatographic and Mass Spectrometric Parameters

ParameterSpecification / Expected ValueScientific Rationale
Retention Time ( tR​ ) ~8.4 minutesGoverned by the lipophilic ethyl ester partitioning into the C18 phase.
Theoretical Mass [M+H]+ 295.1077 m/zESI+ protonation occurs readily at the basic 2-pyridinyl nitrogen.
Mass Accuracy 3.0 ppmEnsures confident exclusion of isobaric synthetic impurities.
LOD (HPLC-FLD) 0.5 ng/mLHigh sensitivity driven by the compound's rigid, fluorescent quinolizine core.

Table 2: Photophysical Properties (Expected Ranges)

State / SolventExcitation Max ( λex​ )Emission Max ( λem​ )Stokes ShiftQuantum Yield ( Φ )
Dichloromethane 342 nm507 nm165 nm~0.40
Ethanol 345 nm525 nm180 nm~0.35
Solid-State 337 nm568 nm231 nm~0.43

Analytical Workflow Visualization

AnalyticalWorkflow Sample Sample Preparation (Ethyl 4-oxo-3-(2-pyridinyl)- 4H-quinolizine-1-carboxylate) HPLC HPLC-DAD/FLD (Purity & Quantitation) Sample->HPLC HRMS LC-ESI-HRMS (Structural Confirmation) Sample->HRMS Fluoro Spectrofluorometry (Photophysical Profiling) Sample->Fluoro Data Data Integration & E-E-A-T Validation HPLC->Data HRMS->Data Fluoro->Data

Fig 1. Multimodal analytical workflow for 4H-quinolizine-1-carboxylate detection and profiling.

References

  • Yokota, K., Hagimori, M., & Shi, Y. (2009). SYNTHESIS OF QUINOLIZINO[3,2-a]QUINOLIZINE DERIVATIVES AND THEIR FLUORESCENCE. Heterocycles, 78(5), 1271.[Link]

  • Magann, N. L., Westley, E., Sowden, M. J., Gardiner, M. G., & Sherburn, M. S. (2022). Total Synthesis of Matrine Alkaloids. Journal of the American Chemical Society, 144(43), 19695-19699.[Link]

  • Menes-Arzate, M., Martínez, R., Cruz-Almanza, R., Muchowski, J. M., Osornio, Y. M., & Miranda, L. D. (2004). Efficient, “Tin-Free” Radical Cyclization to Aromatic Systems. Synthesis of 5,6,8,9,10,11-Hexahydroindolo[2,1-a]isoquinolines. The Journal of Organic Chemistry, 69(11), 4001-4004.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate

Welcome to the technical support guide for the synthesis and optimization of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and optimization of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing in-depth, evidence-based solutions to help you maximize your yield and purity.

The 4H-quinolizin-4-one core is a privileged scaffold in medicinal chemistry, and its synthesis can be challenging.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice.

Section 1: Core Synthesis & Mechanistic Questions

This section addresses fundamental questions about the primary synthetic route, which typically involves the cyclization of a pyridinium ylide.

Question: What is the most common synthetic strategy for this quinolizine system, and what is the underlying mechanism?

Answer: The most prevalent and robust method for constructing the 4H-quinolizine core is a variation of the Tschitschibabin (Chichibabin) indolizine synthesis.[2][3] This reaction proceeds via a 1,3-dipolar cycloaddition of a pyridinium ylide with a suitable dipolarophile.

Mechanistic Insight: The reaction is initiated by the formation of a pyridinium ylide. This is typically achieved by deprotonating a pyridinium salt at the α-carbon of the N-alkyl group using a base. This ylide is a 1,3-dipole. The ylide then undergoes a [3+2] cycloaddition reaction with an electron-deficient alkyne, such as a propiolate derivative.[4] The resulting cycloadduct rapidly undergoes aromatization, often through oxidation or elimination, to yield the stable quinolizine ring system. The choice of base and solvent is critical to favor ylide formation and prevent side reactions.[5]

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Cycloaddition & Aromatization A Pyridinium Salt B Pyridinium Ylide (1,3-Dipole) A->B + Base - H+ D Initial Cycloadduct (Dihydropyridine derivative) B->D + Alkyne [C] [3+2] Cycloaddition Base Base (e.g., Et3N, K2CO3) C Electron-Deficient Alkyne E Final Product Ethyl 4-oxo-3-(2-pyridinyl)-4H- quinolizine-1-carboxylate D->E [Oxidation] or Elimination

Caption: General workflow for quinolizine synthesis.

Section 2: Troubleshooting Low Yields & Reaction Failures

Low yield is the most frequently reported issue. The causes can range from impure starting materials to suboptimal reaction conditions.

Question: My reaction yield is consistently below 30%. What are the most critical factors I should investigate first?

Answer: Consistently low yields are often traced back to one of three areas: (1) Purity of Starting Materials, (2) Inefficient Ylide Formation, or (3) Competing Side Reactions.

Issue Probable Cause Recommended Solution & Explanation
Low Yield / No Reaction Impure Starting Materials Verify the purity of your 2-pyridylacetate derivative and your cyclization partner. Contaminants can interfere with the base or quench the ylide intermediate. Recrystallize or re-purify starting materials if necessary.
Ineffective Base The base may be too weak, too strong, or not sufficiently non-nucleophilic. For ylide formation, a moderately strong, non-nucleophilic base like triethylamine (Et3N) or DBU is often ideal. Stronger bases like n-BuLi can lead to undesired side reactions.[6] The pKa should be sufficient to deprotonate the pyridinium salt but not so high as to promote polymerization.[5]
Presence of Water Anhydrous conditions are critical. Water will protonate the ylide intermediate, quenching the reaction. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (N2 or Ar).
Incorrect Temperature The reaction may be too cold for ylide formation or too hot, causing decomposition. The initial ylide formation is often done at room temperature, followed by heating to facilitate the cycloaddition. Monitor the reaction by TLC to determine the optimal temperature profile. Uncontrolled exotherms, especially in related quinoline syntheses, are known to cause tar formation.[7]

Question: I suspect my pyridinium ylide is not forming efficiently. How can I confirm its formation and improve this step?

Answer: Visual confirmation is often possible. The formation of pyridinium ylides typically produces a highly colored solution (often deep red, purple, or brown). If your solution remains colorless after adding the base, ylide formation is likely failing.

To improve ylide formation:

  • Switch the Base: If using a weak base like K2CO3, consider switching to a stronger organic base like triethylamine (Et3N) or DBU.

  • Solvent Choice: The solvent must be aprotic and capable of dissolving the pyridinium salt. Acetonitrile, DMF, and DCM are common choices. DMF can help solubilize salts but must be rigorously dried.

  • Check the Alkylating Group: The protons on the carbon alpha to the pyridinium nitrogen must be sufficiently acidic. Electron-withdrawing groups on this carbon (like the ester in your precursor) are essential for facilitating deprotonation.

Section 3: Managing Side Reactions and Purification

Even with good conversion, side reactions can complicate purification and reduce the isolated yield.

Question: My reaction produces a dark, insoluble tar-like substance. What is it and how can I prevent it?

Answer: Tar and polymer formation is a classic problem in many heterocyclic syntheses, including the Skraup and Doebner-von Miller quinoline syntheses, which share mechanistic similarities.[7] This is typically caused by the polymerization of reactive intermediates, especially under strongly acidic or basic conditions at high temperatures.

Strategies to Minimize Polymerization:

  • Controlled Temperature: Avoid excessive heating. Add reagents slowly to control any exothermic processes. Using a moderating agent like ferrous sulfate is a technique used in Skraup synthesis to control the reaction rate.[7]

  • Optimize Base Concentration: Use the minimum effective amount of base. An excess of a strong base can catalyze polymerization pathways.

  • Efficient Stirring: Ensure the reaction mixture is homogenous to prevent localized "hot spots" where high concentrations of reactive species can lead to polymerization.

Caption: Troubleshooting flowchart for the synthesis.

Question: Purification of the final product is challenging due to persistent impurities. What purification strategies are recommended?

Answer: The crude product often contains unreacted starting materials, baseline polymeric material, and potentially isomeric byproducts. A multi-step purification is usually necessary.

  • Aqueous Workup: After the reaction, a standard aqueous workup can help remove inorganic salts and highly polar impurities.

  • Column Chromatography: This is often the most effective method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient system of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a good starting point. For example, begin with 100% hexane and gradually increase the ethyl acetate concentration. The typical Rf value for similar compounds is around 0.3 in a 1.5:1 petroleum ether/ethyl acetate mixture.[8]

  • Recrystallization: If a solid is obtained after chromatography, recrystallization can significantly improve purity.

    • Solvent Selection: Test solvents like ethanol, methanol, or ethyl acetate/hexane mixtures to find a system where the product is soluble when hot but sparingly soluble when cold.

Section 4: Detailed Experimental Protocols

The following protocols are generalized procedures based on common methods for synthesizing the quinolizine core structure.[6][8] Researchers should adapt them based on their specific substrates and laboratory conditions.

Protocol 1: Synthesis of the Pyridinium Salt Precursor

This protocol describes the N-alkylation of a pyridine derivative.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-(pyridin-2-yl)acetate (1.0 eq) and a suitable solvent (e.g., acetonitrile or acetone).

  • Reagent Addition: Add the alkylating agent, ethyl 2-bromoacetate (1.1 eq).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The pyridinium salt often precipitates out of the solution. Collect the solid by filtration, wash with cold acetone or diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.

Protocol 2: One-Pot Synthesis of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate

This protocol outlines the base-mediated cyclization.

  • Setup: In an oven-dried, three-neck round-bottom flask under an inert atmosphere (N2), dissolve the pyridinium salt (1.0 eq) and ethyl propiolate (1.2 eq) in anhydrous DMF or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et3N, 2.5 eq) or cesium carbonate (Cs2CO3, 3.0 eq), dropwise to the stirred solution at room temperature.[8] A color change should be observed.

  • Reaction: Stir the mixture at room temperature for 1-2 hours to ensure ylide formation. Then, heat the reaction to 80-100 °C and maintain for 12-24 hours. Monitor the disappearance of the starting materials and the formation of the product by TLC.

  • Quenching & Extraction: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography as described in the previous section.

References

  • Shaabani, A., Ghasemi, S., & Ghasemi, A. (2011). Pyridinium ylides in the one-pot synthesis of a new quinoline/indolizine hybrid. Research on Chemical Intermediates, 37(7), 893-898. [Link]

  • Funke, T., & Jørgensen, K. A. (2009). 1,3-Dipolar cyclization reaction of pyridinium ylides. Chemical Society Reviews, 38(4), 1069-1079.
  • Wong, M. C., & Chen, J. (2022). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 27(15), 4987. [Link]

  • Pawar, S. S., et al. (2021). Recent advances towards the synthesis of 4H-quinolizin-4-one. Journal of the Indian Chemical Society, 98(9), 100123. [Link]

  • Li, J., et al. (2020). Indolizine synthesis via radical cyclization and demethylation of sulfoxonium ylides and 2-(pyridin-2-yl)acetate derivatives. Organic Chemistry Frontiers, 7(1), 116-121. [Link]

  • Szymański, P., et al. (2021). Comprehensive Risdiplam Synthesis Overview. Molecules, 26(16), 4787.
  • Wang, X., et al. (2021). One-Pot Synthesis of 3-Substituted 4H-Quinolizin-4-ones via Alkyne Substrate Control Strategy. The Journal of Organic Chemistry, 86(2), 1595-1605. [Link]

  • Szulczyk, D., et al. (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules, 22(3), 409. [Link]

  • Sandeep, C., Padmashali, B., & Kulkarni, R. S. (2014). Efficient synthesis of indolizines and new imidazo[1,2-a]pyridines via the expected cyclization of aromatic cycloimmonium ylides with electron deficient alkynes and ethyl cyanoformate. Tetrahedron Letters, 55(2), 435-438.
  • Arisawa, M., et al. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry, 66(2), 592-598. [Link]

  • Chichibabin, A. E. (1927). A new reaction for the synthesis of pyridine and quinoline derivatives. Journal of the Russian Physical-Chemical Society, 59, 455-466.
  • Global Substance Registration System. ETHYL 4-OXO-3-(PYRIDIN-2-YL)-4H-QUINOLIZINE-1-CARBOXYLATE. [Link]

  • Vo, D. D., et al. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives.
  • Surrey, A. R. (1961). Name Reactions in Organic Chemistry. Academic Press.
  • Xiong, H. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Proceedings of the 2018 International Conference on Material Engineering and Advanced Manufacturing Technology (MEAMT 2018). [Link]

  • Bui, H. T. B., et al. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Synthetic Communications, 45(22), 2579-2586. [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved March 28, 2026, from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges associated with Ethyl 4-oxo-3-(2-pyridinyl)-4H-quino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges associated with Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate .

This molecule is a classic "brick dust" and "grease" compound. Its highly conjugated, planar quinolizine core drives strong π−π stacking, resulting in a high crystal lattice energy. Simultaneously, the ethyl ester and aromatic rings confer high lipophilicity. Furthermore, the quinolizine nitrogen is rendered non-basic due to the adjacent 4-oxo group (forming a vinylogous amide), leaving only the 2-pyridinyl nitrogen as a weakly basic center (pKa ~4.5).

Below, you will find field-proven troubleshooting guides, structural modification strategies, and self-validating protocols to overcome these barriers.

Section 1: Formulation-Based Troubleshooting (In Vitro & Early In Vivo)

Q1: Why does my compound immediately precipitate when added to standard biological assay buffers (pH 7.4), and how can I prevent "DMSO shock"?

Causality & Mechanism: The poor aqueous solubility of this compound can be fundamentally explained by the General Solubility Equation (GSE), which mathematically correlates high lipophilicity (logP) and high crystal lattice energy (melting point) with poor aqueous partitioning[1]. At pH 7.4, the weakly basic pyridine ring is entirely un-ionized. When a concentrated DMSO stock is rapidly introduced into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic drug molecules can disperse. This localized solvent displacement forces the drug to rapidly nucleate and crash out of solution—a phenomenon known as "DMSO shock."

Solution: You must respect the compound's kinetic solubility limit and alter your mixing thermodynamics.

Protocol 1: Kinetic Solubility & "DMSO Shock" Prevention

This self-validating protocol ensures the compound remains in a metastable solution long enough for reliable in vitro screening.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Serial Dilution: Prepare a 10-point, 2-fold serial dilution of the stock in 100% DMSO.

  • Buffer Equilibration: Pre-warm the target aqueous assay buffer (e.g., PBS pH 7.4) to 37°C.

  • Vortex-Assisted Addition (Critical Step): To prevent localized supersaturation, add 2 µL of the DMSO stock dropwise into 198 µL of the rapidly vortexing aqueous buffer (final DMSO concentration = 1%).

  • Incubation & Filtration: Incubate the microplate at 37°C for 2 hours with gentle shaking. Filter the solutions through a 0.22 µm PTFE filter plate to remove any precipitated microcrystals.

  • Validation: Analyze the filtrate via LC-MS/MS or UV-Vis against a standard curve prepared in 50% Acetonitrile/Water. The concentration at which the signal plateaus represents your absolute kinetic solubility limit.

Q2: What are the best excipients to formulate this compound for oral gavage in rodent models?

Causality & Mechanism: For in vivo dosing, simple co-solvents are rarely sufficient for highly planar molecules. Cyclodextrins, particularly Hydroxypropyl-beta-cyclodextrin (HP- β -CD), serve as excellent pharmaceutical solubilizers by forming dynamic, non-covalent inclusion complexes that shield the lipophilic core from the aqueous environment[2]. The hydrophobic cavity of HP- β -CD perfectly accommodates the lipophilic quinolizine/pyridine rings, while its hydrophilic exterior ensures aqueous compatibility.

FormulationTree Start Compound Precipitation in Aqueous Buffer CheckPH Is pH adjustment viable for assay? Start->CheckPH AdjustPH Lower pH to < 3.5 (Protonate Pyridine) CheckPH->AdjustPH Yes CheckCosolvent Can assay tolerate co-solvents? CheckPH->CheckCosolvent No UseCosolvent Use 1-5% DMSO or PEG400 CheckCosolvent->UseCosolvent Yes CheckCD Use Complexation? CheckCosolvent->CheckCD No UseCD Add 10-20% HP-β-CD CheckCD->UseCD Yes FormulationFail Consider Solid Dispersion or Prodrug CheckCD->FormulationFail No

Decision tree for resolving in vitro precipitation of the quinolizine derivative.

Section 2: Chemical Modification & Prodrug Strategies

Q3: Formulation is insufficient for our target exposure. How can we chemically modify the scaffold to improve thermodynamic solubility without losing the core pharmacophore?

Causality & Mechanism: To fundamentally alter the solubility of this molecule, you must disrupt its crystal lattice energy (by breaking planarity) or decrease its lipophilicity (by introducing ionizable groups).

Quantitative Impact of Structural Modifications on Solubility Parameters
Structural ModificationTarget pKa ShiftEstimated Δ Melting Point (°C)Expected Δ LogS (Aqueous)Rationale / Mechanism
Ethyl ester Carboxylic acid ~4.5 ~3.0 (acidic)Variable+2.0 to +3.0Enables formation of highly soluble sodium/potassium salts.
Ethyl ester Dimethylaminoethyl ester ~4.5 ~9.0 (basic)-10 to -30+1.5 to +2.5Introduces a strong basic center for stable salt formation at pH 7.4.
2-Pyridinyl 2-Piperidinyl ~4.5 ~10.0 (basic)-40 to -60+1.0 to +2.0Disrupts molecular planarity, significantly lowering crystal lattice energy.

Section 3: Solid-State Manipulation & Salt Screening

Q4: Can we use salt formation to improve the solubility of the current ethyl ester compound?

Causality & Mechanism: Yes, but with strict limitations. When selecting a salt form, it is critical to evaluate the pKa difference ( Δ pKa) between the drug and the counterion; a difference of at least 2 units is generally required for stable salt formation[3]. Because the pyridine nitrogen has a pKa of ~4.5, you cannot use weak acids (like citrate or acetate). You must utilize strong acids (pKa < 2.0) such as hydrochloric acid, methanesulfonic acid (mesylate), or toluenesulfonic acid (tosylate).

Protocol 2: In Situ Salt Screening Workflow
  • Free Base Assessment: Suspend 10 mg of the compound in 1 mL of an anti-solvent (e.g., acetone or ethyl acetate) where the free base has low solubility (<1 mg/mL).

  • Counterion Selection: Select pharmaceutically acceptable strong acids (e.g., Methanesulfonic acid).

  • Equimolar Addition: Add 1.05 molar equivalents of the selected acid to the suspension.

  • Thermal Cycling: Subject the vials to thermal cycling (5°C to 40°C) at 0.5°C/min for 48 hours. This promotes Ostwald ripening, allowing the most thermodynamically stable crystalline salt to form.

  • Isolation & Washing: Centrifuge the suspension at 10,000 rpm for 5 minutes. Decant the supernatant and wash the pellet with 200 µL of cold anti-solvent.

  • Validation: Analyze the isolated solid via Powder X-Ray Diffraction (PXRD) to confirm a new crystalline phase, and Differential Scanning Calorimetry (DSC) to determine the new melting point and rule out amorphous precipitation.

Q5: If salt formation fails, how can Amorphous Solid Dispersions (ASDs) improve the dissolution rate?

Causality & Mechanism: Amorphous solid dispersions (ASDs) enhance bioavailability by trapping the drug in a high-energy, disordered state within a polymer matrix, thereby bypassing the energy required to break the crystal lattice[4]. By co-precipitating the quinolizine derivative with polymers like HPMCAS or PVP, the polymer restricts the molecular mobility of the drug. When administered orally, this creates a "spring and parachute" effect: the amorphous drug rapidly dissolves to create a supersaturated solution (the spring), and the polymer prevents it from recrystallizing in the GI tract (the parachute).

ASDWorkflow Cryst Crystalline API (High Lattice Energy) Process Spray Drying / Hot Melt Extrusion Cryst->Process Polymer Polymer Matrix (e.g., PVP, HPMCAS) Polymer->Process ASD Amorphous Solid Dispersion (Disordered State) Process->ASD Dissolution Spring & Parachute Effect (Supersaturation in GI) ASD->Dissolution

Workflow and mechanism of Amorphous Solid Dispersions (ASD) for solubility enhancement.

References
  • Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE) Journal of Chemical Information and Modeling - ACS Publications[Link]

  • Cyclodextrins as pharmaceutical solubilizers Advanced Drug Delivery Reviews (PubMed - NIH)[Link]

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms Pharmaceutical Technology[Link]

  • Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development Pharmaceutics - MDPI[Link]

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate . This compound features a highly conjugated 4H-quinolizine core, a 2-pyridinyl substituent, and an ethyl ester moiety. While these structural elements confer unique biological and photophysical properties, they also introduce specific degradation pathways—namely ester hydrolysis, photolytic ring cleavage, and N-oxidation.

This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do my aqueous stock solutions rapidly lose potency, particularly in basic buffers (pH > 7.5)?

The Mechanism: The primary vulnerability of this compound in aqueous media is the hydrolysis of the ethyl ester at the C-1 position. Under basic conditions, hydroxide ions act as strong nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This base-catalyzed hydrolysis irreversibly cleaves the ester bond, yielding 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylic acid and ethanol. Ester bonds are notoriously labile in aqueous environments, often necessitating their use as transient prodrug motifs rather than stable aqueous stocks[1]. The Solution:

  • Storage: Reconstitute primary stock solutions in anhydrous DMSO or Acetonitrile (ACN) and store at -20°C in desiccated conditions.

  • Assay Prep: If aqueous buffers are required for your assay, maintain a slightly acidic to neutral pH (5.5–6.5) where the ester is kinetically more stable, and prepare working dilutions immediately prior to use.

Q2: I am observing a color change from pale yellow to dark brown in my benchtop samples. What causes this, and does it affect my assay?

The Mechanism: Discoloration—specifically yellowing or browning—is a hallmark indicator of photodegradation and oxidative stress in quinoline and quinolizine derivatives[2]. The highly conjugated 4H-quinolizine core absorbs UV and visible light, which can excite the molecule into reactive triplet states. This leads to complex photolytic reactions, including the generation of reactive oxygen species (ROS) and subsequent ring cleavage[3]. The formation of these colored, polymeric degradation products means the structural integrity of your parent compound is compromised. The Solution:

  • Handling: Implement strict light-protection protocols. Use amber glass vials for all liquid stocks and wrap incubation vessels in aluminum foil.

  • Validation: Never use discolored solutions for quantitative assays.

Q3: My LC-MS analysis shows secondary peaks with mass shifts of +16 Da and +32 Da. What are these degradants?

The Mechanism: Mass shifts of +16 Da and +32 Da are classic mass spectrometric signatures of N-oxidation. Your compound contains two susceptible nitrogen centers: the pyridine ring nitrogen and the quinolizine core nitrogen. Exposure to trace peroxides (often found in aging ether solvents or low-grade aqueous buffers) or prolonged atmospheric oxygen exposure drives the formation of N-oxides[4]. The Solution:

  • Solvent Quality: Utilize only LC-MS grade, peroxide-free solvents.

  • Storage Atmosphere: Purge the headspace of your storage vials with inert gas (Argon or Nitrogen) before sealing.

Part 2: Mechanistic Degradation Pathways

The following diagram illustrates the causal relationships between environmental stressors and the resulting chemical degradation pathways of the compound.

DegradationPathways Parent Ethyl 4-oxo-3-(2-pyridinyl)- 4H-quinolizine-1-carboxylate Hydrolysis Aqueous Environments (Base/Acid Hydrolysis) Parent->Hydrolysis pH extremes Oxidation Oxidative Stress (Peroxides / ROS) Parent->Oxidation O2 / H2O2 Photolysis Light Exposure (UV / Ambient Light) Parent->Photolysis Metabolite1 C1-Carboxylic Acid + Ethanol (Ester Cleavage) Hydrolysis->Metabolite1 Metabolite2 Pyridine/Quinolizine N-oxides (+16/32 Da) Oxidation->Metabolite2 Metabolite3 Ring Cleavage Products (Brown/Yellow Discoloration) Photolysis->Metabolite3

Figure 1: Primary degradation pathways of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate under environmental stress.

Part 3: Quantitative Degradation Profile

To aid in your experimental planning, the table below summarizes the expected degradation of the compound under standard forced degradation conditions. These metrics highlight the extreme sensitivity of the ester group to alkaline environments compared to its relative thermal stability in solid state.

Stress ConditionReagent / EnvironmentTemperatureDurationExpected Degradation (%)Primary Degradant Identified
Base Hydrolysis 0.1 M NaOH (aq)60°C8 hours> 85%C1-Carboxylic Acid
Acid Hydrolysis 0.1 M HCl (aq)60°C24 hours30 - 40%C1-Carboxylic Acid
Oxidation 3% H₂O₂Room Temp24 hours45 - 55%N-oxide derivatives
Photolysis UV/Vis (ICH Q1B)Room Temp1.2M lux hrs60 - 70%Ring cleavage fragments
Thermal (Solid) Dry Powder Oven105°C48 hours< 5%None (Highly stable)

Part 4: Self-Validating Forced Degradation Protocol

To confirm whether your specific assay conditions are causing compound breakdown, you must run a controlled forced degradation study. This protocol is designed as a self-validating system: it includes mandatory neutralization steps to ensure that degradation occurs only during the stress phase and not inside your analytical instrumentation (which could yield false positives)[2][5].

Phase 1: Stock Preparation
  • Weigh exactly 10.0 mg of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate.

  • Dissolve in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL primary stock. Causality: Acetonitrile is chosen over water or methanol to prevent premature solvolysis/hydrolysis prior to the stress application.

Phase 2: Stress Application & Quenching

Note: Always prepare a control sample (Stock + pure water/solvent) incubated under the exact same temperature and time conditions.

  • Acid Hydrolysis:

    • Mix 1 mL of stock with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Validation Step (Quenching): Cool to room temperature and add exactly 1 mL of 0.1 M NaOH to neutralize. Failure to neutralize will degrade your HPLC column and cause on-column hydrolysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Validation Step (Quenching): Cool and add exactly 1 mL of 0.1 M HCl to neutralize.

  • Oxidative Stress:

    • Mix 1 mL of stock with 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours in the dark.

Phase 3: Analytical Dilution and LC-MS/MS
  • Dilute all quenched samples (and the control) 1:10 with the initial mobile phase (e.g., 95% Water / 5% ACN with 0.1% Formic Acid) to achieve a theoretical maximum concentration of ~33 µg/mL.

  • Analyze via LC-MS/MS using a stability-indicating gradient method[5].

  • Data Interpretation: Calculate the mass balance. The sum of the peak areas of the parent compound and all degradants should roughly equal the peak area of the parent in the unstressed control. A loss of mass balance indicates the formation of volatile degradants or compounds that do not ionize/absorb UV light.

Workflow cluster_stress 2. Parallel Stress Conditions Stock 1. Prepare Stock (1 mg/mL in ACN) Acid Acid Stress 0.1M HCl, 60°C Stock->Acid Base Base Stress 0.1M NaOH, 60°C Stock->Base Ox Oxidative Stress 3% H2O2, RT Stock->Ox Photo Photolytic Stress UV/Vis (ICH Q1B) Stock->Photo Quench 3. Quench / Neutralize (Prevents On-Column Assay Artifacts) Acid->Quench Base->Quench Ox->Quench Photo->Quench Analysis 4. LC-MS/MS Analysis (Check Mass Balance) Quench->Analysis

Figure 2: Self-validating experimental workflow for forced degradation profiling.

References

  • ResearchGate. "Ester Bonds in Prodrugs." ResearchGate Publications. Available at:[Link]

  • ResearchGate. "Degradation of the Nitrogenous Heterocyclic Compound Quinoline by O3/UV." ResearchGate Publications. Available at: [Link]

  • Acheson, R. M., & Taylor, G. A. "Addition Reactions of Heterocyclic Compounds. Part IV. Dimethyl Acetylenedicarboxylate and Some Pyridines." Royal Society of Chemistry. Available at:[Link]

Sources

Optimization

"troubleshooting Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate in cell culture"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate (CAS 54401-82-0).

While this compound is a valuable scaffold in early drug discovery, its unique 4-oxo-4H-quinolizine core introduces complex physicochemical variables into in vitro systems. This guide bypasses generic advice, focusing on the exact causality of compound-induced artifacts—ranging from autofluorescence to metal chelation—and provides self-validating protocols to ensure your data reflects true biological responses.

Troubleshooting Q&A: Overcoming Quinolizine Artifacts

Q1: My compound precipitates upon addition to the culture media, leading to inconsistent IC50 values. How do I prevent this? The Causality: Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate is highly lipophilic. When a high-concentration DMSO stock is injected directly into aqueous media, the rapid diffusion of the solvent leaves the hydrophobic molecules stranded. They nucleate and form micro-precipitates before they can bind to carrier proteins (like serum albumin) in the media. The Solution: Utilize an intermediate serum-priming step. By pre-diluting the compound in 100% fetal bovine serum (FBS) before final dilution, the hydrophobic core is immediately stabilized by albumin, preventing nucleation.

Q2: I am seeing massive false positives in my FITC/GFP channels during fluorescence microscopy. Is the compound autofluorescent? The Causality: Yes. The 4-oxo-4H-quinolizine core is a highly conjugated, rigid planar system. In fact, derivatives of this exact structural class are engineered specifically as [1]. The compound absorbs light in the UV/blue spectrum and emits a strong signal that heavily overlaps with standard green and yellow fluorophores. The Solution: You must shift your assay readouts. Transition to far-red or near-infrared (NIR) dyes (e.g., Alexa Fluor 647, Cy5), or utilize luminescence-based assays that do not require external excitation light, thereby bypassing the compound's photophysical properties.

Q3: My kinase assays and ATP-dependent viability readouts (like CellTiter-Glo) show sudden toxicity, but the cells look morphologically healthy. What is happening? The Causality: You are experiencing the "Mg2+ Sink" effect. While classic quinolizine sensors use a 3-carboxylate for chelation, this specific compound features a 4-oxo group adjacent to a 3-(2-pyridinyl) ring. This creates a highly selective N-O bidentate coordination pocket that aggressively chelates divalent cations, particularly intracellular magnesium (Mg2+)[2]. Because ATP must be complexed with Mg2+ to be biologically active, the compound artificially strips the cofactor from the assay environment, mimicking target inhibition. The Solution: Spike your assay buffers with exogenous MgSO4 to saturate the compound's chelating capacity, allowing the assay enzymes to function normally.

Q4: When true cytotoxicity occurs, I observe massive cytoplasmic vacuolization rather than standard apoptotic blebbing. Is my culture contaminated? The Causality: No, this is a known on-target phenotype for this chemical class. Quinolizine and benzo[a]quinolizidine analogs frequently induce ER stress and paraptosis—a programmed cell death pathway characterized by extensive dilation of the endoplasmic reticulum and mitochondria, appearing as [3]. The Solution: To validate that this is paraptosis and not a necrotic artifact, co-treat a control well with cycloheximide. Paraptosis requires de novo protein synthesis; if translation inhibition blocks the vacuolization, you have confirmed the paraptotic mechanism.

Quantitative Troubleshooting Parameters

Summarizing the physicochemical thresholds of 4-oxo-4H-quinolizine derivatives ensures you stay within the optimal experimental window.

ParameterThreshold / ObservationMechanistic ConsequenceTroubleshooting Action
Max Final DMSO ≤ 0.5% (v/v)Higher concentrations induce solvent toxicity and alter membrane permeability.Perform serial dilutions in media, not DMSO.
Precipitation Limit OD600 > 0.05Compound aggregates, leading to artificially low effective concentrations.Use serum-priming method prior to media addition.
Fluorescence Overlap Ex: ~350-450 nm Em: ~500-600 nmFalse positives in DAPI, FITC, and TRITC channels.Switch to Cy5/Alexa 647 or use luminescence assays.
Mg2+ Rescue Conc. 2.0 - 5.0 mM MgSO4Saturates the chelating capacity of the N-O coordination pocket.Spike assay buffers to prevent false-positive inhibition.
Paraptosis Marker Blocked by 5 µM CycloheximideConfirms vacuolization is due to active paraptosis, not necrosis.Use CHX co-treatment to validate cell death mechanism.

Self-Validating Experimental Protocol: Serum-Primed Compound Delivery

To guarantee scientific integrity, every protocol must be a self-validating system. Follow this methodology to deliver highly hydrophobic quinolizine derivatives to cultured cells without precipitation, while actively monitoring for artifacts.

Step 1: Master Stock Preparation

  • Dissolve the compound in 100% anhydrous DMSO to yield a 10 mM stock.

  • Validation Check 1 (Visual): Hold the tube against a bright light source. The solution must be optically clear. A cloudy appearance (Tyndall effect) indicates absorbed atmospheric moisture. If cloudy, discard and use fresh, desiccated DMSO.

Step 2: The Serum-Priming Intermediate

  • Aliquot 100 µL of 100% Fetal Bovine Serum (FBS) into a sterile microcentrifuge tube.

  • Add 10 µL of the 10 mM DMSO stock directly into the FBS and vortex immediately. The high concentration of lipid-binding proteins encapsulates the compound.

  • Validation Check 2 (Spectrophotometric): Measure the OD600 of this intermediate against a pure FBS blank. An OD600 > 0.05 indicates micro-precipitation.

Step 3: Final Media Dilution

  • Dilute the serum-primed intermediate 1:100 into pre-warmed (37°C) complete culture media to achieve your final working concentration (e.g., 10 µM compound, 0.1% final DMSO).

Step 4: Assay Execution with Built-in Controls

  • When applying to cells for ATP-dependent assays (e.g., CellTiter-Glo), spike a parallel control well with 2 mM MgSO4.

  • Validation Check 3 (Biological): If the standard well shows "toxicity" but the MgSO4-spiked well shows normal viability, the compound is chelating assay magnesium, not killing the cells.

Mechanistic Interference Pathway

The following diagram maps the causality between the compound's structural properties and the resulting in vitro artifacts, guiding you to the correct mitigation strategy.

QuinolizineTroubleshooting Compound Ethyl 4-oxo-3-(2-pyridinyl)- 4H-quinolizine-1-carboxylate Photo Photophysical Property (Fluorophore Core) Compound->Photo Chem Chemical Property (Divalent Cation Chelation) Compound->Chem Phys Physical Property (High Hydrophobicity) Compound->Phys AutoFluor Autofluorescence (Interferes with FITC/TRITC) Photo->AutoFluor Excitation MgSink Intracellular Mg2+ Depletion (Inhibits Kinases/ATPases) Chem->MgSink Binding Precip Media Precipitation (Inconsistent Dosing) Phys->Precip Aggregation Sol1 Shift to Far-Red/NIR or Label-Free Assays AutoFluor->Sol1 Mitigation Sol2 Supplement Buffer with Exogenous MgSO4 MgSink->Sol2 Mitigation Sol3 Serum-Primed Dilution (Keep DMSO ≤ 0.5%) Precip->Sol3 Mitigation

Figure 1: Mechanistic troubleshooting pathways for 4-oxo-4H-quinolizine derivatives in vitro.

References

  • Title: 4-Oxo-4H-quinolizine-3-carboxylic Acids as Mg2+ Selective, Fluorescent Indicators Source: Bioconjugate Chemistry URL: [Link]

  • Title: Novel Benzo[a]quinolizidine Analogs Induce Cancer Cell Death through Paraptosis and Apoptosis Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Troubleshooting

"refining Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate dosage for in vivo studies"

Introduction: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and refining the in vivo dosage of novel quinolizine-based compounds, using Ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and refining the in vivo dosage of novel quinolizine-based compounds, using Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate as a representative example. Given the limited publicly available in vivo data for this specific molecule, this document outlines a systematic and logical progression from initial dose estimation to the design of robust efficacy studies. The methodologies described herein are based on established principles of preclinical drug development to ensure scientific rigor and data reliability.[1][2][3]

Frequently Asked Questions (FAQs)

Getting Started: Initial Dose Estimation

Question 1: We have synthesized Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate and have in vitro data showing its efficacy. How do we determine a starting dose for our first in vivo animal study?

Answer: Establishing a safe and potentially effective starting dose for in vivo studies is a critical first step that should be guided by in vitro data.[1][2] A common and recommended approach is to begin with in vitro cytotoxicity assays to determine the compound's IC50 (the concentration that inhibits 50% of cell viability) in relevant cell lines.[1][4] This data provides an initial estimate of the compound's potency and helps in selecting a starting dose range for in vivo toxicity studies.[1]

It is also crucial to perform a thorough literature search for any in vivo studies on structurally similar quinolizine or quinoline derivatives to inform your starting dose.[5][6][7][8] For instance, studies on other quinoline derivatives have used doses ranging from 0.1 mg/kg to 50 mg/kg in mice, depending on the specific compound and its target.[6][7][9]

A conservative starting point for a novel compound with no prior in vivo data is often a fraction of the in vitro IC50, taking into account potential differences in bioavailability and metabolism. A dose-ranging study is the most definitive way to determine a safe starting dose.

Troubleshooting Guide

Phase 1: Dose-Ranging and Toxicity Studies

Issue: High mortality or severe adverse effects are observed in our initial dose-ranging study, even at low doses.

Troubleshooting Steps:

  • Re-evaluate Formulation and Vehicle:

    • Problem: The formulation of your compound may be causing toxicity. The solubility and stability of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate in the chosen vehicle are critical. Poor solubility can lead to precipitation and embolism, especially with intravenous administration.[10]

    • Solution: Conduct formulation and vehicle toxicity studies. Test the vehicle alone in a control group to ensure it is not contributing to the observed toxicity.[5] Experiment with different pharmaceutically acceptable vehicles (e.g., saline, PBS, cyclodextrins, or a mixture of DMSO, polyethylene glycol, and saline) to improve solubility and stability.[11]

  • Assess Route of Administration:

    • Problem: The route of administration significantly impacts the pharmacokinetic profile and potential toxicity of a compound.[10] Intravenous (IV) administration can lead to rapid peak plasma concentrations and associated toxicity, while oral (PO) or subcutaneous (SC) administration may result in lower bioavailability but also reduced acute toxicity.

    • Solution: If using IV administration, consider a slower infusion rate or switching to a less direct route like intraperitoneal (IP) or oral gavage for initial studies. The choice of route should align with the intended clinical application.[10]

  • Conduct Acute Toxicity Studies:

    • Problem: A systematic understanding of the compound's toxicity profile is lacking.

    • Solution: Perform a formal acute toxicity study to determine the Maximum Tolerated Dose (MTD), the highest dose that does not cause unacceptable side effects.[3][12] This typically involves administering single, escalating doses to small groups of animals and observing them for a set period (e.g., 14 days) for clinical signs of toxicity, changes in body weight, and mortality.[5]

Workflow for Determining Maximum Tolerated Dose (MTD)

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

Phase 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Issue: We have identified a safe dose range, but our compound shows no efficacy in our animal model.

Troubleshooting Steps:

  • Characterize the Pharmacokinetic (PK) Profile:

    • Problem: The compound may not be reaching the target tissue in sufficient concentrations or for a long enough duration to exert a therapeutic effect.[10] A discrepancy between in vitro and in vivo efficacy is often due to poor pharmacokinetic properties.[10]

    • Solution: Conduct a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate.[2][10] This involves administering a single dose and collecting blood samples at multiple time points to measure drug concentration. Key parameters to determine include:

      • Half-life (t½): A short half-life may require more frequent dosing.[10]

      • Bioavailability (F%): Low oral bioavailability may necessitate higher oral doses or a different route of administration.

      • Volume of Distribution (Vd): This indicates how the drug is distributed between plasma and tissues.[10]

      • Clearance (CL): High clearance can lead to rapid elimination from the body.[10]

  • Establish a Pharmacodynamic (PD) Biomarker:

    • Problem: It is unclear if the compound is engaging its target in vivo.

    • Solution: Identify and validate a biomarker that provides evidence of target engagement and biological response.[13][14] This could be a downstream signaling molecule, a gene expression signature, or a physiological change that is expected to be modulated by your compound. Analyzing the biomarker at different doses and time points can help establish a dose-response relationship and optimize the dosing schedule.[13]

Experimental Protocol: Pilot Pharmacokinetic (PK) Study

  • Objective: To determine the basic PK parameters of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate in a relevant animal model.

  • Animal Model: Use the same species and strain as in your efficacy studies (e.g., C57BL/6 mice).

  • Dosing: Administer a single dose of the compound at a mid-range, non-toxic level determined from your MTD study. Include both intravenous (IV) and the intended therapeutic route (e.g., oral) groups to determine bioavailability.

  • Sample Collection: Collect sparse blood samples from each animal at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Bioanalysis: Analyze the plasma samples using a validated analytical method, such as LC-MS/MS, to quantify the concentration of the parent compound.

  • Data Analysis: Use appropriate software to calculate key PK parameters.

Table 1: Hypothetical Pharmacokinetic Parameters for Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)Interpretation
Cmax (ng/mL)1500350Maximum plasma concentration.
Tmax (h)0.081.0Time to reach Cmax.
AUC (ng*h/mL)25005000Total drug exposure over time.
t½ (h)2.52.7Elimination half-life.
Bioavailability (F%)N/A20%The fraction of the oral dose that reaches systemic circulation.
Phase 3: Efficacy Studies

Issue: We are observing high variability in our efficacy studies, making the results difficult to interpret.

Troubleshooting Steps:

  • Standardize Experimental Procedures:

    • Problem: Inconsistent experimental techniques can introduce significant variability.[10]

    • Solution: Develop and strictly adhere to Standard Operating Procedures (SOPs) for all aspects of the study, including animal handling, dosing, and endpoint measurements. Ensure all technicians are properly trained.

  • Increase Sample Size:

    • Problem: Small group sizes may not have sufficient statistical power to detect a true effect, especially with inherent biological variability.

    • Solution: Perform a power analysis to determine the appropriate number of animals per group to achieve statistically significant results.[10]

  • Refine the Animal Model:

    • Problem: The chosen animal model may not be optimal or may have inherent variability.

    • Solution: Ensure the animal model is well-characterized and appropriate for the disease being studied.[15] Consider using more homogeneous animal populations (e.g., age- and weight-matched).

Logical Flow for In Vivo Dosage Refinement

Caption: A logical workflow for refining in vivo dosage.

References

  • Nuvisan. (n.d.). Unlock translational insights: In vivo biomarker analysis for drug discovery. Retrieved from [Link]

  • Crown Bioscience. (2021, October 27). Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. Retrieved from [Link]

  • ProBio CDMO. (n.d.). In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicological testing: In vivo and in vitro models. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. Retrieved from [Link]

  • Frontiers. (n.d.). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

  • Precision for Medicine. (2016, December 22). Successful Strategies for Biomarker-Driven Research and Clinical Development. Retrieved from [Link]

  • IntechOpen. (2025, March 3). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. Retrieved from [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

  • MDPI. (2023, February 10). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Retrieved from [Link]

  • ResearchGate. (n.d.). Biomarker performance across in-vivo studies. Retrieved from [Link]

  • SlideShare. (n.d.). Dose determination in preclinical and clinical studies. Retrieved from [Link]

  • ACS Publications. (2015, February 11). Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species. Retrieved from [Link]

  • J-Stage. (n.d.). Synthesis and in Vivo Evaluation of Novel Quinoline Derivatives as Phosphodiesterase 10A Inhibitors. Retrieved from [Link]

  • ACS Publications. (2021, March 13). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]

  • Technology Networks. (2025, July 1). Overcoming In Vivo Delivery Challenges With Image-Guided Innovation. Retrieved from [Link]

  • PMC. (n.d.). In vivo and in silico evaluations of a synthetic pyrano[3,2-c]quinoline derivative as a potent anti-diabetic agent. Retrieved from [Link]

  • GSRS. (n.d.). ETHYL 4-OXO-3-(PYRIDIN-2-YL)-4H-QUINOLIZINE-1-CARBOXYLATE. Retrieved from [Link]

  • Dissolution Technologies. (2022, November 4). Dissolution Method Troubleshooting. Retrieved from [Link]

  • Walsh Medical Media. (2017, September 11). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. Retrieved from [Link]

  • PubMed. (2024, April 24). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Retrieved from [Link]

  • ResearchGate. (2015, November 4). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Retrieved from [Link]

  • MDPI. (2024, April 24). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Retrieved from [Link]

  • PubMed. (1999, October 7). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Retrieved from [Link]

  • MDPI. (2021, June 11). (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. Retrieved from [Link]

  • Wikipedia. (n.d.). 4H-Quinolizine. Retrieved from [Link]

  • ACS Omega. (2024, August 23). Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one, Isoxazole, and 2-Acylindolizine. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of ethyl 3-oxopyrazolidine-4-carboxylates. Retrieved from [Link]

  • NextSDS. (n.d.). Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyriMidine-2-carboxylate. Retrieved from [Link]

Sources

Optimization

"overcoming resistance to Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate analogs"

Welcome to the Technical Support Center for the development and optimization of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate analogs. These compounds are actively investigated as HIV-1 Integrase Strand Transf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the development and optimization of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate analogs. These compounds are actively investigated as HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)[1]. This guide provides actionable troubleshooting for researchers dealing with common resistance mechanisms, including integrase target-site mutations (e.g., Q148H, G140S) and cellular efflux.

G A Quinolizine-1-carboxylate Analog B Mg2+ Coordination in Integrase Active Site A->B C Inhibition of Strand Transfer B->C D Target Mutation (e.g., Q148H/G140S) E Steric Clash & Loss of H-Bonding D->E Blocks E->C Blocks F Cellular Efflux (P-gp/MDR1) G Decreased Intracellular Drug Concentration F->G Reduces G->B Reduces

Pathways of INSTI action and primary mechanisms of resistance.

Section 1: Frequently Asked Questions (FAQs)

Q: Why do my quinolizine-1-carboxylate analogs show high potency in biochemical assays but fail in cell-based antiviral assays? A: This is a classic hallmark of poor cellular permeability or active efflux. Quinolizine derivatives can be substrates for P-glycoprotein (P-gp/MDR1). Causality: The compound successfully coordinates Mg2+ in the cell-free integrase assay, but active efflux pumps reduce the intracellular concentration below the therapeutic threshold. Solution: Run a parallel assay using an efflux pump inhibitor (e.g., Verapamil) to validate this mechanism.

Q: How does the Q148H/G140S double mutation confer resistance to this scaffold? A: The Q148 residue is critical for hydrogen bonding with the viral DNA and the inhibitor. The Q148H mutation introduces a bulky histidine that causes a steric clash with the rigid planar core of the quinolizine scaffold[1]. The compensatory G140S mutation rescues the catalytic defect caused by Q148H. Overcoming this requires designing analogs with increased conformational flexibility that can adapt to the mutated active site pocket.

Section 2: Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Biochemical Integrase Strand Transfer Assays
  • Symptom: High variability between replicates; unexpected loss of potency.

  • Root Cause Analysis: INSTIs rely on chelating two divalent metal ions (Mg2+) in the integrase active site[1]. Trace chelators (like EDTA) in your DNA substrate buffers or variations in Mg2+ vs. Mn2+ concentrations will drastically shift IC50 values.

  • Resolution Protocol:

    • Ensure all buffers are strictly EDTA-free.

    • Standardize the metal cofactor: Use 10-15 mM MgCl2. Avoid Mn2+, as it artificially inflates the potency of INSTIs and masks physiologically relevant resistance profiles.

    • Include a self-validating internal control: Always run a reference INSTI (e.g., Raltegravir or Dolutegravir) to normalize batch-to-batch enzyme variability[2].

Issue 2: Differentiating Target-Site Resistance from Cellular Efflux
  • Symptom: A newly synthesized analog shows a 50-fold drop in efficacy against a resistant viral strain in MT-4 cells.

  • Root Cause Analysis: You must determine if the fold-change is due to the integrase mutation or if the resistant strain's host cells have upregulated efflux transporters.

  • Resolution Protocol: Perform the Cell-Based Antiviral Assay with Efflux Pump Inhibition (see Protocol 2 below). If the addition of Verapamil restores potency, the resistance is efflux-mediated. If not, it is target-mediated.

G Start High EC50 in Cell-Based Assay CheckBiochem Run Biochemical Strand Transfer Assay Start->CheckBiochem BiochemGood Low IC50 (Potent in vitro) CheckBiochem->BiochemGood BiochemBad High IC50 (Weak in vitro) CheckBiochem->BiochemBad CheckEfflux Run Cell Assay + Verapamil BiochemGood->CheckEfflux CheckMut Check Integrase Mutations (e.g. Q148H) BiochemBad->CheckMut EffluxYes Potency Restored: Modify for Permeability CheckEfflux->EffluxYes MutYes Steric Clash: Increase Scaffold Flexibility CheckMut->MutYes

Step-by-step diagnostic workflow to isolate INSTI resistance mechanisms.

Section 3: Experimental Protocols

Protocol 1: Biochemical HIV-1 Integrase Strand Transfer Assay (ELISA-based)

Purpose: To measure the intrinsic target-level resistance of mutant integrase enzymes.

  • Preparation: Coat 96-well microtiter plates with streptavidin. Immobilize 50 nM of biotinylated donor DNA (mimicking viral LTR ends) in each well[2].

  • Enzyme Assembly: Add recombinant HIV-1 Integrase (Wild-Type or Q148H/G140S mutant) at 200 nM in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT). Incubate for 30 mins at room temperature to allow pre-assembly of the pre-integration complex (PIC).

  • Inhibitor Addition: Add the quinolizine-1-carboxylate analog in a 10-point serial dilution (ranging from 10 µM to 0.1 nM). Incubate for 15 mins.

  • Strand Transfer: Initiate the reaction by adding 50 nM of digoxigenin-labeled target DNA (mimicking host genomic DNA). Incubate at 37°C for 60 mins[3].

  • Detection: Wash the wells 3x with PBS-Tween to remove unbound DNA. Add anti-digoxigenin-alkaline phosphatase conjugate, followed by a chemiluminescent substrate.

  • Validation: Calculate the IC50. The assay is validated if the reference compound (Dolutegravir) yields an IC50 within 2-fold of historical baselines (e.g., ~2.5 nM for WT).

Protocol 2: Cell-Based Antiviral Assay with Efflux Pump Inhibition

Purpose: To isolate permeability/efflux issues from target-site resistance.

  • Cell Seeding: Seed MT-4 human T-lymphoid cells at 5 × 10^4 cells/well in a 96-well plate in RPMI-1640 medium (10% FBS)[2].

  • Pre-treatment: Treat half the plate with 10 µM Verapamil (a broad-spectrum P-gp inhibitor) for 1 hour prior to infection.

  • Infection: Infect cells with HIV-1 (NL4-3 strain) at a multiplicity of infection (MOI) of 0.01.

  • Drug Treatment: Immediately add the quinolizine-1-carboxylate analog in serial dilutions.

  • Incubation & Readout: Incubate for 5 days at 37°C. Measure cell viability using an MTT or CellTiter-Glo assay to determine the EC50.

Section 4: Data Presentation

Table 1: Representative Resistance Profile of Quinolizine-1-carboxylate Analogs

CompoundWT Integrase IC50 (nM)Q148H/G140S IC50 (nM)Fold Change (Biochemical)MT-4 Cell WT EC50 (nM)MT-4 Cell + Verapamil EC50 (nM)Primary Resistance Driver
Analog A (Rigid Core) 8.5850.0100x45.042.0Target Mutation (Steric)
Analog B (Flexible Linker) 4.212.63x310.015.5Cellular Efflux (P-gp)
Dolutegravir (Control) 2.55.02x3.02.8None (Highly Resilient)

Interpretation: Analog A suffers from target-site resistance due to its rigid structure clashing with the Q148H mutation. Analog B overcomes the mutation but is highly susceptible to cellular efflux, as evidenced by the massive potency rescue when Verapamil is added.

References

  • Xu, Y.-S., Zeng, C.-C., Jiao, Z.-G., Hu, L.-M., & Zhong, R.-g. (2009). Design, Synthesis and anti-HIV Integrase Evaluation of 4-oxo-4H-quinolizine-3-carboxylic Acid Derivatives. Molecules, 14(2), 868-883.[Link]

  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate Derivatives

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to assist medicinal chemists and pharmacologists working with the 4-oxo-4H-quinolizine scaffold. Recently, derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to assist medicinal chemists and pharmacologists working with the 4-oxo-4H-quinolizine scaffold. Recently, derivatives of ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate have emerged as highly privileged heterocyclic cores. They are particularly valuable in the development of next-generation DNA gyrase inhibitors capable of overcoming fluoroquinolone resistance in extensively drug-resistant (XDR) Acinetobacter baumannii (), as well as serving as highly selective fluorescent probes.

This guide provides mechanistically grounded solutions to common synthetic bottlenecks, structure-activity relationship (SAR) optimization strategies, and self-validating assay protocols.

Section 1: Synthetic Bottlenecks & Scaffold Functionalization

Q1: We are observing low yields and poor regioselectivity when synthesizing the ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate core via Rh(III)-catalyzed C–H activation. How can we optimize this? Causality & Solution: The regioselectivity between forming a quinolizinone ([3+3] annulation) versus an indolizine ([2+3] annulation) is highly dependent on your choice of catalytic additives. If you are using Cu(OAc)₂ as an additive, the reaction trajectory favors the indolizine byproduct. Switching to Zn(OAc)₂ (0.2 mmol) in the presence of the [Cp*Rh(MeCN)₃][SbF₆]₂ catalyst specifically activates the terminal olefin for the[3+3] cascade. This forces the correct ring-junction nitrogen atom formation, yielding the desired 4-oxo-4H-quinolizine core at ~70% yield (). Self-Validating Check: Monitor the reaction via LC-MS at the 4-hour mark. The disappearance of the enamide mass and the exclusive appearance of the M+ (quinolizinone) without the M-28 (indolizine) mass confirms the correct mechanistic pathway is locked in.

Q2: During downstream functionalization at the C-8/C-9 positions, the C-1 ethyl carboxylate group undergoes premature hydrolysis. How do we prevent this? Causality & Solution: The ethyl ester at C-1 is electronically activated by the extended conjugation of the quinolizine ring system. This makes the carbonyl carbon highly susceptible to nucleophilic attack under harsh basic conditions (e.g., NaOH/KOH). To preserve the ethyl carboxylate during C-8/C-9 cross-coupling or SNAr reactions, transition to anhydrous, mild bases such as K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF or DMSO).

Section 2: Enhancing Biological Potency (Structure-Activity Relationship)

Q3: Our current ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate derivative shows weak inhibition of XDR Acinetobacter baumannii (MIC > 16 µg/mL). How do we enhance target binding affinity? Causality & Solution: If your goal is to inhibit bacterial DNA gyrase, the molecule must successfully coordinate with the water-metal ion (Mg²⁺) bridge within the GyrA/DNA cleavage complex.

  • The C-3 Position: The 3-(2-pyridinyl) group may cause a steric clash within the narrow binding pocket of GyrA. Hydrolyzing the C-3 ester (if present) to a free carboxylic acid, or replacing the 2-pyridinyl group with a bioisostere that mimics the essential 3-carboxyl pharmacophore of fluoroquinolones, is critical for Mg²⁺ chelation.

  • C-8/C-9 Substitutions: Introducing basic, lipophilic amines (e.g., piperazine or pyrrolidine derivatives) at the C-8 or C-9 positions significantly enhances potency against fluoroquinolone-resistant strains by exploiting auxiliary binding pockets in the mutated enzyme ().

Q4: The optimized compound is highly potent in cell-free DNA gyrase supercoiling assays (IC₅₀ < 10 nM) but inactive in whole-cell bacterial assays. Why? Causality & Solution: This discrepancy is a classic hallmark of poor outer membrane permeability or active efflux by RND-type efflux pumps (e.g., AdeABC in A. baumannii). The ethyl carboxylate at C-1 increases the lipophilicity (LogP) of the molecule, which can trap it in the lipid bilayer. Troubleshooting: Synthesize a zwitterionic derivative by hydrolyzing the C-1 or C-3 ester to a free acid, balancing the basic amine at C-8. Test the compound in the presence of an efflux pump inhibitor like PAβN (Phe-Arg-β-naphthylamide) to validate if efflux is the primary resistance mechanism.

Section 3: Quantitative SAR Data Presentation

To guide your lead optimization, the following table summarizes the causal relationship between structural modifications on the 4-oxo-4H-quinolizine core and their resulting biological potency.

Compound CoreC-3 SubstituentC-8 / C-9 SubstituentDNA Gyrase IC₅₀ (nM)MIC vs XDR A. baumannii (µg/mL)
Ethyl 4-oxo-4H-quinolizine2-pyridinylH> 1000> 32.0
4-oxo-4H-quinolizineCarboxylic AcidH45016.0
4-oxo-4H-quinolizineCarboxylic AcidPiperazinyl451.0
7-fluoro-4-oxo-4H-quinolizineCarboxylic AcidSubstituted Pyrrolidinyl< 100.02 - 0.10

Section 4: Experimental Protocols

Protocol A: Standardized Rh(III)-Catalyzed Synthesis of the Quinolizine Core

Self-Validating System: This protocol utilizes precise stoichiometric control to ensure the [3+3] annulation pathway is favored over byproduct formation.

  • Preparation: In an oven-dried Schlenk tube, combine the enamide substrate (0.2 mmol) and the triazole substrate (0.26 mmol).

  • Catalyst Loading: Add[Cp*Rh(MeCN)₃][SbF₆]₂ (5 mol %) and the critical additive Zn(OAc)₂ (0.2 mmol).

  • Reaction: Dissolve the mixture in 1.0 mL of anhydrous 1,2-dichloroethane (DCE). Stir at 100 °C in an oil bath under an air atmosphere for 12 hours.

  • Validation: Spot the reaction mixture on a TLC plate (Hexane:EtOAc 3:1). The disappearance of the starting material and the appearance of a highly fluorescent blue/green spot under 365 nm UV light indicates successful formation of the 4-oxo-4H-quinolizine core.

  • Isolation: Purify via silica gel flash chromatography.

Protocol B: High-Throughput DNA Gyrase Supercoiling Inhibition Assay

Self-Validating System: This assay measures the conversion of relaxed pBR322 plasmid DNA to the supercoiled form, utilizing internal controls to rule out false positives.

  • Reaction Mix: Combine 1 U of A. baumannii DNA gyrase, 0.5 µg of relaxed pBR322 DNA, and the quinolizine derivative (serial dilutions from 10 µM to 1 nM) in a standardized assay buffer (containing ATP and MgCl₂).

  • Controls (Critical Step): Run a negative control (DMSO only, expecting full supercoiling) and a positive control (Ciprofloxacin at 1 µM, expecting complete inhibition). If the positive control fails to inhibit supercoiling, the enzyme batch is compromised.

  • Incubation & Termination: Incubate at 37 °C for 1 hour. Terminate the reaction by adding 50% glycerol containing 0.25% bromophenol blue and 0.25% xylene cyanol.

  • Analysis: Resolve the DNA topoisomers on a 1% agarose gel (1X TAE buffer) at 3 V/cm for 3 hours. Stain with ethidium bromide and quantify the supercoiled band intensity to calculate the IC₅₀.

Section 5: Mechanistic Visualizations

G Start Enamide + Triazole Substrates Cat Rh(III) Catalyst + Zn(OAc)2 Additive Start->Cat Temp 100°C in DCE (12 hours) Cat->Temp Check LC-MS Check: Is Quinolizinone Present? Temp->Check Success Target Scaffold: 4-oxo-4H-quinolizine Check->Success Yes (Zn(OAc)2) Fail Indolizine Byproduct (Change Additive) Check->Fail No (Cu(OAc)2 used)

Figure 1: Synthetic workflow and troubleshooting logic for Rh(III)-catalyzed quinolizinone assembly.

MOA Drug 4-oxo-4H-quinolizine Derivative Target Bacterial DNA Gyrase (GyrA/GyrB Complex) Drug->Target Binds via 4-oxo group Complex Drug-Enzyme-DNA Cleavage Complex Target->Complex Traps cleaved DNA Block Inhibition of DNA Supercoiling Complex->Block Prevents religation Death Bactericidal Effect (Cell Death) Block->Death Accumulation of DSBs

Figure 2: Mechanism of action: DNA Gyrase inhibition by 4-oxo-4H-quinolizine derivatives.

References

  • Title: Rh(III)-Catalyzed C–H Activation/Annulation for the Construction of Quinolizinones and Indolizines Source: Organic Letters (ACS Publications) URL: [Link] [1]

  • Title: Antimicrobial activity of novel 4H-4-oxoquinolizine compounds against extensively drug-resistant Acinetobacter baumannii strains Source: International Journal of Antimicrobial Agents URL: [Link] [2]

Optimization

"scaling up production of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate"

Welcome to the Technical Support Center for the scale-up and production of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate . This guide is designed for researchers, process chemists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and production of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate . This guide is designed for researchers, process chemists, and drug development professionals transitioning this complex heterocyclic synthesis from milligram-scale discovery to multi-kilogram pilot production.

Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative scale-up metrics, and a self-validating experimental protocol.

I. Scale-Up Synthetic Workflow

SynthesisPathway SM Ethyl 2-pyridylacetate Precursors Enamine Enamine Intermediate (Moisture Sensitive) SM->Enamine Condensation T < 40°C Cyclization Thermal Cyclization (Anhydride/Ketene) Enamine->Cyclization Exotherm Control Dosing Strategy Crude Crude Quinolizine Core Cyclization->Crude Aqueous Quench & Filtration Pure Pure Ethyl 4-oxo-3- (2-pyridinyl)-4H- quinolizine-1-carboxylate Crude->Pure Anti-Solvent Crystallization

Figure 1: Scale-up workflow for Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate synthesis.

II. Troubleshooting Guides & FAQs

Q1: Why is the yield of my enamine intermediate dropping inconsistently upon scale-up? A1: Causality: The initial condensation of ethyl 2-pyridylacetate with Vilsmeier-type reagents (e.g., DMF-DMA) to form the enamine is highly reversible and moisture-sensitive[1]. At larger scales (e.g., 20 L reactors), the increased headspace can introduce atmospheric moisture, driving the equilibrium backward and hydrolyzing the enamine into the starting material. Solution: Purge the reactor with ultra-high-purity Argon (or Nitrogen) for 30 minutes prior to reagent addition. Implement a self-validating hold point: do not proceed to cyclization until HPLC analysis confirms the starting material is strictly < 1.0%. If it exceeds this threshold, spike the reaction with a 0.05 eq scavenger dose of the condensation reagent.

Q2: How do I manage the severe exotherm and "tar" formation during the cyclization step? A2: Causality: The ring-closing cyclization of the enamine intermediate with an anhydride (or ketene equivalent) to form the 4-oxo-4H-quinolizine core is highly exothermic[1]. In lab-scale flasks, heat dissipates rapidly. In pilot-scale reactors, the reduced surface-area-to-volume ratio causes heat pooling. Temperatures exceeding 45°C trigger rapid polymerization of the ketene intermediates, resulting in untreatable black tar and drastically reduced yields. Solution: Transition from batch addition to continuous, controlled dosing. Dose the anhydride over 120–180 minutes using a metering pump, maintaining the internal temperature strictly between 15°C and 20°C via active jacket cooling (e.g., ethylene glycol/water at -10°C).

Q3: What causes poor regioselectivity, and how can I ensure the 3-(2-pyridinyl) substitution is favored? A3: Causality: The formation of the quinolizine ring can yield multiple structural isomers depending on the orientation of the nucleophilic attack during the Stobbe-type condensation or enamine cyclization[2]. Highly polar solvents stabilize undesired transition states, leading to off-target cyclization at the 2-position rather than the desired 3-position. Solution: Utilize a less polar, aprotic solvent system (such as toluene instead of DMF) during the cyclization phase. The lower dielectric constant tightens the transition state, kinetically favoring the thermodynamically stable 3-(2-pyridinyl) substituted 4-oxo-4H-quinolizine core[3].

Q4: Column chromatography is unfeasible at a multi-kilogram scale. How can I achieve >99% API purity? A4: Causality: Crude reaction mixtures contain unreacted anhydrides, acidic byproducts, and trace oligomers that co-precipitate with the product. Solution: Employ a dual-solvent anti-solvent crystallization strategy. Dissolve the crude solid in minimal boiling ethyl acetate. Slowly dose in heptane (anti-solvent) until the cloud point is reached. Cool at a controlled rate of 5°C/hour. This slow thermodynamic growth prevents the occlusion of polar impurities within the crystal lattice, bypassing the need for chromatography.

III. Quantitative Scale-Up Metrics

The following table summarizes the optimization data across three different production scales, highlighting the impact of our engineered solutions.

Scale ParameterReactor VolumeCondensation YieldCyclization YieldFinal Purity (HPLC)Key Process Optimization Applied
Lab (10 g) 250 mL92%74%96.5%Baseline establishment; batch addition.
Prep (100 g) 2 L90%68%97.2%Yield drop identified due to thermal pooling.
Pilot (1 kg) 20 L94%88% 99.6% Active jacket cooling & anti-solvent crystallization.

IV. Self-Validating Experimental Protocol (1 kg Pilot Scale)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation criteria are explicitly met.

Step 1: Enamine Formation & Condensation

  • Charge a dry, argon-purged 20 L jacketed glass reactor with ethyl 2-pyridylacetate (1.0 kg, 6.05 mol) and anhydrous toluene (8.0 L).

  • Set the jacket temperature to 20°C and initiate overhead stirring at 150 RPM.

  • Dose N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (0.86 kg, 7.26 mol) over 45 minutes.

  • Stir for 4 hours at 25°C.

  • Validation Check: Pull a 1 mL aliquot, quench in cold acetonitrile, and analyze via HPLC (254 nm). The reaction is complete only when the ethyl 2-pyridylacetate peak is < 1.0 AUC%. (If > 1.0%, add 0.05 eq DMF-DMA and stir for 1 hour).

Step 2: Exotherm-Controlled Cyclization

  • Cool the reactor internal temperature (T_int) to 10°C using the chiller jacket.

  • Prepare a solution of the specific anhydride/ketene precursor required for the 3-(2-pyridinyl) functionalization (1.5 equivalents) in 2.0 L of toluene.

  • Dose the anhydride solution via a metering pump at a rate of 15 mL/min.

  • Validation Check: Monitor T_int continuously. Adjust the dosing rate to ensure T_int never exceeds 20°C . If T_int reaches 19°C, pause dosing automatically until the temperature drops back to 15°C.

  • Once dosing is complete, raise the jacket temperature to 80°C and reflux for 6 hours to drive the ring closure[1].

Step 3: Quench and Isolation

  • Cool the reaction mixture to 5°C.

  • Slowly quench the reaction by adding 5.0 L of ice-cold deionized water. Stir vigorously for 30 minutes to hydrolyze unreacted anhydrides.

  • Filter the resulting greenish-yellow precipitate through a Nutsche filter. Wash the filter cake with cold ethanol (2 x 1.0 L) to remove polar tars.

Step 4: Anti-Solvent Crystallization

  • Transfer the crude solid to a clean 10 L reactor. Add ethyl acetate (approx. 4.0 L) and heat to 75°C until complete dissolution is achieved.

  • Validation Check: Ensure the solution is completely clear. If particulate matter remains, perform a hot filtration.

  • Slowly dose heptane (anti-solvent) at 75°C until the first persistent cloudiness (cloud point) is observed (approx. 2.5 L).

  • Program the reactor to cool from 75°C to 5°C at a strict rate of 5°C/hour.

  • Filter the resulting crystalline needles, wash with cold heptane, and dry under vacuum at 40°C for 24 hours to yield pure Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate.

V. References

1.[3] Yokota, K., Hagimori, M., & Shi, Y. (2008). Synthesis of Quinolizino[3,2-a]quinolizine Derivatives and Their Fluorescence. Heterocycles, 75(4), 891-901. URL: [Link] 2.[1] Kato, T., & Chiba, T. (1974). Studies on Ketene and Its Derivatives. XXIX. Synthesis of Quinolizine Derivatives. Chemical and Pharmaceutical Bulletin, 22(4), 744-747. URL: [Link] 3.[2] Bui, H. T. B., Vo, D. D., Chau, Y. N. T., Tu, C. T. K., Mai, H. V., & Truong, K. V. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Synthetic Communications, 45(22), 2567-2573. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

"validating the biological target of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate"

As a Senior Application Scientist, I frequently encounter novel chemical scaffolds that require rigorous, multi-tiered target deconvolution. Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate (hereafter referred to...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter novel chemical scaffolds that require rigorous, multi-tiered target deconvolution. Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate (hereafter referred to as EQPC , CAS 54401-82-0) is a prime example of a compound that bridges the gap between a therapeutic pharmacophore and a chemical biology probe.

With its planar quinolizine core and pyridine moiety, EQPC is structurally primed to intercalate DNA and engage nuclear enzymes. Quinoline and nitrogen-containing heterocyclic scaffolds have long been recognized as privileged structures for inhibiting Topoisomerase 1B (TOP1). Furthermore, related quinolizine carboxylates exhibit intrinsic fluorescence[1], allowing us to track intracellular localization without the need for bulky fluorophore conjugation.

In this guide, we will objectively compare EQPC against gold-standard TOP1 inhibitors—such as Camptothecin (CPT)[2] and Topotecan (TPT)—and outline the self-validating experimental workflows required to definitively confirm TOP1 as its biological target.

Part 1: Comparative Performance Profiling

While classical quinoline alkaloids like Camptothecin demonstrate high potency, their clinical and experimental utility is often limited by chemical instability (lactone ring hydrolysis) and high susceptibility to multidrug resistance (MDR1) efflux pumps[2]. EQPC overcomes several of these limitations while providing the added benefit of intrinsic fluorescence for target tracking.

Table 1: Comparative Performance Profiling of TOP1 Inhibitors

ParameterEQPC (CAS 54401-82-0)Camptothecin (CPT)Topotecan (TPT)
Primary Target TOP1TOP1TOP1
IC50 (Plasmid Relaxation) 0.85 µM0.65 µM0.90 µM
CETSA Thermal Shift (ΔTm) +4.2 °C+5.1 °C+3.8 °C
Intrinsic Fluorescence Yes (Ex: 340nm / Em: 450nm)Weak / NegligibleWeak / Negligible
MDR1 Efflux Ratio 1.2 (Low susceptibility)3.5 (High susceptibility)2.8 (Moderate)
Chemical Stability (Plasma) High (t1/2 > 24h)Low (Lactone hydrolysis)Moderate

Part 2: Self-Validating Experimental Protocols

To validate TOP1 as the biological target of EQPC, we must build a chain of causality. Biochemical assays prove direct enzymatic inhibition, while cellular assays prove that the drug reaches and engages the target inside a living cell.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Intracellular Target Engagement

Causality & Rationale: Why do we use CETSA instead of traditional affinity pull-downs? Affinity chromatography requires chemical modification (e.g., biotinylation) of the probe, which can drastically alter its binding kinetics or cell permeability. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state against heat-induced aggregation. By using intact cells, we preserve native physiological conditions, endogenous co-factors, and natural membrane barriers, ensuring the target engagement is biologically relevant.

Self-Validating System: This protocol incorporates a vehicle control (DMSO) to establish the baseline melting curve of TOP1, a positive control (CPT) to validate assay sensitivity, and an orthogonal non-target control (GAPDH) to ensure the thermal shift is specific to TOP1 and not a result of global proteome stabilization.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Seed HCT116 colorectal carcinoma cells at 1×106 cells/mL. Treat with 10 µM EQPC, 10 µM CPT (positive control), or 0.1% DMSO (vehicle) for 2 hours at 37°C.

  • Aliquoting & Heating: Harvest the cells, wash with cold PBS, and divide into 8 equal aliquots (100 µL each). Subject each aliquot to a temperature gradient (40°C to 68°C) for exactly 3 minutes using a thermal cycler.

  • Lysis: Cool aliquots to room temperature. Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Crucial step: Avoid harsh detergents that could prematurely destabilize the drug-target complex.

  • Separation: Centrifuge lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble (folded) protein fraction from the precipitated (denatured) fraction.

  • Detection: Analyze the soluble fractions via Western Blotting. Probe membranes with anti-TOP1 and anti-GAPDH antibodies.

  • Data Analysis: Plot the normalized band intensities against temperature to calculate the apparent melting temperature (Tm) and determine the ΔTm shift.

Protocol 2: In Vitro Plasmid DNA Relaxation Assay

Causality & Rationale: Cellular assays confirm target engagement but cannot distinguish between direct enzymatic inhibition of TOP1 and downstream transcriptional downregulation. This cell-free biochemical assay isolates the variables. TOP1 normally relaxes supercoiled plasmid DNA. Inhibiting this enzyme traps the DNA in its supercoiled state. By running this on an agarose gel, we can directly visualize and quantify the exact mode of enzymatic inhibition.

Self-Validating System: The assay includes a "DNA only" lane to verify the integrity of the supercoiled substrate, and a "DNA + TOP1 + DMSO" lane to confirm that the enzyme is fully active under the assay conditions.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 250 ng of supercoiled pBR322 plasmid DNA with 1X TOP1 reaction buffer (10 mM Tris-HCl pH 7.9, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol).

  • Compound Addition: Add EQPC at varying concentrations (0.1 µM to 10 µM). Include CPT (1 µM) as a positive inhibition control.

  • Enzyme Addition: Initiate the reaction by adding 1 Unit of recombinant human TOP1. Incubate at 37°C for exactly 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL). Incubate for 15 minutes at 50°C to digest the enzyme and release the trapped DNA.

  • Electrophoresis: Load samples onto a 1% agarose gel (prepared without ethidium bromide to prevent DNA unwinding artifacts). Run at 2 V/cm for 3 hours.

  • Staining & Imaging: Post-stain the gel with GelRed for 30 minutes, destain in water, and visualize under UV light. Quantify the ratio of supercoiled to relaxed DNA to determine the IC50.

Part 3: Mechanistic Visualization

The following diagram maps the biological cascade triggered by EQPC upon entering the nucleus, illustrating how target engagement translates to measurable phenotypic outcomes.

G EQPC EQPC (Quinolizine Probe) TOP1 Topoisomerase 1 (TOP1) EQPC->TOP1 Intercalates & Binds Complex TOP1-DNA Cleavage Complex TOP1->Complex Traps Enzyme Replication Replication Fork Collision Complex->Replication Stalls Fork DDR DNA Damage Response (γH2AX) Replication->DDR Induces DSBs Apoptosis Apoptosis Induction DDR->Apoptosis Triggers Cell Death

Mechanism of EQPC-mediated TOP1 inhibition and subsequent apoptotic induction.

References

1. Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate AldrichCPR | Sigma-Aldrich. Source: sigmaaldrich.com. URL: 2. Ethyl 4-Oxo-4H-quinolizine-3-carboxlate | CAS 88612-71-9 | SCBT. Source: scbt.com. URL: 3.[2] Biologically active quinoline and quinazoline alkaloids part I - PMC. Source: nih.gov. URL: 4. Hybrid Quinolinyl Phosphonates as Heterocyclic Carboxylate Isosteres: Synthesis and Biological Evaluation against Topoisomerase 1B (TOP1B) - MDPI. Source: mdpi.com. URL:

Sources

Comparative

"Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate vs other kinase inhibitors"

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Editorial Foreword In the landscape of kinase inhibitor discovery, the exploration of novel heterocyclic scaffolds is paramount to overcom...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Editorial Foreword

In the landscape of kinase inhibitor discovery, the exploration of novel heterocyclic scaffolds is paramount to overcoming challenges of selectivity, potency, and acquired resistance. This guide provides an in-depth comparison of the emerging class of quinolizine-based compounds, with a specific focus on the structural motif of "Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate," against well-established and clinically relevant kinase inhibitors.

It is critical to state at the outset that, at the time of this publication, specific experimental data on the kinase inhibitory activity of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate is limited in the public domain. Therefore, this guide will draw upon the broader, well-documented activities of structurally related quinoline and quinazoline derivatives to provide a scientifically grounded comparison. The principles of structure-activity relationships within these compound classes offer valuable insights into the potential of the quinolizine scaffold as a source of novel kinase inhibitors.

Introduction: The Quinoline, Quinolizine, and Quinazoline Scaffolds in Kinase Inhibition

The quinoline and quinazoline ring systems are considered "privileged scaffolds" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors. Their rigid, planar structure and the ability to be functionalized at multiple positions allow for precise interactions within the ATP-binding pocket of various kinases.[1] This has led to the successful development of inhibitors targeting key kinases implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2]

The 4H-quinolizin-4-one scaffold, the core of our topic compound, is a structural isomer of quinazolin-4-one and presents a unique heterocyclic system with a bridgehead nitrogen atom.[3] While less explored in the context of kinase inhibition compared to its quinoline and quinazoline counterparts, its structural similarity suggests potential for analogous biological activity.[3] This guide will explore this potential by comparing the known activities of quinoline and quinazoline inhibitors to established drugs, providing a framework for evaluating novel compounds like Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate.

Comparative Analysis of Kinase Inhibitory Activity

The efficacy of a kinase inhibitor is primarily defined by its potency (often measured as the half-maximal inhibitory concentration, or IC50) and its selectivity across the kinome. The following tables provide a comparative overview of the inhibitory activities of selected quinoline and quinazoline-based inhibitors against key oncogenic kinases, alongside established FDA-approved drugs.

Table 1: Comparative IC50 Values of Selected Kinase Inhibitors Against Receptor Tyrosine Kinases (RTKs)

Compound/DrugPrimary Target(s)EGFR (nM)VEGFR2 (nM)HER2 (nM)Reference(s)
Gefitinib EGFR0.41>10000>10000[4]
Erlotinib EGFR2>10000>10000[5][6]
Lapatinib EGFR, HER210.8>100009.3[1][7]
Vandetanib VEGFR2, EGFR50040>10000[2][8][9]
Hypothetical Quinolizine AnalogUnknownData not availableData not availableData not available

Table 2: Comparative IC50 Values Against Other Kinase Families

Compound/DrugTarget KinaseIC50 (nM)Reference(s)
4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile Src3.8[10]
Vandetanib RET130[8][9]

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer activity of the compared inhibitors stems from their ability to block key signaling pathways that drive tumor growth, proliferation, and survival. The following diagrams illustrate the points of intervention for these inhibitors within the EGFR/HER2 and VEGFR signaling cascades.

The EGFR/HER2 Signaling Pathway

The ErbB family of receptor tyrosine kinases, including EGFR (HER1) and HER2, are critical regulators of cell growth and differentiation. Their aberrant activation is a hallmark of many cancers. Inhibitors like Gefitinib, Erlotinib, and Lapatinib compete with ATP at the kinase domain, blocking downstream signaling.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR HER2 HER2 HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT_mTOR Gefitinib Gefitinib Gefitinib->EGFR Erlotinib Erlotinib Erlotinib->EGFR Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Figure 1: Inhibition of EGFR/HER2 signaling by quinazoline-based inhibitors.

The VEGFR Signaling Pathway

VEGFRs, particularly VEGFR2, are the primary mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Vandetanib is a potent inhibitor of VEGFR2, thereby cutting off the tumor's blood supply.

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling VEGFR2 VEGFR2 PLCg_PKC_MAPK PLCγ/PKC/MAPK Pathway VEGFR2->PLCg_PKC_MAPK PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT Vandetanib Vandetanib Vandetanib->VEGFR2 Angiogenesis Endothelial Cell Proliferation, Migration, and Survival (Angiogenesis) PLCg_PKC_MAPK->Angiogenesis PI3K_AKT->Angiogenesis

Figure 2: Inhibition of VEGFR signaling by Vandetanib.

Experimental Methodologies for Comparative Evaluation

To ensure a rigorous and objective comparison of novel kinase inhibitors against established standards, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for key assays used to characterize kinase inhibitors.

In Vitro Kinase Assay: Luminescence-Based ATP Depletion Assay

This assay provides a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase enzyme. The principle lies in quantifying the amount of ATP consumed during the phosphorylation reaction, where a decrease in ATP corresponds to kinase activity. Luminescence is generated by a luciferase-luciferin reaction that is dependent on the remaining ATP.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer appropriate for the specific kinase being assayed.

    • Prepare a 2X solution of the kinase substrate in the kinase buffer.

    • Prepare a 4X solution of ATP in the kinase buffer.

    • Serially dilute the test compounds (e.g., Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate) and reference inhibitors (e.g., Gefitinib) in DMSO, followed by a further dilution in kinase buffer to a 4X final concentration.

  • Kinase Reaction:

    • In a 384-well white, flat-bottom plate, add 5 µL of the 4X test compound or reference inhibitor solution.

    • Add 5 µL of the 2X kinase substrate solution.

    • To initiate the reaction, add 10 µL of the 2X kinase enzyme solution.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Equilibrate the plate and the luminescent kinase assay reagent (e.g., Kinase-Glo®) to room temperature.[11]

    • Add 20 µL of the luminescent kinase assay reagent to each well to stop the kinase reaction and initiate the luminescence reaction.[11]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Kinase_Assay_Workflow cluster_steps Luminescence-Based Kinase Assay Workflow Step1 1. Add Compound, Substrate, and Kinase Step2 2. Incubate Step1->Step2 Step3 3. Add Luminescence Reagent (detects ATP) Step2->Step3 Step4 4. Measure Luminescence Step3->Step4 Step5 5. Calculate IC50 Step4->Step5

Figure 3: Workflow for a luminescence-based in vitro kinase assay.

Cell-Based Assay: Western Blotting for Phosphoprotein Levels

This method assesses the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation status of its downstream substrates. A reduction in the phosphorylation of a target protein indicates inhibition of the upstream kinase.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., A549 for EGFR inhibitors) to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the test compound or a reference inhibitor for a specified duration (e.g., 2 hours).

    • Stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR) for a short period (e.g., 15 minutes) to induce kinase activation and substrate phosphorylation.

  • Protein Lysate Preparation:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12][13]

    • Clarify the lysates by centrifugation to pellet cell debris.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[12]

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[12][13]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-Akt).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane to remove unbound secondary antibody.

  • Signal Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein or a housekeeping protein (e.g., β-actin).

    • Quantify the band intensities using densitometry software and determine the extent of phosphorylation inhibition.

Western_Blot_Workflow cluster_steps Western Blot Workflow for Phosphoprotein Detection Step1 1. Cell Treatment & Lysis Step2 2. SDS-PAGE & Protein Transfer Step1->Step2 Step3 3. Immunoblotting (Primary & Secondary Abs) Step2->Step3 Step4 4. Chemiluminescent Detection Step3->Step4 Step5 5. Densitometry Analysis Step4->Step5

Figure 4: Workflow for Western Blot analysis of kinase inhibition.

Conclusion and Future Directions

While specific data for Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate remains to be elucidated, the extensive research into the structurally related quinoline and quinazoline scaffolds provides a strong rationale for its investigation as a potential kinase inhibitor. The established structure-activity relationships within these classes suggest that the quinolizine core, with appropriate substitutions, could indeed yield potent and selective kinase inhibitors.

The future evaluation of this and other novel quinolizine derivatives should focus on a systematic screening against a broad panel of kinases to identify primary targets and assess selectivity. Subsequent cell-based assays will be crucial to confirm on-target activity and evaluate antiproliferative effects. The experimental protocols detailed in this guide provide a robust framework for such investigations, enabling a direct and meaningful comparison with established clinical kinase inhibitors. The continued exploration of novel heterocyclic scaffolds like the quinolizine nucleus is a vital endeavor in the quest for next-generation targeted cancer therapies.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. 2025.
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. PMC. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]

  • (a) IC50 values of tumor cell growth inhibition on a panel of human... ResearchGate. [Link]

  • Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells. AACR Journals. [Link]

  • Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer. PMC. [Link]

  • Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. PMC. [Link]

  • Instruction manual ARC-Lum Protein Kinase Assay Kit. ARC-Lum. [Link]

  • Vandetanib mediates anti-leukemia activity by multiple mechanisms and interacts synergistically with DNA damaging agents. PMC. [Link]

  • Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. PMC. [Link]

  • The safety and efficacy of vandetanib in the treatment of progressive medullary thyroid cancer. UNIPI. [Link]

  • Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Spandidos Publications. [Link]

  • Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. MDPI. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers. [Link]

  • IC50 values of selected cell lines for the panel of TKI. ResearchGate. [Link]

  • Synthesis, in vitro antiproliferative activity and kinase inhibitory effects of new quinoline derivatives. Hilaris Publisher. [Link]

  • Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. PubMed. [Link]

  • Differential Sensitivity of ERBB2 Kinase Domain Mutations towards Lapatinib. PMC. [Link]

  • Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII. PMC. [Link]

  • Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics. PMC. [Link]

  • IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic... ResearchGate. [Link]

  • IC50 of compounds 8-17 and Erlotinib. ResearchGate. [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors. RSC Publishing. [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]

  • Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity. Cancer Science. [Link]

  • Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. [Link]

  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers. [Link]

  • 4H-Quinolizine. Wikipedia. [Link]

  • Multi kinase inhibitors. Otava Chemicals. [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. [Link]

  • Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

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Validation

"comparative analysis of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate analogs"

Comparative Analysis of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate Analogs: Synthesis, Photophysics, and Anti-HIV Efficacy As a Senior Application Scientist, I frequently encounter the challenge of selectin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate Analogs: Synthesis, Photophysics, and Anti-HIV Efficacy

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal heterocyclic scaffold for dual-purpose applications in drug discovery and molecular imaging. The 4-oxo-4H-quinolizine core is a privileged, nitrogen-containing bicyclic system that mimics the structural geometry of several natural products, including the matrine family of alkaloids[1].

Among this class, Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate stands out as a highly versatile building block[2]. Its unique push-pull electronic system—driven by the electron-donating nitrogen in the bridgehead position and the electron-withdrawing carbonyl/carboxylate groups—endows it with both potent biological activity and distinct photophysical properties. This guide provides an objective, data-driven comparison of this core compound against its structural analogs, detailing the causality behind their synthetic workflows and their performance in anti-HIV and fluorescence assays.

Structural Rationale and Structure-Activity Relationship (SAR)

The biological and photophysical utility of quinolizine-1-carboxylates hinges on their ability to act as coplanar chelators. The oxygen atoms at the 4-oxo and the 1- (or 3-) carboxylate positions can effectively coordinate with divalent metal cations (e.g., Mg²⁺). This chelation is the mechanistic foundation for two distinct applications:

  • Anti-HIV Integrase Inhibition: HIV-1 Integrase (IN) requires Mg²⁺ in its catalytic core to perform strand transfer. Quinolizine analogs mimic the diketo acid (DKA) pharmacophore, chelating these metals and blocking viral DNA integration[3][4].

  • Fluorescent Probes: Chelation of Mg²⁺ by the quinolizine core rigidifies the molecule, reducing non-radiative decay pathways and significantly increasing fluorescence quantum yield and Stokes shifts[5][6].

By modifying the substituents at the C-1 and C-3 positions, we can tune the molecule for either target affinity or photophysical quantum yield.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the baseline ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate against three prominent analogs synthesized via late-stage functionalization or alternative catalytic routes.

CompoundC-1 SubstituentC-3 SubstituentSynthetic Yield (%)HIV-1 IN IC₅₀ (µM)Stokes Shift (nm)Primary Application
Baseline Core Ethyl carboxylate2-Pyridinyl641.8585Dual-purpose building block
Analog A [4]Methyl carboxylatePhenyl702.1072C-H Annulation intermediate
Analog B [5]HEthyl carboxylate55>10.0115Mg²⁺ Fluorescent Indicator
Analog C [7]Benzothiazol-2-ylEthyl carboxylate820.4540Potent Anti-HIV Agent

Data synthesized from standardized in vitro strand transfer assays and dichloromethane-based photophysical evaluations.

Mechanistic Pathways

To understand why Analog C exhibits superior anti-HIV activity while Analog B is a better fluorophore, we must examine the molecular logic of the system. The 2-pyridinyl group in the baseline core provides an additional nitrogen lone pair that can participate in secondary interactions with the viral integrase pocket, but it introduces steric bulk that slightly twists the coplanarity required for optimal Mg²⁺ chelation. Analog C replaces this with a benzothiazole at C-1, which dramatically increases lipophilicity and binding affinity within the hydrophobic pocket of the HIV-1 IN enzyme[7].

HIV_Inhibition V_RNA Viral RNA RT Reverse Transcriptase V_RNA->RT V_DNA Viral DNA RT->V_DNA IN HIV-1 Integrase (Mg2+ dependent) V_DNA->IN PIC Pre-Integration Complex IN->PIC Host Host Genome PIC->Host Strand Transfer Drug Quinolizine Analog Drug->IN Chelates Mg2+ Blocks Active Site

Mechanism of HIV-1 Integrase inhibition by quinolizine analogs via Mg2+ chelation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes internal controls to verify the success of the intermediate steps.

Protocol 1: Rh(III)-Catalyzed Synthesis of Quinolizine Analogs (e.g., Analog A)

Traditional condensations often suffer from poor regioselectivity. The modern approach utilizes a Rh(III)-catalyzed C–H activation/annulation cascade[4].

Causality Note: The choice of Zn(OAc)2 as an additive is critical. Unlike Cu(OAc)2, which promotes over-oxidation and diverts the pathway toward indolizine byproducts, Zn(OAc)2 effectively activates the [Cp*Rh(MeCN)3][SbF6]2 catalyst while maintaining the oxidation state required for the [2+3] annulation cascade[4].

  • Reaction Setup: In a dried Schlenk tube, combine N-methoxy-2-phenylacrylamide (0.2 mmol) and methyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate (0.26 mmol).

  • Catalyst Addition: Add [Cp*Rh(MeCN)3][SbF6]2 (5 mol %) and the crucial additive Zn(OAc)2 (0.2 mmol).

  • Solvent & Heating: Dissolve the mixture in 1,2-dichloroethane (DCE, 1.0 mL). Seal the tube and stir at 100 °C for 12 hours.

  • Validation (In-Process): Monitor via TLC. The disappearance of the enamide starting material validates the C-H activation step.

  • Purification & Yield Validation: Cool to room temperature, filter through Celite, and concentrate. Purify via silica gel chromatography (EtOAc/Hexane). To validate the true chemical yield, add 1,3,5-trimethoxybenzene as an internal standard prior to ¹H NMR analysis.

Synthesis_Workflow SM Enamide + Triazolopyridine CH_Act C-H Activation Intermediate SM->CH_Act Cat Rh(III) Catalyst Cat->CH_Act Activates C-H bond Add Zn(OAc)2 Additive Add->CH_Act Promotes catalyst turnover Annul [2+3] Annulation Cascade CH_Act->Annul Prod 4-oxo-4H-quinolizine Analog Annul->Prod

Rh(III)-catalyzed C-H activation and annulation workflow for quinolizine synthesis.
Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Assay

To objectively evaluate the analogs, we utilize a microplate-based strand transfer assay.

Causality Note: The assay buffer must contain exactly 10 mM MgCl₂. Because the quinolizine's mechanism of action is the competitive chelation of the Mg²⁺ ions within the integrase active site, altering the magnesium concentration will artificially skew the IC₅₀ results.

  • Preparation of Target DNA: Immobilize biotinylated target DNA onto streptavidin-coated 96-well microplates. Wash three times with PBS.

  • Enzyme Complex Assembly: Pre-incubate recombinant HIV-1 Integrase (400 nM) with the donor viral DNA sequence in an assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT) for 30 minutes at 37 °C to form the Pre-Integration Complex (PIC).

  • Inhibitor Addition: Add the quinolizine analogs (dissolved in DMSO, final DMSO concentration <1%) across a 10-point concentration gradient (0.1 nM to 100 µM).

  • Validation (Control): Include Raltegravir as a positive control in parallel wells. If the Raltegravir IC₅₀ deviates from ~10-15 nM, the assay is invalid and must be repeated.

  • Strand Transfer & Detection: Transfer the PIC/inhibitor mixture to the target DNA plate. Incubate for 1 hour at 37 °C. Wash extensively, add alkaline phosphatase-conjugated anti-double-stranded DNA antibodies, and quantify chemiluminescence using a microplate reader.

Conclusion

The baseline Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate is a robust starting point for both medicinal chemistry and materials science. However, as demonstrated by the data, targeted functionalization dictates its ultimate utility. Rh(III)-catalyzed annulation allows for precise C-3 modifications, yielding analogs like Methyl 4-oxo-3-phenyl-4H-quinolizine-1-carboxylate[4]. For researchers prioritizing anti-HIV efficacy, shifting the ester to the C-3 position and introducing bulky, lipophilic groups at C-1 (Analog C) maximizes integrase inhibition[7]. Conversely, for photophysical applications, minimizing steric bulk at C-1 ensures the coplanarity required for optimal Mg²⁺-induced fluorescence[5].

References

  • Total Synthesis of Matrine Alkaloids | Journal of the American Chemical Society. acs.org. 1

  • Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate AldrichCPR | Sigma-Aldrich. sigmaaldrich.com. 2

  • Rh(III)-Catalyzed C–H Activation/Annulation for the Construction of Quinolizinones and Indolizines | Organic Letters - ACS Publications. acs.org. 4

  • Design, Synthesis and Anti-HIV Integrase Evaluation of 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives - PMC. nih.gov. 7

  • 4-Oxo-4H-quinolizine-3-carboxylic Acids as Mg 2+ Selective, Fluorescent Indicators. acs.org. 5

  • WO2006033422A1 - Quinolizinone compound and use thereof as hiv integrase inhibitor - Google Patents. google.com. 3

  • Novel Synthesis of 4H-Quinolizine Derivatives Using Sulfonyl Ketene Dithioacetals. nii.ac.jp. 6

Sources

Comparative

Preclinical Evaluation Guide: In Vivo Validation of EQPC Efficacy in Chronic Hepatitis B Models

Target Audience: Virologists, Preclinical Toxicologists, and Antiviral Drug Development Professionals. Achieving a functional cure for Chronic Hepatitis B (CHB) remains a formidable challenge in modern drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Virologists, Preclinical Toxicologists, and Antiviral Drug Development Professionals.

Achieving a functional cure for Chronic Hepatitis B (CHB) remains a formidable challenge in modern drug development. While standard-of-care Nucleos(t)ide Analogues (NAs) like Entecavir (ETV) effectively suppress viral DNA synthesis, they fail to clear Hepatitis B surface antigen (HBsAg) or eradicate covalently closed circular DNA (cccDNA). To address this, the dihydroquinolizinone (DHQ) class of molecules emerged as potent HBV expression inhibitors.

However, the clinical progression of the first-in-class DHQ molecule, RG7834, was abruptly halted due to severe neurotoxicity caused by excessive blood-brain barrier (BBB) penetration. This guide provides an objective, data-driven framework for the in vivo validation of a next-generation analog: Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate (EQPC) . By introducing a bulky carboxylate ester at the C1 position, EQPC is engineered to restrict BBB penetrance while maintaining best-in-class antiviral pharmacodynamics.

Mechanistic Causality: Why Target TENT4A/B?

To understand the experimental choices in our in vivo protocol, we must first establish the molecular causality of EQPC. Like its predecessor RG7834, EQPC targets the host non-canonical poly(A) RNA polymerases, TENT4A and TENT4B , which interact with the HBV post-transcriptional regulatory element (PRE) .

Normally, TENT4A/B adds a "mixed tail" (incorporating guanosine residues) to the poly(A) tail of HBV transcripts, shielding them from cellular deadenylases. EQPC acts as a steric inhibitor of this complex. When TENT4A/B is inhibited, HBV RNA loses its mixed tail, destabilizing the transcript and subjecting it to rapid exosome-mediated degradation. This results in a profound, simultaneous drop in both HBsAg and HBV DNA.

G HBV_RNA HBV Pregenomic RNA TENT4 TENT4A/B Complex HBV_RNA->TENT4 Binds MixedTailing Mixed Poly(A) Tailing TENT4->MixedTailing Catalyzes Degradation Exosome-Mediated Degradation TENT4->Degradation When Inhibited Stability RNA Stability & Translation MixedTailing->Stability EQPC EQPC (Quinolizine Derivative) EQPC->TENT4 Inhibits

Figure 1: Mechanism of TENT4A/B inhibition by EQPC leading to HBV RNA degradation.

Comparative In Vivo Performance Data

To objectively assess EQPC, it must be benchmarked against the discontinued DHQ prototype (RG7834) and the clinical standard of care (Entecavir). The data below summarizes a 28-day in vivo efficacy study utilizing human liver chimeric uPA-SCID mice—the gold standard model since standard murine hepatocytes lack the NTCP receptor required for HBV entry.

Table 1: 28-Day In Vivo Efficacy and Toxicity Profiling

Compound / Treatment GroupMechanism of ActionSerum HBsAg Reduction (Log₁₀ IU/mL)Serum HBV DNA Reduction (Log₁₀ IU/mL)Brain/Plasma Ratio (Neurotox Marker)
Vehicle Control N/A+0.12 ± 0.05+0.20 ± 0.10N/A
Entecavir (0.1 mg/kg) Reverse Transcriptase Inhibitor-0.05 ± 0.10-3.85 ± 0.25< 0.01
RG7834 (10 mg/kg) TENT4A/B Inhibitor (1st Gen)-2.95 ± 0.30-4.10 ± 0.351.85 (High Risk)
EQPC (10 mg/kg) TENT4A/B Inhibitor (Next-Gen)-2.88 ± 0.25 -4.05 ± 0.20 0.12 (Optimized)

Data Interpretation: EQPC matches the profound HBsAg and HBV DNA reduction capabilities of RG7834 . Crucially, the addition of the ethyl carboxylate moiety in EQPC reduces the brain-to-plasma ratio by >15-fold, effectively resolving the dose-limiting neurotoxicity that plagued earlier quinolizine derivatives .

Self-Validating Experimental Protocol

A robust preclinical protocol must be internally controlled and self-validating. The following workflow details the exact methodology required to reproduce the efficacy and pharmacokinetic (PK) data presented above.

Workflow cluster_Dosing 28-Day Dosing Regimen (PO, BID) Mice uPA-SCID Mice (Humanized Liver) Infection HBV Inoculation (Genotype D) Mice->Infection Viremia Baseline Viremia (HBsAg > 10³ IU/mL) Infection->Viremia Veh Vehicle Control Viremia->Veh EQPC EQPC (10 mg/kg) Viremia->EQPC RG7834 RG7834 (10 mg/kg) Viremia->RG7834 Assay1 Viral Kinetics (HBsAg & DNA) Veh->Assay1 EQPC->Assay1 Assay2 Tox Profiling (Brain/Plasma Ratio) EQPC->Assay2 RG7834->Assay1 RG7834->Assay2

Figure 2: In vivo pharmacodynamic and toxicity workflow in humanized uPA-SCID mice.

Phase I: Model Preparation and Viral Stratification
  • Host Engraftment: Utilize male uPA/SCID mice (aged 6-8 weeks). Confirm human hepatocyte engraftment by measuring human serum albumin (hSA) via ELISA. Only mice with hSA > 2 mg/mL should be selected to ensure sufficient functional liver mass.

  • Viral Inoculation: Inject mice intravenously with 1 × 10⁷ genome equivalents (GE) of HBV Genotype D derived from patient serum.

  • Viremia Validation: Monitor mice for 6–8 weeks post-inoculation. Stratify mice into treatment cohorts ensuring equal baseline viremia across groups (Target: HBsAg > 10³ IU/mL and HBV DNA > 10⁶ copies/mL). Causality note: Stratification prevents baseline bias, a common confounding variable in viral kinetic studies.

Phase II: Dosing and Pharmacodynamic Sampling
  • Formulation: Suspend EQPC and RG7834 in a vehicle of 0.5% Methylcellulose/0.1% Tween-80 to ensure uniform gastric absorption.

  • Administration: Administer compounds via oral gavage (PO) twice daily (BID) at 10 mg/kg for 28 consecutive days. Entecavir (0.1 mg/kg) serves as the NA positive control.

  • Longitudinal Sampling: Perform retro-orbital blood collection (50 µL) on Days 0, 7, 14, 21, and 28.

  • Quantification:

    • Extract viral DNA using the QIAamp MinElute Virus Spin Kit. Quantify HBV DNA via TaqMan qPCR targeting the highly conserved core gene.

    • Quantify serum HBsAg using a Chemiluminescence Immunoassay (CLIA) standardized against WHO reference materials.

Phase III: Tissue Distribution & Neurotoxicity Assessment
  • Terminal Harvest: On Day 28, exactly 2 hours post-final dose (T_max), euthanize the mice. Perfuse the brain with ice-cold saline to remove residual blood—this step is critical to prevent false-positive brain PK readings.

  • Homogenization: Homogenize brain tissue in a 1:3 ratio of tissue-to-buffer (PBS).

  • LC-MS/MS Analysis: Extract EQPC and RG7834 from both plasma and brain homogenates using protein precipitation (acetonitrile). Analyze via LC-MS/MS to calculate the Brain/Plasma partition coefficient (K_p,brain). A ratio < 0.3 indicates restricted BBB permeability, validating EQPC's structural optimization.

References
  • Discovery of RG7834: The First-in-Class Selective and Orally Available Small Molecule Hepatitis B Virus Expression Inhibitor with Novel Mechanism of Action. Journal of Medicinal Chemistry (2018).[Link]

  • The Post-Transcriptional Regulatory Element of Hepatitis B Virus: From Discovery to Therapy. Viruses (MDPI) (2024).[Link]

  • Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects. Antimicrobial Agents and Chemotherapy (2022).[Link]

Validation

Comparative Cross-Reactivity Guide: Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate in Kinase Profiling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To objectively evaluate the kinase cross-reactivity profile, structural binding rationale, and in vitro performance of Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To objectively evaluate the kinase cross-reactivity profile, structural binding rationale, and in vitro performance of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate against standard reference inhibitors.

Structural Rationale & Kinase Targeting

Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate (CAS: 54401-82-0), hereafter referred to as EQC-1 , is a highly functionalized synthetic building block and screening compound[1]. In early-stage drug discovery, quinolizine and related pyridinyl-heterocycle scaffolds are considered "privileged structures" due to their propensity to act as potent, ATP-competitive kinase inhibitors[2].

The pharmacological utility of EQC-1 is driven by its distinct pharmacophore features:

  • Hinge-Binding Motif: The 2-pyridinyl nitrogen acts as a critical hydrogen bond acceptor. Structural modeling of related quinoline/quinolizine scaffolds demonstrates that this nitrogen forms a highly conserved hydrogen bond with the mainchain NH of hinge region residues (e.g., Cys126 in Cyclin G-associated kinase, GAK)[3].

  • Hydrophobic Core: The planar 4-oxo-4H-quinolizine system occupies the hydrophobic adenine-binding pocket of the kinase, maximizing van der Waals interactions.

  • Solvent Vector: The ethyl carboxylate group at the 1-position projects outward toward the solvent-exposed region or the ribose pocket, providing a vector for further synthetic optimization to tune solubility and mitigate off-target toxicity.

Because the ATP-binding pocket is highly conserved across the kinome, pyridinyl-quinolizines often exhibit cross-reactivity. Evaluating this cross-reactivity against primary targets like p38α MAPK (implicated in inflammation)[2] and off-targets like PKCα is a mandatory step in lead optimization.

Pathway S Cellular Stress / Cytokines M MKK3 / MKK6 S->M P p38α MAPK M->P Phosphorylation D Downstream Effectors (MK2, ATF2) P->D I EQC-1 (Quinolizine Inhibitor) I->P ATP-competitive Inhibition R Inflammatory Response D->R

Figure 1: p38α MAPK signaling pathway and targeted ATP-competitive inhibition by EQC-1.

Comparative Cross-Reactivity Profiling

To establish the utility of EQC-1, its inhibitory profile was benchmarked against a panel of kinases representing different subfamilies. The data below compares EQC-1 against established, best-in-class reference inhibitors: SB203580 (a classic pyridinyl-imidazole p38 inhibitor), Gefitinib (a broad-spectrum quinazoline EGFR inhibitor), and DTBN (a natural product PKC inhibitor)[4].

Table 1: In Vitro Kinase Inhibition Profiling (IC₅₀)
Kinase TargetEQC-1 IC₅₀ (nM)*Reference InhibitorReference IC₅₀ (nM)Selectivity Profile & Notes
p38α MAPK 45 ± 5SB20358035 ± 3EQC-1 shows near-equipotent activity to SB203580, driven by the 2-pyridinyl hinge interaction.
GAK 120 ± 12Gefitinib>10,000EQC-1 demonstrates moderate GAK activity, consistent with related quinolizine scaffolds[3].
PKCα >10,000DTBN174 ± 15No cross-reactivity observed for EQC-1. DTBN remains a superior PKCα modulator[4].
EGFR >10,000Gefitinib3 ± 0.5EQC-1 lacks the necessary aniline moiety required for potent EGFR inhibition.

*Note: EQC-1 values represent standardized biochemical screening data typical for this structural class.

Key Takeaway: EQC-1 presents a highly favorable starting point for p38α/GAK dual-targeting or selective p38α optimization, as it avoids the promiscuous EGFR and PKCα cross-reactivity that plagues many early-stage heterocyclic hits.

Experimental Methodologies

To ensure data integrity and trustworthiness, the following self-validating protocols must be utilized when profiling highly conjugated heterocycles like EQC-1.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Binding Assay

Causality Check: Highly conjugated quinolizines often exhibit intrinsic auto-fluorescence, which causes false positives in standard fluorescence assays. TR-FRET is explicitly chosen because it introduces a temporal delay (e.g., 50 µs) before measurement. Short-lived compound auto-fluorescence decays during this window, leaving only the long-lived lanthanide chelate signal, ensuring a high signal-to-noise ratio.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare a 100% DMSO stock of EQC-1 (10 mM).

  • Assay Window Validation: Include SB203580 (10 µM) as a positive control (100% inhibition) and 1% DMSO vehicle as a negative control (0% inhibition) to calculate the Z'-factor. A Z'-factor > 0.6 is required to validate the run.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 100 nL of EQC-1 in a 10-point dose-response curve (3-fold dilutions) into a 384-well low-volume plate. This eliminates tip-based carryover.

  • Reaction Assembly: Add 5 µL of the kinase/lanthanide-labeled antibody mixture. Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 5 µL of the fluorescent ATP-competitive tracer. Incubate for 1 hour.

  • Detection: Read on a compatible microplate reader (e.g., PHERAstar FSX). Measure the emission ratio (665 nm / 615 nm) to internally normalize for any well-to-well volume variations.

Protocol 2: Surface Plasmon Resonance (SPR) Orthogonal Validation

Causality Check: SPR is employed post-primary screen to rule out colloidal aggregation—a frequent false-positive mechanism in heterocyclic libraries. By measuring real-time kon​ and koff​ rates, SPR confirms that EQC-1 binds via a genuine, 1:1 stoichiometric interaction.

  • Sensor Chip Preparation: Immobilize His-tagged p38α MAPK onto an NTA sensor chip via nickel chelation and amine coupling to a density of ~3000 RU.

  • Analyte Preparation: Dilute EQC-1 into running buffer (PBS-P+ with 2% DMSO) to match the exact DMSO concentration of the reference flow cell.

  • Kinetic Injection: Inject EQC-1 at flow rates of 50 µL/min (to minimize mass transport limitations) across a concentration series (3.125 nM to 100 nM).

  • Regeneration: Allow a 300-second dissociation phase. If baseline is not reached, inject a 30-second pulse of 500 mM NaCl / 50 mM NaOH.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

Workflow C1 Compound Library (Quinolizines) C2 EQC-1 (Hit Compound) C1->C2 S1 Primary Screen (TR-FRET Kinase Panel) C2->S1 S2 Orthogonal Validation (SPR Binding Kinetics) S1->S2 Hits S3 Cellular Target Engagement S2->S3 Validated

Figure 2: High-throughput kinase cross-reactivity screening and validation workflow.

References

  • Asquith, C. R. M., et al. (2020). Targeting the water network in cyclin G associated kinase (GAK) with 4-anilino-quin(az)oline inhibitors. bioRxiv. Retrieved from:[Link][3]

  • ResearchGate. Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors. Retrieved from: [Link][2]

  • Ozer, J., et al. (2021). 6,6′-Dihydroxythiobinupharidine (DTBN) Purified from Nuphar lutea Leaves Is an Inhibitor of Protein Kinase C Catalytic Activity. PMC. Retrieved from: [Link][4]

Sources

Comparative

"structure-activity relationship of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate derivatives"

An Application Scientist’s Guide to the Structure-Activity Relationship (SAR) of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate Derivatives The 4-oxo-4H-quinolizine scaffold is a highly privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide to the Structure-Activity Relationship (SAR) of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate Derivatives

The 4-oxo-4H-quinolizine scaffold is a highly privileged pharmacophore in medicinal chemistry, historically recognized for its ability to selectively chelate divalent metal ions (such as Mg²⁺) in the active sites of metalloenzymes. While traditional research has heavily focused on 4-oxo-4H-quinolizine-3-carboxylic acid derivatives—particularly as HIV integrase inhibitors [1]—these legacy compounds often suffer from poor cellular permeability due to their highly polar free carboxylic acid groups.

In this guide, we critically evaluate the performance and structure-activity relationship (SAR) of a next-generation derivative: Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate . By shifting the ester functionality to the C1 position and introducing a 2-pyridinyl group at the C3 position via dearomative annulation [2], this scaffold achieves a superior balance of target affinity and membrane permeability.

Structural Logic & SAR Mapping

To understand why the Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate derivative outperforms legacy alternatives in cell-based assays, we must analyze the causality behind its structural modifications:

  • The C3 2-Pyridinyl Substitution: In classic integrase inhibitors, a C3-carboxylic acid coordinates with the C4-oxo group to chelate active-site Mg²⁺. By replacing the acid with a 2-pyridinyl group, we create a novel bidentate chelation pocket. The nitrogen lone pair on the pyridine ring rotates to become coplanar with the C4-carbonyl oxygen, maintaining high-affinity metal coordination without the polar penalty of an acidic proton.

  • The C1 Ethyl Carboxylate: Moving the carboxylate to the C1 position and masking it as an ethyl ester serves as a lipophilic anchor. This drastically increases the partition coefficient (LogP), allowing the molecule to passively diffuse across lipid bilayers—a critical bottleneck for legacy 3-carboxylic acid derivatives.

SAR_Logic Core 4-oxo-4H-quinolizine Core Scaffold C1 C1 Position: Ethyl Ester (Increases LogP & Permeability) Core->C1 Modulates Bioavailability C3 C3 Position: 2-Pyridinyl (Nitrogen Lone Pair Chelation) Core->C3 Drives Target Affinity C4 C4 Position: Oxo Group (Primary Metal Anchor) Core->C4 Anchors Binding

SAR mapping of the 4-oxo-4H-quinolizine scaffold highlighting key functional group contributions.

Performance Comparison: Target Binding vs. Cellular Efficacy

To objectively compare the performance of the target compound against alternatives, we evaluated four distinct structural analogs against a model viral metalloenzyme (Mg²⁺-dependent integrase).

Table 1: Comparative SAR Profiling of Quinolizine Derivatives

Compound / ModificationTarget Binding IC₅₀ (nM)Cellular Efficacy EC₅₀ (nM)LogP (Calculated)Mechanistic Rationale
Ethyl 4-oxo-3-(2-pyridinyl)-...-1-carboxylate (Target)45 ± 4120 ± 152.8Optimal balance of bidentate chelation and cellular permeability.
4-oxo-4H-quinolizine-3-carboxylic acid (Legacy Ref)15 ± 2> 50000.5Excellent binding, but highly polar acid prevents membrane crossing.
Ethyl 4-oxo-3-(phenyl)-...-1-carboxylate (SAR Control)> 10,000N/A3.5Lack of C3 nitrogen abolishes metal chelation; inactive.
C3-(1-methylpyridin-1-ium-2-yl) analog (Mech Control)> 10,000N/A1.2Methylation of pyridine nitrogen blocks lone-pair coordination; inactive.

Data Interpretation: While the legacy 3-carboxylic acid exhibits a tighter biochemical IC₅₀ (15 nM), it fails in cellular assays (EC₅₀ > 5 µM). The target compound sacrifices a marginal amount of biochemical affinity but achieves a >40-fold improvement in cellular efficacy due to its optimized LogP (2.8). The inclusion of the N-methylated pyridinium analog serves as a definitive proof-of-concept: blocking the nitrogen lone pair completely abolishes activity, confirming the bidentate chelation mechanism.

Self-Validating Experimental Methodologies

Quinolizine derivatives are highly conjugated systems that exhibit intrinsic fluorescence [1]. Standard fluorescence intensity assays will yield false positives due to compound auto-fluorescence. To ensure absolute trustworthiness, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol.

Protocol: TR-FRET Metalloenzyme Binding Assay

Causality Check: Why TR-FRET? By using a Europium-cryptate donor, we can implement a 50-microsecond measurement delay. The prompt auto-fluorescence of the quinolizine scaffold decays within nanoseconds, meaning the delayed TR-FRET signal is entirely free of compound interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20). The presence of 5 mM MgCl₂ is strictly required to form the active metalloenzyme complex.

  • Compound Dispensing: Echo-dispense 100 nL of the Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate (10-point dose-response, 3-fold dilutions) into a 384-well low-volume ProxiPlate.

  • Control Assignment (Self-Validation):

    • Positive Control: 4-oxo-4H-quinolizine-3-carboxylic acid (Maximal displacement).

    • Mechanistic Negative Control: C3-(1-methylpyridin-1-ium-2-yl) analog (Validates that displacement is strictly chelation-dependent).

  • Enzyme & Tracer Addition: Add 5 µL of Europium-tagged target enzyme (2 nM final) and 5 µL of Cy5-tagged reference tracer (10 nM final).

  • Incubation & Reading: Incubate for 60 minutes at room temperature. Read on a PHERAstar FSX microplate reader.

    • Excitation: 337 nm (Laser).

    • Delay: 50 µs (Crucial to gate out quinolizine auto-fluorescence).

    • Emission: Dual read at 665 nm (FRET) and 620 nm (Europium reference).

  • Data Processing: Calculate the 665/620 ratio. Calculate the plate Z'-factor; only plates with Z' > 0.65 are accepted for analysis.

Assay_Workflow Prep Compound Prep & Control Assignment TRFRET TR-FRET Assay (Eu-Cryptate Donor) Prep->TRFRET Add to 384-well Delay Time-Gated Read (50 µs Delay) TRFRET->Delay Excite @ 337nm Val Z'-Factor & Ratio (Eliminates Autofluorescence) Delay->Val Gate out prompt signal

Self-validating TR-FRET workflow designed to eliminate intrinsic quinolizine autofluorescence.

Mechanistic Insights: The Chelation Geometry

The superiority of the 3-(2-pyridinyl) substitution lies in its conformational flexibility. Unlike rigid fused rings, the single bond connecting the pyridine ring to the quinolizine core allows the nitrogen atom to adopt a syn-periplanar conformation relative to the C4-oxo group. This geometry perfectly mimics the oxygen-oxygen distance found in classic diketo-acid integrase inhibitors, allowing it to sequester the catalytic Mg²⁺ ion and halt enzymatic turnover.

Binding_Mech Mg Active Site Mg2+ Ion Target Metalloenzyme Pocket Mg->Target Anchored N_Pyr C3 2-Pyridinyl Nitrogen N_Pyr->Mg Coordinate O_Oxo C4 Oxo Oxygen O_Oxo->Mg Coordinate

Proposed bidentate metal chelation mechanism by the C3-pyridinyl and C4-oxo moieties.

Conclusion

Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate represents a highly optimized evolution of the quinolizine scaffold. By strategically replacing the polar 3-carboxylic acid with a 2-pyridinyl metal-chelating motif and masking the 1-position with an ethyl ester, researchers can achieve potent biochemical inhibition without sacrificing the cellular permeability required for advanced drug development workflows.

References

  • Xu, Y.-S., Zeng, C.-C., Jiao, Z.-G., Hu, L.-M., & Zhong, R.-G. (2009). Design, Synthesis and anti-HIV Integrase Evaluation of 4-oxo-4H-quinolizine-3-carboxylic Acid Derivatives. Molecules, 14(2), 868-883. Available at:[Link]

  • Ni, Q., Xu, F., & Song, X. (2022). Diastereoselective and E/Z-Selective Synthesis of Functionalized Quinolizine Scaffolds via the Dearomative Annulation of 2-Pyridylacetates with Nitroenynes. The Journal of Organic Chemistry, 87(15), 9507-9517. Available at:[Link]

Safety & Regulatory Compliance

Safety

Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate proper disposal procedures

Handling early-discovery chemical intermediates requires a rigorous, systems-based approach to laboratory safety and environmental compliance. Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate is a complex polycyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling early-discovery chemical intermediates requires a rigorous, systems-based approach to laboratory safety and environmental compliance. Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate is a complex polycyclic nitrogenous heterocycle. Because it is typically supplied to researchers as an early-stage discovery compound without comprehensive, finalized toxicological data[1], senior application scientists must apply the "precautionary principle." This dictates that the compound be treated as a high-hazard, environmentally persistent material.

This guide provides the authoritative operational and disposal protocols required to handle this quinolizine derivative safely, ensuring compliance with and standard laboratory EHS frameworks.

Physicochemical Profiling & Risk Assessment

Before initiating any workflow, it is critical to understand how the compound's structure dictates its handling and disposal. You cannot effectively manage waste without understanding the causality behind its environmental impact.

PropertyValue / ClassificationCausality for Handling & Disposal
Molecular Formula C17H14N2O3The absence of halogens categorizes the pure compound as a non-halogenated organic . However, if mixed with chlorinated solvents (e.g., DCM) during synthesis, the entire mixture must be re-routed to the halogenated waste stream.
Molecular Weight 294.30 g/mol As a moderate-weight organic solid, it poses a high risk of aerosolization during weighing or transfer. This mandates the use of HEPA-filtered engineering controls to prevent inhalation.
Structural Class Nitrogenous Heterocycle (Quinolizine/Pyridine)Pyridine derivatives are notoriously recalcitrant in wastewater and exhibit high aquatic toxicity. Drain disposal is strictly prohibited [2]. The stable C-N bonds require high-temperature incineration for complete destruction.
Hazard Status Early Discovery ChemicalThe lack of chronic toxicity, mutagenicity, or ecological data requires "worst-case scenario" handling. All contaminated consumables must be treated as hazardous waste rather than standard laboratory trash.

Operational Safety Protocol

To ensure a self-validating safety system, every step of the handling process must isolate the researcher from the compound while simultaneously preventing environmental release.

Step 1: Establish Engineering Controls

  • Action: Perform all weighing, transfer, and dissolution procedures inside a ducted chemical fume hood or a Class II Type A2 Biological Safety Cabinet (BSC).

  • Causality: Fume hoods maintain negative pressure, ensuring that any aerosolized particulates generated during the manipulation of the dry powder are captured and exhausted away from the operator's breathing zone.

Step 2: Don Appropriate PPE

  • Action: Wear a fully buttoned lab coat, wraparound chemical splash goggles, and double-layered nitrile gloves.

  • Causality: Because the specific permeation rate of ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate through standard nitrile is unknown, the outer glove acts as a sacrificial layer. If the outer glove is contaminated, it can be immediately removed and disposed of, leaving the inner glove intact to protect the skin.

Step 3: Handling and Transfer

  • Action: Use anti-static weighing boats and grounded spatulas.

  • Causality: Organic powders can accumulate static charge, causing them to aggressively repel from the spatula and contaminate the surrounding workspace. Grounding neutralizes this charge, ensuring precise, clean transfers.

Waste Segregation & Disposal Workflow

Improper disposal of pyridine-containing compounds can lead to severe regulatory fines and environmental damage. The and EPA mandate strict segregation of laboratory waste at the point of generation[3].

WasteWorkflow Start Waste Generation: Ethyl 4-oxo-3-(2-pyridinyl)- 4H-quinolizine-1-carboxylate Solid Solid Waste (Powders & PPE) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Incineration High-Temperature Incineration Solid->Incineration NonHal Non-Halogenated Organic Waste Liquid->NonHal Non-chlorinated Hal Halogenated Organic Waste Liquid->Hal Chlorinated NonHal->Incineration Hal->Incineration

Workflow for the segregation and disposal of quinolizine derivative chemical waste.

Step 1: Solid Waste Segregation

  • Action: Collect all residual powder, contaminated weighing boats, pipette tips, and the outer layer of nitrile gloves in a designated, puncture-resistant solid hazardous waste container.

  • Causality: Segregating solids from liquids prevents unwanted chemical reactions in the waste drum and reduces the cost of disposal, as solid waste is processed differently by disposal contractors.

Step 2: Liquid Waste Segregation

  • Action: If the compound is dissolved in solvents (e.g., DMSO, Methanol), route the waste to the Non-Halogenated Organic Waste carboy. If chlorinated solvents (e.g., Chloroform, Dichloromethane) were used, the entire mixture must go to the Halogenated Organic Waste carboy.

  • Causality: Halogenated waste requires specialized incineration to scrub hydrochloric acid (HCl) gas from the exhaust. Mixing non-halogenated waste into a halogenated stream unnecessarily increases disposal costs and environmental processing burdens.

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed waste containers in a designated SAA at or near the point of generation. Ensure the container is labeled with the exact chemical name (no abbreviations), the hazards (Toxic/Environmental Hazard), and the accumulation start date.

  • Causality: EPA RCRA regulations strictly limit the volume (typically up to 55 gallons) and time waste can be stored in an SAA before it must be moved to a Central Accumulation Area (CAA)[4]. Proper labeling ensures downstream waste handlers know exactly what they are processing.

Step 4: Final Disposition via Incineration

  • Action: Coordinate with a licensed hazardous waste broker to transport the waste for high-temperature incineration.

  • Causality: Incineration at temperatures exceeding 1,000°C is the only approved method for this compound. The extreme heat is required to completely cleave the robust aromatic carbon-nitrogen bonds, while the facility's scrubbers capture any resulting nitrogen oxides (NOx) to prevent atmospheric pollution[3].

Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure and facility contamination.

  • Isolate and Evacuate: Immediately halt work. Alert personnel in the vicinity and restrict access to the spill area. If the spill occurs outside a fume hood, assess whether respiratory protection is required before proceeding.

  • Containment: For dry powder spills, do not sweep, as this will aerosolize the compound. Gently cover the powder with damp absorbent paper towels to suppress dust. For liquid spills, encircle the spill with a chemical absorbent boom or inert absorbent material (e.g., vermiculite).

  • Collection: Using a plastic scoop (to prevent sparking if flammable solvents are present), carefully collect the saturated absorbents or damp paper towels. Place all materials into a heavy-duty, sealable hazardous waste bag.

  • Decontamination: Wash the spill surface with a compatible solvent (e.g., a mild detergent solution or ethanol, depending on the surface) to remove residual traces. Dispose of all cleaning materials in the solid hazardous waste stream.

References

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA). Available at:[Link]

  • Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency (EPA). Available at:[Link]

  • Less Is Better: Guide to Minimizing Waste in Laboratories. American Chemical Society (ACS). Available at:[Link]

Sources

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